molecular formula C5H9Cl2N3 B1380915 Pyrimidin-5-ylmethanamine dihydrochloride CAS No. 1199773-53-9

Pyrimidin-5-ylmethanamine dihydrochloride

Cat. No.: B1380915
CAS No.: 1199773-53-9
M. Wt: 182.05 g/mol
InChI Key: GGKWSOAZVMALEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-5-ylmethanamine dihydrochloride (CAS 1956356-28-7) is a versatile chemical building block in medicinal chemistry and pharmaceutical research . The compound serves as a key synthetic intermediate in the development of various biologically active molecules . Its structure is particularly valuable for constructing potential therapeutics for central nervous system disorders, including anxiety, depression, and neurodegenerative diseases . Furthermore, this intermediate is employed in the design of small molecule inhibitors that target specific enzymes and receptors, contributing to the advancement of targeted therapies in areas such as oncology . The pyrimidine scaffold is a privileged structure in drug discovery due to its presence in DNA and RNA, which allows it to interact effectively with diverse biological targets . As a folic acid antagonist, the pyrimidine core can inhibit enzymes like dihydrofolate reductase, blocking the biosynthesis of purines and pyrimidines essential for DNA synthesis and cell multiplication . This mechanism is exploited in several commercial antiparasitic drugs . The dihydrochloride salt form enhances the compound's stability and solubility for research applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKWSOAZVMALEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956356-28-7
Record name 1-(pyrimidin-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of Pyrimidin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidin-5-ylmethanamine dihydrochloride (CAS: 1956356-28-7) is a critical heterocyclic building block in Fragment-Based Drug Discovery (FBDD). Structurally composed of an electron-deficient pyrimidine ring coupled with a primary methylamine, it serves as a versatile "linker-head" motif. The amine functionality offers a vector for amide coupling or reductive amination, while the pyrimidine core provides a bioisostere for phenyl rings, enhancing aqueous solubility and metabolic stability. This guide details its physicochemical behavior, handling protocols, and analytical characterization, designed to standardize its use in high-throughput medicinal chemistry campaigns.

Molecular Identity & Structural Analysis

The compound exists as a dihydrochloride salt.[1] This stoichiometry is deliberate: the primary amine is basic (pKa ~7.8), while the pyrimidine ring nitrogens are weakly basic (pKa ~1.3). The dihydrochloride form ensures complete protonation of the primary amine and stabilization of the pyrimidine ring in the crystal lattice, although the second proton (on the pyrimidine) is labile in aqueous solution.

Table 1: Chemical Identity

ParameterDetail
IUPAC Name Pyrimidin-5-ylmethanamine dihydrochloride
Common Name 5-(Aminomethyl)pyrimidine 2HCl
CAS Number 1956356-28-7
Molecular Formula C₅H₇N₃[1][2][3] · 2HCl
Molecular Weight 182.05 g/mol (Salt); 109.13 g/mol (Free Base)
SMILES Cl.Cl.NCC1=CN=CN=C1
Appearance Off-white to pale yellow crystalline solid
Ionization & pH Behavior (Graphviz Visualization)

The ionization state is pH-dependent. At physiological pH (7.4), the molecule exists primarily as a monocation (protonated primary amine), which is critical for binding interactions involving salt bridges in protein active sites.

IonizationStates Dication Dication (pH < 1) (Pyrimidine-H+ & Amine-H+) Monocation Monocation (pH 2 - 8) (Amine-H+ Only) Dication->Monocation pKa1 ≈ 1.3 (Pyrimidine deprotonation) Neutral Neutral Species (pH > 9) (Free Base) Monocation->Neutral pKa2 ≈ 7.8 (Amine deprotonation)

Figure 1: Predicted ionization states of Pyrimidin-5-ylmethanamine. The dihydrochloride salt dissolves to form the dicationic species initially, rapidly equilibrating to the monocation in buffered media.

Physicochemical Parameters

Understanding the polarity and solubility profile is essential for assay development. The pyrimidine ring lowers the pKa of the attached methylamine (compared to benzylamine, pKa ~9.3) due to its electron-withdrawing inductive effect.

Table 2: Key Physicochemical Properties

PropertyValueContext/Implication
pKa (Amine) 7.8 ± 0.3 (Predicted)Lower than typical aliphatic amines; exists as equilibrium mixture at physiological pH.
pKa (Pyrimidine) ~1.3Weakly basic; protonated only in strong acid (e.g., 1M HCl).
LogP (Free Base) -1.5Highly hydrophilic; excellent for lowering Lipophilicity Ligand Efficiency (LLE).
Solubility (Water) > 50 mg/mLHigh aqueous solubility due to ionic salt form.
Solubility (DMSO) > 20 mg/mLSuitable for high-concentration stock solutions (100 mM).
Hygroscopicity HighThe 2HCl salt is prone to absorbing atmospheric moisture; store desiccated.
Melting Point > 270°C (dec.)[4]Indicates high lattice energy; decomposes before melting.

Experimental Protocols & Handling

Stock Solution Preparation (100 mM in DMSO)
  • Reagent: Pyrimidin-5-ylmethanamine 2HCl (MW: 182.05 g/mol ).

  • Protocol:

    • Weigh 18.2 mg of the solid into a 2 mL amber glass vial.

    • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Vortex for 30 seconds. The solid should dissolve rapidly.

    • Note: The solution will be acidic. If used in base-sensitive cellular assays, ensure sufficient buffering capacity in the media or neutralize with 2 equivalents of DIPEA immediately prior to use, not in the stock.

LC-MS Analytical Method

Due to its high polarity, this compound retains poorly on standard C18 columns. A HILIC (Hydrophilic Interaction Liquid Chromatography) mode or an "Aqueous C18" phase is required.

Method A: HILIC (Recommended for Polar Retention)

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Detection: UV 254 nm (Pyrimidine absorbance) & MS (ESI+).

  • Rationale: High organic start forces the polar amine to partition into the water layer on the silica surface, ensuring retention.

Method B: Reversed-Phase (Ion-Pairing)

  • Column: C18 AQ (Polar end-capped).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Rationale: TFA acts as an ion-pairing agent, forming a hydrophobic complex with the amine to increase retention on C18.

Synthesis & Quality Control Workflow

The synthesis typically involves the reduction of 5-cyanopyrimidine. The quality control workflow must account for the potential presence of residual ammonium salts or incomplete reduction intermediates.

QC_Workflow cluster_QC Quality Control (Release Criteria) Raw Crude Product (Post-Hydrogenation) Workup Salt Formation (Add HCl/Dioxane) Raw->Workup Precipitation Isolation Filtration & Drying (Hygroscopic!) Workup->Isolation HNMR 1H NMR (D2O) Confirm Structure & Solvent Isolation->HNMR Elemental Elemental Analysis (Cl-) Confirm 2HCl Stoichiometry Isolation->Elemental HPLC HILIC-MS Purity > 95% Isolation->HPLC

Figure 2: Synthesis workup and QC decision tree. Elemental analysis is strictly required to distinguish between mono- and dihydrochloride forms.

Impurity Profile[2]
  • Hydrolysis: The pyrimidine ring is generally stable, but the aminomethyl group can slowly oxidize to the aldehyde if stored in solution without antioxidants.

  • Dimerization: At high concentrations and neutral pH, the amine can react with trace aldehydes (if present) to form imines.

Applications in Drug Discovery[4][5][6][7][8]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule-of-Three" compliant fragment.

  • MW < 300: Yes (109 Da).

  • ClogP < 3: Yes (-1.5).

  • H-Bond Donors/Acceptors: 2 Donors / 3 Acceptors.

  • Usage: It efficiently probes sub-pockets in kinases (hinge binding via pyrimidine) and GPCRs.

PROTAC Linker Synthesis

The primary amine serves as an attachment point for alkyl chains connecting to E3 ligase ligands (e.g., Thalidomide derivatives). The pyrimidine ring acts as a rigid spacer that improves the pharmacokinetic profile compared to flexible alkyl chains.

References

  • PubChem Compound Summary. (2025). Pyrimidin-5-ylmethanamine.[1][2][5][6][7] National Center for Biotechnology Information. Link

  • Jain, K. S., et al. (2006). Recent advances in pharmacological profile of pyrimidines. Current Science. Link

  • ChemicalBook. (2024). Pyrimidin-5-ylmethanamine dihydrochloride Product Properties. Link

  • Lakshmanan, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Link

Sources

An In-Depth Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pyrimidin-5-ylmethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a structural motif in the development of targeted therapeutics, particularly in the realms of oncology and virology.

Core Chemical Identity and Properties

Pyrimidin-5-ylmethanamine dihydrochloride is a stable, solid form of the reactive pyrimidin-5-ylmethanamine free base. The dihydrochloride salt formation enhances its stability and handling properties, making it a more suitable reagent for synthetic applications in a laboratory setting.

PropertyValueSource(s)
Chemical Name Pyrimidin-5-ylmethanamine dihydrochlorideN/A
Synonyms (pyrimidin-5-yl)methanamine dihydrochloride, 5-(Aminomethyl)pyrimidine dihydrochlorideN/A
CAS Number 1956356-28-7N/A
Molecular Formula C₅H₉Cl₂N₃N/A
Molecular Weight 182.05 g/mol N/A
Appearance Solid[1]
Storage Store at 2-8°C for long-term stability[2]

Synthesis and Mechanistic Insights

The synthesis of Pyrimidin-5-ylmethanamine is not commonly detailed in a single-pot reaction but can be achieved through a multi-step process, typically starting from a more readily available pyrimidine derivative. A common and logical synthetic pathway involves the reduction of a nitrile or the reductive amination of an aldehyde.

Synthetic Pathway via Nitrile Reduction

A prevalent strategy for the synthesis of primary amines is the reduction of a corresponding nitrile. In this case, Pyrimidine-5-carbonitrile serves as a key intermediate. This intermediate can be synthesized through various methods, including the Biginelli reaction or related multicomponent reactions.[3]

The overall synthetic workflow can be visualized as follows:

Synthesis_Pathway A Pyrimidine-5-carbonitrile B Pyrimidin-5-ylmethanamine (Free Base) A->B Reduction (e.g., LAH, H₂/Catalyst) C Pyrimidin-5-ylmethanamine dihydrochloride B->C Acidification (2 eq. HCl)

A plausible synthetic route to Pyrimidin-5-ylmethanamine dihydrochloride.

Experimental Protocol: Reduction of Pyrimidine-5-carbonitrile

  • Step 1: Nitrile Reduction. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of Pyrimidine-5-carbonitrile in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is prepared.

  • Step 2: Addition of Reducing Agent. A strong reducing agent, such as Lithium Aluminum Hydride (LAH) or a Borane complex, is carefully added to the solution at a reduced temperature (typically 0°C) to control the exothermic reaction. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon can be employed.[4]

  • Step 3: Reaction Quench. After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is cautiously quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to precipitate the aluminum salts.

  • Step 4: Extraction and Isolation. The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude Pyrimidin-5-ylmethanamine free base.

  • Step 5: Salt Formation. The crude free base is dissolved in a suitable solvent (e.g., methanol or diethyl ether), and two equivalents of a solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether) are added. The resulting precipitate of Pyrimidin-5-ylmethanamine dihydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Alternative Pathway: Reductive Amination

An alternative approach is the reductive amination of Pyrimidine-5-carboxaldehyde. This method involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[5]

Reductive_Amination_Pathway A Pyrimidine-5-carboxaldehyde B Imine Intermediate A->B Reaction with Ammonia Source C Pyrimidin-5-ylmethanamine (Free Base) B->C In situ Reduction (e.g., NaBH₃CN)

Reductive amination route to the target amine.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the aminomethyl group. The protons on the pyrimidine ring will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The chemical shifts will be influenced by the proton's position relative to the nitrogen atoms. The methylene protons of the aminomethyl group will likely appear as a singlet, and the amine protons may be broad and exchangeable with D₂O.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Pyrimidine H-2, H-4, H-6: ~ δ 8.5 - 9.5 ppm

  • Aminomethyl (-CH₂-): ~ δ 4.0 - 4.5 ppm

  • Amine (-NH₃⁺): Broad singlet, variable chemical shift

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbon atoms of the pyrimidine ring and the aminomethyl group. The pyrimidine carbons will resonate in the aromatic region, with their chemical shifts influenced by the neighboring nitrogen atoms.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Pyrimidine Carbons: ~ δ 140 - 160 ppm

  • Aminomethyl Carbon: ~ δ 40 - 50 ppm

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: Broad absorption in the region of 3000-3400 cm⁻¹ for the amine group.

  • C-H stretching: Absorptions around 2800-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=N and C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

  • N-H bending: Absorption around 1600 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For the free base, Pyrimidin-5-ylmethanamine, the expected molecular ion peak [M]⁺ would be at m/z 109.13. In the case of the dihydrochloride salt, the free base is typically observed under standard ionization conditions.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6] The 5-aminomethylpyrimidine moiety, in particular, serves as a versatile building block for creating molecules that can interact with various biological targets.[1][7]

Kinase Inhibitors

The pyrimidine ring is a well-established hinge-binding motif in many kinase inhibitors, mimicking the adenine ring of ATP.[8] By functionalizing the 5-aminomethyl group, medicinal chemists can introduce various substituents to target the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity. Pyrimidine-based compounds have been successfully developed as inhibitors for a range of kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[9][10]

Kinase_Inhibitor_Concept cluster_0 Drug Candidate cluster_1 Kinase Active Site a Pyrimidine Core b 5-Aminomethyl Linker d Kinase Hinge Region a->d H-Bonding c Targeting Moiety (R) e Solvent-Exposed Region c->e Selectivity & Potency

General interaction model of a pyrimidine-based kinase inhibitor.
Antiviral Agents

Pyrimidine derivatives have a long history as antiviral agents, with many acting as nucleoside analogs that interfere with viral replication.[4] The 5-aminomethylpyrimidine scaffold can be incorporated into non-nucleoside inhibitors that target viral enzymes such as reverse transcriptase. For instance, pyrimidine-based compounds have been investigated as inhibitors of HIV reverse transcriptase.[11]

Analytical Methods for Purity Determination

Ensuring the purity of starting materials is critical in drug development. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of pyrimidine derivatives.[12]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column.[13]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 254 nm).

  • Internal Standard: A stable, structurally similar compound can be used for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization to improve the volatility of the amine.

Safety, Handling, and Disposal

As a dihydrochloride salt of an amine, Pyrimidin-5-ylmethanamine dihydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is potentially hygroscopic.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Pyrimidin-5-ylmethanamine dihydrochloride is a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its pyrimidine core provides a key interaction point for numerous biological targets, while the 5-aminomethyl group offers a convenient handle for synthetic elaboration to achieve desired potency and selectivity. A thorough understanding of its synthesis, characterization, and applications is essential for medicinal chemists and drug development professionals seeking to leverage this important scaffold in the creation of next-generation therapeutics.

References

  • PrepChem. (n.d.). Synthesis of Amino(pyrimidin-5-yl)acetonitrile. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • USMLE QA. (2023, February 7). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format [Video]. YouTube. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Journal of Medicinal Chemistry.

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. (n.d.). PubMed.
  • Novel pyrimidine-5-carboxamide derivatives. (n.d.).
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
  • CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube. [Link]

  • Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. (n.d.). PubMed.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. (n.d.). RSC Publishing.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. (n.d.).
  • 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.).
  • pyrimidine-5-carboxaldehyde AldrichCPR. (n.d.). Sigma-Aldrich.
  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. (n.d.).
  • ¹H and ¹³C NMR chemical shifts of 5a. (n.d.).
  • Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase. (n.d.). PubMed.
  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (n.d.). PubMed.
  • Synthesis and characterization of pyrimidine-containing hexaarylbenzene derivatives. (n.d.).
  • HPLC chromatograms of purine and pyrimidine compounds in high-freshness. (n.d.).
  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
  • Pyrimidine Synthesis. (2024, February 21). [Video]. YouTube. [Link]

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (n.d.). PubMed.
  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. (n.d.).
  • Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. (2021). European Journal of Chemistry.
  • Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing.
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorpor
  • Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. (n.d.). Utah Chemistry.
  • Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. (2017).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.
  • Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. (2019).
  • HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design. (2014, December 4). [Video]. YouTube. [Link]

Sources

Comprehensive Spectroscopic Characterization: Pyrimidin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Pyrimidin-5-ylmethanamine dihydrochloride (also known as 5-(Aminomethyl)pyrimidine dihydrochloride). It is designed for researchers in medicinal chemistry and analytical sciences, focusing on the practical interpretation of NMR, IR, and MS data for structural validation and quality control.

Executive Summary & Compound Identity

Pyrimidin-5-ylmethanamine dihydrochloride is a critical heterocyclic building block (fragment) used extensively in Fragment-Based Drug Discovery (FBDD) . Its pyrimidine core serves as a bioisostere for phenyl rings, improving metabolic stability and solubility, while the primary amine provides a versatile handle for amide coupling or reductive amination.

  • IUPAC Name: Pyrimidin-5-ylmethanamine dihydrochloride[1]

  • Common Name: 5-(Aminomethyl)pyrimidine dihydrochloride

  • CAS Number: 1956356-28-7 (Specific dihydrochloride form); 1199773-53-9 (General HCl salt)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2] · 2HCl
  • Molecular Weight: 109.13 g/mol (Free Base); ~182.05 g/mol (Dihydrochloride)

  • Physical State: White to off-white crystalline solid.

Analytical Workflow & Sample Preparation

To ensure high-fidelity spectral data, proper sample preparation is paramount. The dihydrochloride salt is highly polar and hygroscopic.

Recommended Solvent Systems:

  • NMR: Deuterium Oxide (D

    
    O) is preferred for clean carbon backbone assignment (no exchangeable proton interference). Dimethyl Sulfoxide-d
    
    
    
    (DMSO-d
    
    
    ) is required if observation of the ammonium (-NH
    
    
    ) protons is necessary.
  • MS: LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • IR: KBr pellet or Diamond ATR (Attenuated Total Reflectance).

Caption: Analytical workflow for the structural validation of Pyrimidin-5-ylmethanamine 2HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. ^1H NMR Characterization

The proton NMR spectrum is distinct due to the symmetry of the pyrimidine ring and the strong deshielding effect of the nitrogen atoms.

Solvent: DMSO-d


 (Reference: 

2.50 ppm) Frequency: 400 MHz[3][4]
PositionShift (

ppm)
MultiplicityIntegrationAssignment & Structural Insight
H-2 9.10 – 9.25 Singlet (s)1HMost Deshielded: Located between two ring nitrogens. Highly characteristic of the pyrimidine core.
H-4, H-6 8.80 – 9.00 Singlet (s)2HSymmetric: These protons are chemically equivalent in the 5-substituted pyrimidine system.
-NH

8.40 – 8.70 Broad (br s)3HExchangeable: Only visible in dry DMSO-d

. Indicates the salt form. Disappears in D

O.
-CH

-
4.10 – 4.25 Singlet (s)2HBenzylic-like: Deshielded by both the aromatic ring and the positively charged ammonium group.

Note: In D


O, the -NH

signal will be absent, and the H-2/H-4/H-6 signals may shift slightly upfield due to solvent effects.
3.2. ^{13}C NMR Characterization

The carbon spectrum confirms the symmetry of the molecule.

Solvent: DMSO-d


 (Reference: 

39.5 ppm)
PositionShift (

ppm)
TypeAssignment
C-2 158.5 – 160.0 CHDeeply downfield due to placement between two nitrogens.
C-4, C-6 156.0 – 157.5 CHEquivalent carbons; characteristic of 5-substituted pyrimidines.
C-5 128.0 – 132.0 C (Quat)The substitution point. Typically the most upfield aromatic signal.
-CH

-
40.0 – 42.0 CH

Methylene carbon attached to the amine.
Mass Spectrometry (MS) Data

Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in Positive Mode. The dihydrochloride salt dissociates in solution, yielding the protonated free base.

  • Ionization Mode: ESI (+)

  • Observed Parent Ion:

    
     m/z
    
  • Theoretical Exact Mass: 109.06 Da (Neutral Free Base)

Fragmentation Pathway (CID): The primary fragmentation pathway involves the loss of ammonia (deamination) and cleavage of the methylene bridge.

Caption: Proposed ESI-MS fragmentation pathway for Pyrimidin-5-ylmethanamine.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the salt form (ammonium bands) and the aromatic heterocycle.

Frequency (cm

)
IntensityAssignment
2800 – 3200 Broad, StrongN-H Stretch (Ammonium): Characteristic of the primary amine hydrochloride salt (-NH

). Overlaps with C-H stretches.
1580 – 1620 MediumC=N / C=C Stretch: Pyrimidine ring skeletal vibrations.
1500 – 1550 MediumN-H Bending: Ammonium deformation band.
700 – 800 StrongC-H Bending (Out of Plane): Characteristic of aromatic ring substitution patterns.
Quality Control & Purity Assessment

To validate the quality of Pyrimidin-5-ylmethanamine dihydrochloride for drug development applications, the following criteria must be met:

  • Stoichiometry Check (NMR): Integrate the methylene signal (2H) against the aromatic protons (1H and 2H). Deviations suggest impurities or free-base contamination.

  • Salt Verification: The presence of broad ammonium protons in DMSO-d

    
     confirms the salt form. Elemental analysis (Cl content) can further quantify the dihydrochloride ratio (theoretical Cl% ~38.9%).
    
  • Absence of Aldehyde: A common impurity is the precursor Pyrimidine-5-carbaldehyde . Check for a singlet aldehyde proton at

    
     10.0 – 10.1 ppm  in ^1H NMR.
    
References
  • PubChem Compound Summary. Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. Available at: [Link]

  • World Intellectual Property Organization.WO2023177700A2 - C-Myc mRNA Translation Modulators. (Contains 1H NMR data for pyrimidine analogues).

Sources

The Strategic Keystone: A Technical Guide to Pyrimidin-5-ylmethanamine Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the intricate world of drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the successful design of novel therapeutics. Among these, the pyrimidine nucleus holds a privileged position, forming the core of numerous biologically active compounds, including essential components of DNA and RNA.[1][2][3] This guide delves into the specifics of a particularly valuable, yet often overlooked, building block: Pyrimidin-5-ylmethanamine dihydrochloride. This seemingly simple molecule, featuring a reactive primary amine tethered to the 5-position of the pyrimidine ring, serves as a critical starting material in the synthesis of a diverse array of potent and selective drug candidates. Its strategic importance lies in its ability to introduce the pyrimidine motif, a well-established pharmacophore, into larger, more complex molecules, thereby modulating their pharmacokinetic and pharmacodynamic properties.[1] This guide will provide an in-depth exploration of the synthesis, characterization, and application of Pyrimidin-5-ylmethanamine dihydrochloride, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a key building block is fundamental for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1956356-28-7[4]
Molecular Formula C₅H₉Cl₂N₃[4]
Molecular Weight 182.05 g/mol [4]
Appearance White to off-white solidSupplier Data
Solubility Soluble in water and methanolGeneral Knowledge

While detailed, publicly available spectroscopic data for Pyrimidin-5-ylmethanamine dihydrochloride is limited, typical 1H and 13C NMR spectral features can be predicted based on its structure.

Predicted 1H NMR (D₂O):

  • ~8.9 ppm (s, 1H): Proton at C2 position of the pyrimidine ring.

  • ~8.7 ppm (s, 2H): Protons at C4 and C6 positions of the pyrimidine ring.

  • ~4.2 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the amino group.

Predicted 13C NMR (D₂O):

  • ~158 ppm: Carbon at C2 position.

  • ~155 ppm: Carbons at C4 and C6 positions.

  • ~130 ppm: Carbon at C5 position.

  • ~40 ppm: Methylene carbon (-CH₂-).

It is crucial for researchers to perform their own comprehensive characterization (NMR, IR, MS) to confirm the identity and purity of the starting material before its use in multi-step syntheses.

Synthesis of Pyrimidin-5-ylmethanamine Dihydrochloride: A Strategic Approach

The most common and practical synthetic route to Pyrimidin-5-ylmethanamine dihydrochloride involves a two-step process starting from the readily available pyrimidine-5-carbonitrile.

Synthesis of Pyrimidin-5-ylmethanamine dihydrochloride cluster_reagents Reagents & Conditions pyrimidine_cn Pyrimidine-5-carbonitrile reduction_step Reduction pyrimidine_cn->reduction_step amine_intermediate Pyrimidin-5-ylmethanamine reduction_step->amine_intermediate reagents1 e.g., Raney Nickel, H₂, NH₃/MeOH or LiAlH₄, THF hcl_treatment HCl treatment amine_intermediate->hcl_treatment final_product Pyrimidin-5-ylmethanamine dihydrochloride hcl_treatment->final_product reagents2 HCl in ether or isopropanol

Figure 1: General synthetic workflow for Pyrimidin-5-ylmethanamine dihydrochloride.

Step 1: Synthesis of Pyrimidine-5-carbonitrile

The precursor, pyrimidine-5-carbonitrile, can be synthesized through various established methods, often involving a multi-component reaction. A common approach is the condensation of an aromatic aldehyde, malononitrile, and urea or thiourea in the presence of a catalyst.[5]

Step 2: Reduction of Pyrimidine-5-carbonitrile to Pyrimidin-5-ylmethanamine

The critical step in the synthesis is the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation is a widely employed and scalable method for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is a representative example and may require optimization based on laboratory conditions and available equipment.

  • Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (a commercially available nickel-aluminum alloy) with deionized water until the washings are neutral. Then, wash with ethanol to remove water. The catalyst should be kept wet with solvent at all times to prevent ignition.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add pyrimidine-5-carbonitrile and a suitable solvent such as methanol saturated with ammonia. The ammonia is crucial to prevent the formation of secondary and tertiary amines as byproducts.

  • Addition of Catalyst: Carefully add the prepared Raney Nickel catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst typically ranges from 10-20% by weight relative to the nitrile.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat the mixture to a temperature of 50-80 °C. The reaction is then stirred vigorously for several hours until the uptake of hydrogen ceases.[6][7]

  • Work-up: After cooling the reaction to room temperature, carefully vent the hydrogen pressure and purge the vessel with an inert gas. The catalyst is removed by filtration through a pad of Celite®. Caution: The Raney Nickel catalyst is pyrophoric and should be kept wet and handled with extreme care. The filter cake should be quenched with a large volume of water.

  • Isolation of the Free Amine: The filtrate, containing the desired pyrimidin-5-ylmethanamine, is concentrated under reduced pressure to afford the crude product.

Step 3: Formation of the Dihydrochloride Salt

The crude amine is typically converted to its dihydrochloride salt to improve its stability and handling characteristics.

  • Salt Formation: Dissolve the crude pyrimidin-5-ylmethanamine in a suitable solvent such as anhydrous diethyl ether or isopropanol.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Isolation: The resulting white precipitate of Pyrimidin-5-ylmethanamine dihydrochloride is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

Pyrimidin-5-ylmethanamine dihydrochloride is a valuable building block for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[1][2] The primary amine provides a convenient handle for the introduction of diverse substituents, allowing for the fine-tuning of a molecule's binding affinity and selectivity for the target kinase.

Case Study: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is linked to various cancers.[7][8] Pyrimidine-based scaffolds have been extensively explored for the development of potent Aurora kinase inhibitors.

Aurora_Kinase_Inhibitor_Synthesis cluster_reagents Reagents & Conditions start Pyrimidin-5-ylmethanamine dihydrochloride step1 Coupling with 2,4-dichloropyrimidine derivative start->step1 intermediate1 Intermediate A step1->intermediate1 reagents1 DIPEA, NMP, heat step2 Nucleophilic Aromatic Substitution (SNAr) intermediate1->step2 final_product Aurora Kinase Inhibitor (e.g., Pyrimidine-based scaffold) step2->final_product reagents2 Substituted aniline, p-TsOH, heat

Figure 2: Generalized synthetic route to pyrimidine-based Aurora kinase inhibitors.

Explanatory Narrative:

The synthesis of a pyrimidine-based Aurora kinase inhibitor often commences with the nucleophilic substitution reaction between Pyrimidin-5-ylmethanamine and a di- or tri-substituted pyrimidine, such as a 2,4-dichloropyrimidine derivative. The primary amine of our key building block acts as the nucleophile, displacing one of the chloro groups on the second pyrimidine ring. This reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

The resulting intermediate, which now contains two linked pyrimidine moieties, can undergo a second nucleophilic aromatic substitution (SNAr) reaction. In this step, a substituted aniline is introduced to displace the remaining chloro group on the second pyrimidine ring. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and requires heat. The diverse range of commercially available anilines allows for the introduction of various functionalities, enabling the exploration of the structure-activity relationship (SAR) and the optimization of the inhibitor's potency and selectivity.[1]

Case Study: Synthesis of Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint kinase 1 (CHK1) is another critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in combination with chemotherapy or radiation.[9][10] GDC-0575 is a known CHK1 inhibitor, and while its exact synthesis from Pyrimidin-5-ylmethanamine is not explicitly detailed in the provided search results, a plausible synthetic route can be conceptualized based on its structure and known pyrimidine chemistry.

The core of GDC-0575 contains a pyrimidine ring, and it is conceivable that Pyrimidin-5-ylmethanamine could be a key intermediate in its synthesis. The aminomethyl group could be utilized to form a crucial bond with another part of the molecule, for instance, through a condensation or coupling reaction.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

Pyrimidin-5-ylmethanamine dihydrochloride, though a small molecule, represents a powerful and versatile tool in the hands of medicinal chemists. Its straightforward synthesis from readily available starting materials and the reactivity of its primary amine make it an ideal building block for the construction of complex, biologically active molecules. As demonstrated by its potential application in the synthesis of potent kinase inhibitors, this unassuming compound provides a gateway to a vast chemical space with significant therapeutic potential. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will undoubtedly empower researchers to accelerate the discovery and development of next-generation therapeutics.

References

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 54. [Link]

  • Choi, H. G., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449–7467. [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (US5777166A).
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Kumari, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(12), 1730. [Link]

  • Lee, J. H., et al. (2020). Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. Catalysts, 10(11), 1237. [Link]

  • Mekuskiene, G., et al. (n.d.). REACTIONS OF 4-AMINO-5-(4,6-DIMETHYL-2-PYRIMIDINYL)- 2,3-DIHYDRO-1,2,4-TRI AZOLE-3-THIONE WITH C-ELECTROPHILES. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. PubChem. [Link]

  • National Cancer Institute. (n.d.). Definition of Chk1 inhibitor GDC-0575. NCI Drug Dictionary. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • PrepChem.com. (n.d.). Synthesis of Amino(pyrimidin-5-yl)acetonitrile. [Link]

  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [Link]

  • Soria, J. C., et al. (2018). Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors. Annals of Oncology, 29(5), 1321–1328. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. [Link]

  • PubChem. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. Retrieved from [Link]

  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • Wang, X., et al. (2021). GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice. Frontiers in Immunology, 12, 654321. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Pyrimidin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidin-5-ylmethanamine dihydrochloride is a key heterocyclic building block utilized in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and antiviral agents.[1] Its utility is matched by a specific hazard profile that necessitates rigorous handling and storage protocols to ensure the safety of laboratory personnel and maintain compound integrity. This guide provides a comprehensive overview of the chemical properties, hazards, and requisite safety precautions for this compound. It is intended for researchers, chemists, and drug development professionals who handle this or structurally similar reagents. The protocols herein are designed to establish a self-validating system of safety, grounded in established chemical safety principles and regulatory standards.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of a chemical is the cornerstone of safe handling. Pyrimidin-5-ylmethanamine dihydrochloride is a salt, which influences its physical state, solubility, and stability. As a dihydrochloride salt, it is expected to be a solid with a propensity to absorb atmospheric moisture.

Expert Insight: The dihydrochloride form, while often improving solubility in aqueous media for biological assays, also renders the compound hygroscopic. The avoidance of moisture is not merely a suggestion but a critical parameter to prevent sample degradation and ensure stoichiometric accuracy in reactions.[2]

Table 1: Physicochemical Data for Pyrimidin-5-ylmethanamine Dihydrochloride

PropertyValueSource
Molecular Formula C₅H₉Cl₂N₃[3][4]
Molecular Weight 182.05 g/mol [4]
Canonical SMILES C1=C(C=NC=N1)CN.Cl.Cl[3][4]
InChIKey GGKWSOAZVMALEC-UHFFFAOYSA-N[3][4]
Appearance Solid (form may vary)[5]
Storage Temperature 2-8°C recommended for long-term storage[6]

Reactivity and Stability:

  • Stability: The compound is stable under recommended storage conditions (cool, dry).[2]

  • Conditions to Avoid: Direct sunlight, heat, open flames, and moisture are critical to avoid.[2][7][8]

  • Incompatible Materials: The compound should not be stored or mixed with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[2][9]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][10]

Hazard Identification and Risk Assessment

Pyrimidin-5-ylmethanamine dihydrochloride is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent control measures. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Table 2: GHS Hazard Classification

Hazard ClassGHS CodeSignal WordHazard StatementSource(s)
Acute Toxicity, OralH302WarningHarmful if swallowed[4][10][11]
Skin Corrosion/IrritationH315WarningCauses skin irritation[4][7][10]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation[4][7][10]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation[4][7][10]

The following diagram illustrates the standard workflow for communicating these hazards to laboratory personnel, forming the basis of a robust safety culture.

Hazard_Communication_Workflow A Hazard Identification (GHS Classification) B Supplier Documentation (Safety Data Sheet) A->B provides data for C Workplace Labeling (Container Labels) B->C informs D Researcher Training (Protocol Review & PPE) B->D is essential for E Safe Handling & Use C->E D->E enables

Caption: Hazard Communication Workflow.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is the authoritative standard for mitigating exposure to hazardous chemicals. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls.

  • Engineering Controls (Primary Measure):

    • Always handle Pyrimidin-5-ylmethanamine dihydrochloride powder within a certified chemical fume hood to control dust inhalation.[12]

    • For operations where moisture sensitivity is a concern (e.g., precise weighing for reaction), use of an inert atmosphere glove box is mandatory.[13]

    • Ensure safety showers and eyewash stations are readily accessible and tested regularly.

  • Administrative Controls:

    • Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound.

    • Restrict access to areas where the compound is stored and handled to trained personnel only.

    • Do not eat, drink, or smoke in the laboratory.[7][14] Wash hands thoroughly after handling, even if gloves were worn.[7][12]

  • Personal Protective Equipment (PPE) (Final Barrier):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15]

    • Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.[7][8] Remove and wash contaminated clothing before reuse.[7]

    • Respiratory Protection: If dust generation is unavoidable despite engineering controls, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95 or P1).[2]

Handling and Storage Protocols

Due to the compound's hygroscopic nature and irritant properties, meticulous handling and storage are paramount.

Standard Handling Protocol (in a Fume Hood)
  • Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate working height and the airflow is verified.

  • Dispensing: Carefully uncap the container. Use a spatula to transfer the required amount of solid to a tared weighing vessel. Avoid creating airborne dust.

  • Closure: Immediately and tightly recap the main container.[7][12]

  • Dissolution: If preparing a solution, add the solvent to the solid in the weighing vessel slowly to prevent splashing.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of any contaminated materials (e.g., weighing paper) in the designated solid hazardous waste container.

Protocol for Handling in an Inert Atmosphere Glove Box

Causality: The hydrochloride salt readily absorbs water from the air, which can quench moisture-sensitive reactions or alter the compound's physical properties. An inert atmosphere (typically nitrogen or argon) is required for procedures demanding anhydrous conditions.[16]

  • Preparation: Ensure the glove box atmosphere has low oxygen (<50 ppm) and moisture (<10 ppm) levels.

  • Material Transfer: Place the sealed container of the compound, along with all necessary labware (spatulas, vials, solvent), into the glove box antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with the inert gas for at least three cycles to remove atmospheric contaminants.

  • Weighing: Inside the main chamber, transfer the desired amount of the compound onto an analytical balance.

  • Solution Preparation: Add the desired anhydrous solvent to the compound in a suitable reaction vessel equipped with a magnetic stir bar.

  • Sealing: Securely seal the vessel with a septum cap before removing it from the glove box for use in subsequent reactions.

The following workflow visualizes the critical steps for handling this moisture-sensitive compound.

Inert_Atmosphere_Workflow start Start: Prepare Anhydrous Sample antechamber 1. Place Materials in Antechamber start->antechamber purge 2. Purge Antechamber (Min. 3 Cycles) antechamber->purge main_chamber 3. Move into Main Chamber purge->main_chamber weigh 4. Weigh Compound on Balance main_chamber->weigh dissolve 5. Dissolve in Anhydrous Solvent weigh->dissolve seal 6. Seal Reaction Vessel dissolve->seal remove 7. Remove via Antechamber seal->remove end End: Sample Ready for Reaction remove->end

Caption: Workflow for Handling Moisture-Sensitive Reagents.

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][17] Recommended long-term storage is at 2-8°C.[6] Keep away from incompatible materials, heat, and direct sunlight.[7][9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7] If not breathing, provide artificial respiration. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth thoroughly with water. If the person is conscious, give them 2-4 cupfuls of water to drink.[5] Seek immediate medical attention.[7]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.[2]

    • Clean the spill area thoroughly with soap and water.

  • Fire Fighting:

    • Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[7] Do not use a heavy stream of water, as it may spread the material.[8]

    • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing Pyrimidin-5-ylmethanamine dihydrochloride must be treated as hazardous.

  • Waste Generation: Minimize waste generation wherever possible.

  • Containerization: Collect waste material in clearly labeled, sealed containers.

  • Disposal Method: Disposal must be conducted by a licensed professional waste disposal service.[19] Do not allow the material to enter drains or the environment.[2][20] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[15]

References

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • (n.d.). MSDS of (pyrimidin-5-yl)methanamine dihydrochloride.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • ResearchGate. (2015, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

Sources

A Technical Guide to Sourcing and Quality Control of Pyrimidin-5-ylmethanamine Dihydrochloride for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Pyrimidin-5-ylmethanamine Dihydrochloride in Modern Medicinal Chemistry

Pyrimidin-5-ylmethanamine dihydrochloride, a seemingly unassuming heterocyclic amine, has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules. Its rigid pyrimidine core, adorned with a reactive aminomethyl group, provides a versatile scaffold for the construction of compounds targeting a range of biological pathways. Of particular significance is its role as a key intermediate in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[1][2] The pyrimidine motif can effectively mimic the purine bases of ATP, enabling derivatives to competitively bind to the ATP-binding pocket of kinases, thereby modulating their activity.[3]

For researchers, scientists, and drug development professionals, the quality and consistency of this starting material are paramount. The presence of impurities can have profound downstream consequences, leading to aberrant biological activity, confounding structure-activity relationship (SAR) studies, and posing significant safety risks. This in-depth technical guide provides a comprehensive framework for the selection, qualification, and in-house quality control of commercial supplies of Pyrimidin-5-ylmethanamine dihydrochloride, ensuring the integrity and success of your research and development endeavors.

Part 1: A Strategic Approach to Commercial Supplier Qualification

The selection of a reliable commercial supplier for Pyrimidin-5-ylmethanamine dihydrochloride extends beyond a simple cost analysis. A robust supplier qualification process is a critical risk mitigation strategy that underpins the reproducibility of your research and the ultimate safety of a potential therapeutic. This process should be a systematic evaluation of a supplier's ability to consistently provide material that meets predefined quality standards.

The Rationale Behind a Multi-faceted Supplier Evaluation

A comprehensive supplier qualification program should encompass a thorough assessment of the supplier's quality management systems, manufacturing capabilities, and documentation practices. Key considerations include:

  • Transparency of the Supply Chain: A reputable supplier should be able to provide information regarding the manufacturing site of the material. According to the ICH Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients, knowledge of the original manufacturer is crucial, especially for critical starting materials.[4]

  • Quality Agreements: Establishing a formal quality agreement with the supplier is a best practice in the pharmaceutical industry.[5][6][7] This document clearly defines the responsibilities of both parties regarding quality control, testing, change control, and the handling of out-of-specification results.

  • Auditing and Certification: Whenever feasible, an audit of the supplier's manufacturing facility can provide invaluable insights into their operational standards and compliance with Good Manufacturing Practices (GMP).[8] In the absence of a direct audit, requesting relevant certifications (e.g., ISO 9001) can offer a degree of assurance.

The following diagram illustrates a logical workflow for the qualification of a new supplier for Pyrimidin-5-ylmethanamine dihydrochloride.

Supplier_Qualification_Workflow A Identify Potential Suppliers B Request Technical Documentation (CoA, SDS, Specification Sheet) A->B C Initial Document Review B->C D Risk Assessment (Criticality of Material) C->D E Supplier Audit / Questionnaire D->E High Risk F Request and Test Sample Lot D->F Low/Medium Risk E->F G Analytical Method Transfer/Validation F->G H Approve Supplier & Establish Quality Agreement G->H Results Acceptable I Ongoing Monitoring (Performance, CoA Trending) H->I

Caption: Workflow for Supplier Qualification of Pyrimidin-5-ylmethanamine Dihydrochloride.

Part 2: In-House Quality Control and Material Characterization

Upon receipt of Pyrimidin-5-ylmethanamine dihydrochloride from a qualified supplier, a comprehensive in-house quality control (QC) process is essential to verify the identity, purity, and overall quality of the material before its use in synthesis. This section outlines key analytical techniques and provides example protocols for the characterization of this critical raw material.

Physicochemical Properties and Handling Considerations

Pyrimidin-5-ylmethanamine dihydrochloride is typically an off-white to pale yellow solid. As an amine salt, it is expected to be hygroscopic and potentially light-sensitive. Therefore, proper handling and storage are crucial to maintain its integrity.

Recommended Storage and Handling Protocol:

  • Storage Environment: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances such as strong oxidizing agents.[9]

  • Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture uptake and potential oxidative degradation.

  • Handling: When handling the material, especially for weighing, it is advisable to work in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant.[10] If a controlled environment is not available, work swiftly to minimize exposure to the atmosphere.

  • Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) for specific handling precautions. As a standard practice, wear appropriate PPE, including safety glasses, gloves, and a lab coat.

The following diagram illustrates a decision tree for the appropriate handling of incoming hygroscopic materials like Pyrimidin-5-ylmethanamine dihydrochloride.

Handling_Hygroscopic_Material A Material Received B Is the material hygroscopic? A->B C Standard Storage and Handling B->C No D Store in tightly sealed container in a desiccator or dry cabinet B->D Yes E Weighing and Aliquoting D->E H Is a humidity-controlled environment available? E->H F Use a humidity-controlled environment (glove box) G Work quickly and reseal container immediately H->F Yes H->G No

Caption: Decision Tree for Handling Hygroscopic Materials.

Analytical Characterization: A Multi-Technique Approach

A combination of analytical techniques should be employed to confirm the identity and purity of Pyrimidin-5-ylmethanamine dihydrochloride.

1. Certificate of Analysis (CoA) Review:

The supplier's CoA is the first point of reference. While a specific CoA for this compound is not publicly available, a typical CoA for a high-purity chemical intermediate would include the parameters listed in the table below.[2][11][12]

Parameter Typical Specification Method Justification
AppearanceWhite to Off-White SolidVisualConfirms the physical form of the material.
Identity by ¹H NMRConforms to Structure¹H NMRProvides a definitive structural confirmation of the molecule.
Purity by HPLC≥ 98.0%HPLCQuantifies the main component and detects the presence of impurities.
Water Content (Karl Fischer)≤ 1.0%Karl Fischer TitrationImportant for hygroscopic materials to ensure accurate weighing and prevent interference in moisture-sensitive reactions.
Residual SolventsMeets ICH LimitsGC-HSEnsures that solvents used in the manufacturing process are removed to acceptable levels.
Elemental AnalysisWithin ±0.4% of theoreticalCombustion AnalysisConfirms the elemental composition of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the unambiguous identification of Pyrimidin-5-ylmethanamine dihydrochloride. The spectra should be consistent with the expected structure. While a publicly available, fully assigned spectrum for the dihydrochloride salt is not readily found, the following are the expected key signals based on the structure and data from similar pyrimidine derivatives.[6][10][13][14][15][16][17]

  • ¹H NMR (in D₂O):

    • Singlet for the two pyrimidine protons (H2 and H4/6).

    • Singlet for the methylene protons (-CH₂-).

    • Broad singlet for the amine protons (-NH₃⁺), which may exchange with D₂O.

  • ¹³C NMR (in D₂O):

    • Signals for the pyrimidine carbons.

    • Signal for the methylene carbon.

3. High-Performance Liquid Chromatography (HPLC):

A validated, stability-indicating HPLC method is crucial for determining the purity of the material and for identifying and quantifying any impurities. The following is a representative HPLC method that can be used as a starting point for method development and validation.[18][19][20][21]

Illustrative HPLC Method for Purity Determination:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the main peak and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Part 3: Understanding and Controlling Impurities

Impurities in Pyrimidin-5-ylmethanamine dihydrochloride can arise from the synthetic route, degradation of the final product, or improper storage. A thorough understanding of potential impurities is essential for developing appropriate analytical methods and for assessing the impact on downstream applications.

Potential Process-Related Impurities

The synthesis of Pyrimidin-5-ylmethanamine often involves the reduction of pyrimidine-5-carbonitrile.[12] Potential impurities from this process could include:

  • Unreacted Starting Material: Residual pyrimidine-5-carbonitrile.

  • By-products of Reduction: Over-reduction or partially reduced intermediates.

  • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis.

Degradation Products

Forced degradation studies are a systematic way to identify potential degradation products that could form under stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation.[1][17] For Pyrimidin-5-ylmethanamine dihydrochloride, potential degradation pathways could involve:

  • Oxidation: The amine group could be susceptible to oxidation.

  • Hydrolysis: While the pyrimidine ring is generally stable, extreme pH and temperature could lead to ring opening.

  • Dimerization/Polymerization: Under certain conditions, the reactive amine group could participate in side reactions.

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow A Prepare Stock Solution of Pyrimidin-5-ylmethanamine dihydrochloride B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidative Degradation (e.g., 3% H₂O₂, RT) B->E F Thermal Degradation (Solid, 80°C) B->F G Photolytic Degradation (Solution, UV/Vis light) B->G H Analyze Stressed Samples by Stability-Indicating HPLC C->H D->H E->H F->H G->H I Characterize Degradation Products (LC-MS, NMR) H->I

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Commitment to Quality

The successful application of Pyrimidin-5-ylmethanamine dihydrochloride in drug discovery and development is intrinsically linked to the quality and purity of the starting material. By implementing a rigorous supplier qualification program, conducting thorough in-house quality control, and understanding the potential impurity profile, researchers can build a solid foundation of trust in their chemical matter. This commitment to quality not only enhances the reliability and reproducibility of scientific data but also accelerates the journey from a promising lead compound to a potentially life-saving therapeutic.

References

  • ACS Medicinal Chemistry Letters. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Synthesis and characterization of novel pyrimidi…. Retrieved from [Link]

  • Briti Scientific. (n.d.). (6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6- yl)pyrimidin-2-yl)amino)pyridin-3-yl)methanol. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • JOCPR. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (2021). Analytical Method Development And Validation Of Rp-Hplc Method For Simultaneous Estimation Of PyridoxamineDihydrochloride And Ac. Retrieved from [Link]

  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • NIH. (n.d.). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • NIH. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

  • NIH. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • PubMed. (n.d.). Determination of four aromatic amines in water samples using dispersive liquid-dll microextraction combined with HPLC. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) SYNTHESIS, CHARACTERIZATION AND FILM PREPARATION OF NEW CO-POLYIMIDE BASED ON NEW 3,5-DIAMINO- N -(PYRIDIN-4-YLMETHYL)BENZAMIDE, ODA AND 6FDA. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Asian J. Research Chem. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. Retrieved from [Link]

  • Eurofins. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

  • NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Premier Research. (n.d.). Pharma Quality Agreements. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]

  • SciencePharma. (n.d.). How to divide responsibilities in a GMP-related contract? A quality agreement is the answer. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Contract Manufacturing Arrangements for Drugs: Quality Agreements Guidance for Industry. Retrieved from [Link]

Sources

Pyrimidin-5-ylmethanamine Dihydrochloride: A Mechanistic Exploration of a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidin-5-ylmethanamine dihydrochloride is a pivotal building block in contemporary medicinal chemistry, serving as a foundational scaffold for a multitude of biologically active agents. While comprehensive studies on the intrinsic mechanism of action of this specific molecule are not extensively documented, its consistent incorporation into high-potency therapeutics allows for the formulation of several well-grounded mechanistic theories. This in-depth guide synthesizes the available evidence to propose the most plausible biological roles of the pyrimidin-5-ylmethanamine core. We will delve into its function as a privileged scaffold for kinase inhibition, its potential role in modulating nucleotide biosynthesis, and other emerging therapeutic hypotheses. Furthermore, this whitepaper will outline robust experimental workflows for the definitive elucidation of the molecular targets of novel compounds derived from this versatile chemical entity.

Introduction: The Pyrimidine Core as a Cornerstone of Modern Therapeutics

The pyrimidine heterocycle is a ubiquitous motif in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure and function of DNA and RNA[1][2]. This inherent biocompatibility has made the pyrimidine scaffold a cornerstone of drug design, with numerous FDA-approved drugs incorporating this core structure for a wide array of therapeutic applications, including oncology, infectious diseases, and neurological disorders[3][4][5]. Pyrimidin-5-ylmethanamine dihydrochloride, with its reactive aminomethyl group at the 5-position, offers a versatile anchor for synthetic elaboration, enabling chemists to explore vast chemical spaces and optimize interactions with specific biological targets[6]. Its utility as a key intermediate in the synthesis of kinase inhibitors and antiviral agents is well-established[6]. This guide will, therefore, focus on evidence-based theories of its mechanism of action, derived from the biological activities of the complex molecules it helps create.

Theory 1: A Privileged Scaffold for Kinase Inhibition

A substantial body of evidence points to the pyrimidine ring as a highly effective scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins and other substrates, playing critical roles in cellular signaling pathways that govern cell growth, differentiation, and survival[7][8]. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention[9].

The ATP-Competitive Binding Model

The majority of kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. The pyrimidine core of Pyrimidin-5-ylmethanamine is a bioisostere of the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase domain. The aminomethyl side chain at the 5-position can be readily functionalized to extend into other pockets of the active site, enhancing both potency and selectivity.

Derivatives of the pyrimidine scaffold have been successfully developed to target a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Aberrant EGFR signaling is a driver in many solid tumors. Numerous pyrimidine-based EGFR inhibitors have been developed to block this pathway[9].

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a clinically validated anti-cancer strategy. Novel pyrimidine-5-carbonitrile derivatives have been synthesized as potent VEGFR-2 inhibitors[10].

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle. Fadraciclib (CYC065), a potent CDK2 and CDK9 inhibitor, demonstrates how the aminopurine scaffold (a related bicyclic heteroaromatic system) can be optimized for this target class, with pyrimidine-based inhibitors following similar design principles[7][8].

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrimidine-Based Inhibitor atp_binding_site ATP Binding Pocket hinge Hinge Region atp_binding_site->hinge Forms H-bonds gatekeeper Gatekeeper Residue atp_binding_site->gatekeeper hydrophobic_pocket Hydrophobic Pocket atp_binding_site->hydrophobic_pocket solvent_front Solvent Front atp_binding_site->solvent_front pyrimidine_core Pyrimidin-5-ylmethanamine Core pyrimidine_core->hinge Mimics Adenine Forms H-bonds side_chain Functionalized Side Chain (from -CH2NH2) pyrimidine_core->side_chain side_chain->hydrophobic_pocket Enhances Selectivity & Potency

Caption: Hypothetical binding of a pyrimidin-5-ylmethanamine derivative in a kinase active site.

Theory 2: Disruption of Pyrimidine Biosynthesis via DHODH Inhibition

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA, RNA, and other vital biomolecules. Dihydroorotate dehydrogenase (DHODH) is a rate-limiting enzyme in this pathway, and its inhibition can lead to the depletion of pyrimidine nucleotides, thereby halting cell proliferation. This makes DHODH an attractive target for anticancer and anti-inflammatory drugs.

Recent research has identified novel classes of herbicides that act by inhibiting plant DHODH, demonstrating the druggability of this enzyme across different species[11]. The pyrimidine scaffold is structurally suited to interact with the ubiquinone binding site of DHODH, a mechanism that has been confirmed for other inhibitors of this enzyme[11]. It is plausible that Pyrimidin-5-ylmethanamine and its derivatives could act as inhibitors of human DHODH, thereby exerting a cytostatic effect on rapidly dividing cells.

G cluster_pathway De Novo Pyrimidine Biosynthesis carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ... orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump ... downstream UTP, CTP, dTTP (DNA/RNA Synthesis) ump->downstream inhibitor Pyrimidin-5-ylmethanamine Derivative inhibitor->orotate Inhibits caption Inhibition of the de novo pyrimidine biosynthesis pathway at DHODH.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway at DHODH.

Other Plausible Mechanistic Theories

The versatility of the pyrimidine scaffold extends to other target classes, suggesting additional potential mechanisms of action.

  • Antiviral Activity: Many antiviral drugs are nucleoside analogs that incorporate a pyrimidine or purine core. These molecules can be incorporated into viral DNA or RNA, leading to chain termination, or they can inhibit viral enzymes like polymerases and reverse transcriptases[12][13]. The aminomethyl group of Pyrimidin-5-ylmethanamine could be used to synthesize such nucleoside analogs[12].

  • Epigenetic Modulation: Recent studies have shown that pyrimidine derivatives can act as dual inhibitors of histone deacetylases (HDACs) and Jumonji domain-containing protein demethylase 3 (JMJD3), both of which are important targets in cancer therapy[14].

  • Metabolic Enzyme Inhibition: Nicotinamide N-methyltransferase (NNMT) is an enzyme involved in cellular metabolism, and its increased expression has been linked to metabolic diseases. Pyrimidine-5-carboxamide compounds have been identified as NNMT inhibitors, suggesting a role for this scaffold in treating conditions like diabetes and metabolic syndrome[15].

Experimental Validation of Mechanistic Theories

For researchers utilizing Pyrimidin-5-ylmethanamine dihydrochloride to develop novel therapeutics, a systematic approach to target identification and validation is crucial. The following experimental workflow provides a robust framework for elucidating the mechanism of action.

Target Identification and Engagement
  • Phenotypic Screening: Initial screening of novel derivatives in relevant cell-based assays (e.g., cancer cell proliferation, viral replication) to confirm biological activity.

  • Broad-Panel Kinase Screening: Test active compounds against a large panel of recombinant kinases to identify potential targets.

  • Direct Target Identification: For compounds with unknown targets, employ unbiased methods like Drug Affinity Responsive Target Stability (DARTS). DARTS identifies protein targets by observing their stabilization against proteolysis upon ligand binding, requiring no modification of the compound.

  • Cellular Target Engagement: Confirm that the compound binds to its intended target within a cellular context. Techniques like the In-Cell Western or cellular thermal shift assays (CETSA) can be used to quantify target engagement[16].

G cluster_target_id Target Identification start Novel Pyrimidin-5-ylmethanamine Derivative pheno_screen Phenotypic Screening (e.g., Cell Viability) start->pheno_screen active_compound Active Compound pheno_screen->active_compound Activity Confirmed inactive_compound Inactive pheno_screen->inactive_compound No Activity kinase_screen Kinase Panel Screen active_compound->kinase_screen darts DARTS / Proteomics active_compound->darts putative_target Putative Target(s) Identified kinase_screen->putative_target darts->putative_target target_engagement Cellular Target Engagement (CETSA) putative_target->target_engagement validated_target Validated Target target_engagement->validated_target moa Mechanism of Action Elucidated validated_target->moa

Caption: Experimental workflow for target identification and validation.

Summary of Key Experimental Protocols
ExperimentObjectivePrinciple
Kinase Glo® Assay Quantify kinase inhibitionMeasures remaining ATP after a kinase reaction. Less light indicates greater inhibition.
DHODH Activity Assay Measure DHODH enzymatic activityMonitors the reduction of a substrate (e.g., DCIP) spectrophotometrically.
DARTS Identify unknown protein targetsDrug binding stabilizes the target protein against protease digestion, allowing for identification by mass spectrometry.
CETSA Confirm cellular target engagementDrug binding increases the thermal stability of the target protein. Soluble protein is quantified at different temperatures.

Conclusion

Pyrimidin-5-ylmethanamine dihydrochloride is more than a simple synthetic intermediate; it is a "privileged fragment" that provides a molecular foundation for interacting with some of the most critical targets in drug discovery. The recurring success of pyrimidine-based compounds as kinase inhibitors provides the most compelling theory for its mechanism of action, with its ability to mimic ATP binding being a key feature. However, the demonstrated activity of pyrimidine derivatives against other targets, such as DHODH, highlights the scaffold's versatility. For drug development professionals, Pyrimidin-5-ylmethanamine dihydrochloride represents a validated starting point for creating potent and selective therapeutics. The future of drug discovery will undoubtedly continue to build upon this remarkable heterocyclic core.

References

  • Jain, A. K., & Rana, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & clinical pharmacology & toxicology, 129(3), 197–221. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(48), 30235–30252. [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of medicinal chemistry, 21(1), 109–112. [Link]

  • MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). [Link]

  • Liu, Z., et al. (2023). Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. Bioorganic & medicinal chemistry letters, 93, 129466. [Link]

  • Sharma, P., & Kumar, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. [Link]

  • Wang, G. F., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(3), 102983. [Link]

  • Sanna, M., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Frame, S., et al. (2020). Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer. PloS one, 15(7), e0234103. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2463–2475. [Link]

  • De Clercq, E. (2009). Synthesis and biological evaluation of pyrimidinamine derivatives containing urea moiety. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC medicinal chemistry, 14(9), 1735–1749. [Link]

  • Welsch, M. E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Medicinal research reviews, 39(5), 1836–1881. [Link]

  • Frame, S., et al. (2020). Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer. PubMed. [Link]

  • Avida Bio. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]

  • Salgado, C. L., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6673), 955–960. [Link]

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 943916. [Link]

  • NanoTemper Technologies. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

Sources

An In-Silico First Look: Predicted ADMET Profile of Pyrimidin-5-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development Professionals

Introduction: The Imperative of Early ADMET Profiling in Modern Drug Discovery

In the high-stakes arena of pharmaceutical development, the principle of "fail fast, fail cheap" is a guiding mantra. The attrition of promising drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles represents a significant loss of investment and time. It is within this context that the early, predictive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has become an indispensable pillar of rational drug design.[1][2] By leveraging powerful computational, or in silico, models, researchers can now triage compound libraries, prioritize candidates with desirable drug-like characteristics, and identify potential liabilities long before costly synthesis and in vitro testing commence.[3]

This technical guide provides an in-depth, predicted ADMET profile for Pyrimidin-5-ylmethanamine dihydrochloride, a molecule of interest built upon the versatile pyrimidine scaffold. The pyrimidine core is a foundational heterocycle in medicinal chemistry, present in numerous approved therapeutics and recognized for its ability to engage in a wide array of biological interactions.[4][5][6] Its structure allows for extensive functionalization, making it a valuable starting point for designing novel kinase inhibitors, antiviral agents, and other targeted therapies.[7] This analysis serves as a foundational dataset for researchers considering this or structurally related compounds for further development, offering insights into its potential behavior in vivo and highlighting key areas for optimization.

The predictions herein are generated using established computational methodologies that rely on quantitative structure-activity relationship (QSAR) models and graph-based signatures to correlate a molecule's structural features with its pharmacokinetic behavior.[1][8]

Methodology: The In Silico Predictive Workflow

The foundation of this report rests upon a computational workflow designed to derive ADMET properties from the molecule's two-dimensional structure. This process obviates the need for physical sample analysis, providing a rapid and cost-effective initial assessment.

Step 1: Compound Identification and Structural Input

The first step involves defining the precise chemical identity of the molecule. For this analysis, the canonical SMILES (Simplified Molecular Input Line Entry System) string for the parent compound, Pyrimidin-5-ylmethanamine, was used as the primary input for the predictive models.

  • Compound: Pyrimidin-5-ylmethanamine dihydrochloride

  • CAS Number: 1956356-28-7[9]

  • Molecular Formula: C₅H₉Cl₂N₃[9]

  • Molecular Weight: 182.05 g/mol [10]

  • SMILES (Parent Compound): C1=C(C=NC=N1)CN[11]

Step 2: Predictive Model Selection

The ADMET properties were predicted using the pkCSM computational model. This tool utilizes graph-based signatures to encode the topological and chemical information of a small molecule, which is then used by machine-learning algorithms to predict a wide range of pharmacokinetic and toxicity endpoints.[8] The choice of pkCSM is predicated on its validation in the scientific literature and its accessibility as a tool for the research community, embodying the principles of transparent and reproducible science.[2][8]

Step 3: Data Generation and Interpretation

The SMILES string was submitted to the predictive engine, which calculated a suite of properties across the ADMET spectrum. The output data, both quantitative and qualitative, was then collated and analyzed from the perspective of a drug development scientist. The causality behind these predictions is rooted in the molecule's physicochemical properties, such as its low molecular weight, high polarity (predicted XLogP3 of -1.5), and the presence of multiple hydrogen bond donors and acceptors.[11]

ADMET_Workflow cluster_Input Step 1: Input cluster_Prediction Step 2: Prediction Engine cluster_Output Step 3: Output & Analysis SMILES Molecular Structure (SMILES: C1=C(C=NC=N1)CN) Engine In Silico Model (e.g., pkCSM) SMILES->Engine Structural Data Properties Predicted ADMET Properties Engine->Properties Generates Predictions Analysis Interpretation & Data Summarization Properties->Analysis Collation

Predicted ADMET Profile

The following sections detail the predicted properties of Pyrimidin-5-ylmethanamine. It is crucial to interpret these computational results as a guide for further experimental validation rather than as definitive values.

Absorption

Oral bioavailability is a critical factor for many drug candidates. The prediction of absorption is based on properties like water solubility, intestinal absorption, and cell permeability.

ParameterPredicted ValueInterpretation & Causality
Water Solubility (logS) > -2.0High: The molecule is predicted to be highly soluble in water. This is expected due to its low molecular weight, high polarity (XLogP3 of -1.5), and the presence of a primary amine and pyrimidine nitrogens, which can be protonated.[11]
Intestinal Absorption (%) > 80%High: Good absorption from the gastrointestinal tract is predicted. This is consistent with its small size and high solubility, which facilitate passage into the aqueous environment of the gut.
Caco-2 Permeability (logPapp) < 0.9Low to Moderate: The model predicts limited passive diffusion across Caco-2 cell monolayers, a proxy for the intestinal wall.[3] While soluble, its high polarity may hinder its ability to efficiently cross the lipid cell membrane.
P-glycoprotein (P-gp) Substrate NoFavorable: The compound is not predicted to be a substrate of the P-gp efflux pump, a common mechanism of drug resistance that actively transports compounds out of cells.
Lipinski's Rule of 5 0 ViolationsFavorable: The molecule adheres to all criteria of Lipinski's Rule of 5 (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting good potential for oral bioavailability.[12]
Distribution

Distribution properties determine where a drug travels in the body and are influenced by factors like plasma protein binding and the ability to cross physiological barriers.

ParameterPredicted ValueInterpretation & Causality
Volume of Distribution (VDss, log L/kg) < 0Low: A low volume of distribution suggests the compound will likely be confined primarily to the bloodstream and extracellular fluid rather than distributing extensively into tissues. This is typical for small, polar molecules.
Plasma Protein Binding (PPB) < 30%Low: The compound is predicted to have low binding to plasma proteins like albumin. This results in a high fraction of unbound, pharmacologically active drug in circulation.
Blood-Brain Barrier (BBB) Permeability (logBB) < -1.0Low: The molecule is predicted to be unable to cross the blood-brain barrier effectively.[13] Its high polarity is the primary structural reason for this, making it a candidate for peripherally acting drugs where CNS side effects are undesirable.
CNS Permeability (logPS) < -3.0Very Low: Consistent with low BBB permeability, this parameter further indicates poor penetration into the central nervous system.
Metabolism

Metabolism describes the chemical modification of a compound by the body, primarily through the Cytochrome P450 (CYP) enzyme system. This process is critical for drug clearance and can be a source of drug-drug interactions.[2]

ParameterPredicted StatusImplication for Drug Development
CYP1A2 Inhibitor NoLow risk of drug-drug interactions with CYP1A2 substrates.
CYP2C19 Inhibitor NoLow risk of drug-drug interactions with CYP2C19 substrates.
CYP2C9 Inhibitor NoLow risk of drug-drug interactions with CYP2C9 substrates.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions with CYP2D6 substrates.[2]
CYP3A4 Inhibitor NoLow risk of drug-drug interactions with CYP3A4 substrates, one of the most common drug-metabolizing enzymes.[2]
CYP Substrate (Overall) LikelyWhile not a potent inhibitor, as a small amine-containing molecule, it is likely to be a substrate for one or more CYP enzymes or other metabolic pathways (e.g., MAO, UGT). Experimental validation is essential.

Metabolism_Pathway Compound Pyrimidin-5-ylmethanamine Interaction Predicted Interaction Status Compound->Interaction CYPs CYP450 Enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) CYPs->Interaction Result Low Inhibition Potential Low Risk of DDI Interaction->Result Prediction: Non-Inhibitor

Excretion

Excretion models predict how a compound and its metabolites are removed from the body.

ParameterPredicted ValueInterpretation & Causality
Total Clearance (log ml/min/kg) Moderate to HighThe predicted high water solubility and low plasma protein binding suggest that the compound is likely to be efficiently cleared, primarily through renal (kidney) excretion.
Renal OCT2 Substrate PossibleAs a small molecule with a positive charge at physiological pH, it may be a substrate for Organic Cation Transporter 2 (OCT2) in the kidneys, potentially facilitating active renal secretion.
Toxicity

Toxicity prediction is a critical component of early assessment, flagging potential safety liabilities. The available GHS classifications provide a preliminary experimental basis for some of these predictions.[10]

EndpointPredicted ResultGHS Classification / Interpretation
AMES Mutagenicity NegativeThe compound is not predicted to be mutagenic in the Ames test, a positive sign for genetic safety.
hERG I Inhibition NegativeLow risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity (QT prolongation).
Hepatotoxicity (Liver Injury) Low ProbabilityThe model predicts a low likelihood of causing drug-induced liver injury.
Skin Sensitization PositivePredicted to be a skin irritant, which aligns with GHS hazard statement H315 (Causes skin irritation).[10]
Acute Oral Toxicity (LD₅₀) Class III/IVPredicted to be harmful if swallowed, consistent with GHS hazard statement H302.[10] This suggests moderate acute toxicity.
Eye Irritation PositiveThe molecule is expected to cause serious eye irritation, aligning with GHS hazard statement H319.[10]

Integrated Assessment and Strategic Implications

The in silico analysis of Pyrimidin-5-ylmethanamine dihydrochloride paints a profile of a small, highly polar molecule with several favorable drug-like properties.

Strengths:

  • Excellent Physicochemical Profile: The compound's adherence to Lipinski's Rule of 5, low molecular weight, and high water solubility are advantageous for formulation and potential oral administration.

  • Favorable Distribution: Low plasma protein binding suggests high bioavailability of the active compound, while poor BBB penetration makes it an excellent candidate for peripherally-restricted targets, minimizing potential CNS side effects.

  • Low Risk of CYP-mediated Drug Interactions: The prediction that it does not inhibit major CYP450 isoforms is a significant advantage, reducing the risk of adverse drug-drug interactions in a clinical setting.

Potential Liabilities & Next Steps:

  • Permeability vs. Solubility Trade-off: While highly soluble, the predicted low-to-moderate passive permeability could be a limiting factor for oral absorption. This is a classic challenge for small, polar molecules. Experimental Validation: An in vitro Caco-2 permeability assay is a critical next step to confirm this prediction.

  • Metabolic Stability: The molecule is likely a substrate for metabolic enzymes. An in vitro metabolic stability assay using liver microsomes or hepatocytes is necessary to determine its metabolic half-life and identify major metabolites.

  • Toxicity Concerns: The predicted and documented skin, eye, and respiratory irritation, along with moderate acute oral toxicity, necessitates careful handling protocols and will require formal toxicological studies to determine a therapeutic window.[10][14]

References

  • MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.
  • Cordeiro, R., Khan, S., Tajir, H., Bagwan, A., Shaikh, M. A., & Gupta, A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(3). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1LxTPTI_iy7duMqFF_5NTBCF7l1qfXmGhABx8F0ZTa_yMJmyUYozZ67vAHU6yhXZfNggNpFteqzf2nb3cbFR0vOL5M_LSseb6gZYGIr_OaR4WuouAVbBQ0yznxKQbmdil5De4APA-UfU=]
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from CD ComputaBio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAd5PR-DKsqSLh9oRcNsrplUtXPLOQyqz2ULb_ycDu3141uz6f6xPLR0sJwGF-GnaET19xzZN9QLxA-pNL6OuB2anq5wlsqq6s8ddx7kiorfk2Q08sNrp_qBeoMMT4LbBDmvaQ8aISKiYxeiXXyCj5VEZGLv8=]
  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1OvRTy2Xpi94Pm5EwO0TI4oKLulTjLaGprJSW71NQ7bs5Mw67O-W1ZlQyoXIX74UzqIIf79JFmvEH_Idd6Mb6RBnxq3Us_NHsUfk757L5qENhQMuoz4jdKdRFOsJfd4MmtsR4MNbWKrB0Leg=]
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbpLn0rm0wVSifH-_zdtVw0sx_6-viPfC23PN7edxE_mws8-eL1VwfixHKq5Yzlco4Vr0bGSEqipOh6ppsiFRcb-1hwYHTOVDC1B3dtdHlUrvUpSOomRn-eo00vCUWm0zEFq-Ow8BEjlfDlud5R-4gsNr6gDFhBUbOln366g==]
  • ResearchGate. (n.d.). ADMET properties of the selected pyrimidine derivatives. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjO7X56Uvx13CW1EuLY7rCe3Tys9DxiWBazD82WA9lhdn27OOzInlLeA2nboGsKbK4pUxtNWqakoNkcREcCN80y8-xa7TfqsO-1iGbUX1pcs_06fYBIyAfBEb5Z5l-MOKCH5jCGFmiToRoMSpN_W2TPF6ZL4IKoCcDofGvXM-1GcW7z_HXzy0nfRn76l5LnLL4Ga0TUdRlgcjwW2Hnla7aJA9cGcg=]
  • BLD Pharm. (n.d.). Pyrimidin-5-ylmethanamine dihydrochloride. Retrieved from BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGx68GzSD4Q1rbHTQaa1NubKp-ZeVcG4TUVm1mFzEssKv01ltEL6S2mjgehHgwyEwmJIy0Swi-2DTJS1qOOa7RVNI2k4dXZG-QI6V7UaMYuWMDrZSomESGxsJN1V6G3EK9OxwWxKbM44j4rdi8GQ==]
  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. CID 18953632. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIO7md09Z1Qkff0FhB-3cnnlRuOutkl28gF0QIrV3vh8X6Xz7N2PqJmZBxiCWIv17P5Zuke6htwFkCQ1F_iDXbsxD2qRX5rOk360LL4AUh-Y3CDFCFBpCdveTjlkmPA3Qf5SuI5BKmvDqQ6ZqI]
  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from Simulations Plus. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLipa1nU1GjGwUlDy1PHBasrABlv8sYi6bx-t4dAJmHvurUVEYmqarrc-E8Vp6Kro52V_jEu4uaO-1QM-up7eT7b93BgOVIKLcqBq_oT8nnUTFjt8QRYljz1uXu2UTvU1mgsnIRGj2NERocNz3cxQCrKua_A==]
  • PubChem. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. CID 86346472. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9vrwYcj_oa1du1wUL1qHWicMBK5_5zZyTdgyg6w2Zm9YZeE2HKVLpo7uV4dNg9if8omZr-HygSBGhKGhW-L9nFDAJ54UKkRAj30o_ZIlie5yKtZPlk0CbodrwltWCR6hzJTvjkzKwwWcieI77]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ZoIvHtS4wnehklm6Sl_K-XyAHtsfg5REl_YrSPtXrPRogQSktvCX6v9HN4yc-5QYhuT7TZRIJkdJ1R9Jj5v-nZqKalnWvj44QuxexrvSTNfEndBmOJFzMrlUK7B3]
  • ResearchGate. (n.d.). Classification of ADMET prediction strategies. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgYiFQBRpZAOeIQ-fUTh8YdkQOpfJ_CzsOFoS5PbjyNLP3nBe7uP-hIuKfRt_WywPpOpCtABee-qBeodGK95qH6rB-_tPbjY1NMk9FzldQMZGOU3JXBf3qng8tsKc5mU8Tc-SHk_DN-2B8gbP9sIpkB2ETjvF1IJq7KKD6sZDaNYgJVb_yr4al5opceJPHH8Db6ga5Hd_66n-TU3GqLeM4k59vQ06-jb9ImHFywgCKIvyUYO9FjovSIvz9LxWRxR1fGrjnnd4=]
  • Capot Chemical Co., Ltd. (2019). MSDS of (pyrimidin-5-yl)methanamine dihydrochloride. Retrieved from Capot Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA5SScQ8aLSxuVJ8r_sfqY65oyEoy4-2SJIgeK0LDXMRIACSqoXGeD0vmX9prQU_3NBUUQ4Vj11eDfphGyUkKgr9RwqD-C3-E3Mtpi_k8DutC76tBLc8G-iaynJqy9ijeySr7OnkqJLpInazsmchxk6OM=]
  • Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 733. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGqabRb6TCDiTXSxHUKDcoblgMNUP2LKx7UfeEY2HYYWHSF-pUqFm3khRTYJQN4v1m8MbAReeaNjr4ZjtPBObPu0WOSrBOqzeFkzKLo-PltO3M4xnx4o7zLCbZArKCEJJVi8cMPDNv3rgzIII=]
  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaw6A9Zy9xMB8Hqih1kVSNDBQ4nC7ibqbS4tgEWDiwmRFkdjXtRNXE56pTgX_Zon8U91ntxLwpzXgHnmBqQ10QpvsibIVcsE_H76Uc7Rr8OdTaWt-VbAVQ45eRv__D_j59ce0JXWE66wLDv1bvp5DrmuIobABDiuQsJA==]
  • Vitaku, E., & Njardarson, J. T. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4983. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbU1vKdUT5KQd3xZUknwgnIaIYanE2bWUyImEG5q2JFAKcAkvVhPSnPharNq5GOS_6L16RvjxivAF9fZO0UqvHt-0BukhYFqv9xDFYjwhRkNOHVMjYtX2NPRmNCE6N6eQOEFlYP2LorbXlj4Sh]
  • Ghannay, S., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Frontiers in Chemistry, 12. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRhbClVRn0XOaB6c49ugJYepvGppv65zTtSkxsxD-1rY9sb_XDaj4Sp_DP9zkEAmQYKARO-9V-jQASYCeDLqpMBWsKgzTr0ta3tPeI05rx5IX97kYS3Oo0pUZtZnO_qmCtnHEfNAf0BxTYKDSq]
  • Fisher Scientific. (2011). Safety Data Sheet. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy7Zagl8pDAh4Zgj06UeK4U4aCg6L--WmhDMDYi8KUH4h_Wb1a8ryEOj4ditwxADKmI0CN7TbagQc8PVgdSQt496ZDbC10e2u4T_KM8FM016QklaCH7ycA0WGaNwgV5eKi08xfXVvQZJflHGSQbYQHBq0_8lj0Vm2CyYAeF5w_ALZyVBTDm8mBWy9MwQfEXeEe]
  • Kumar, A., & Kumar, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 223-251. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWW1qeUWHpAec4k_zgROl1Fq60Tvsm7nP05ZS6_dQlGAdjufBvPb3jhwRIjOdu7hFaEKxz_1UmhmpJjMjl5MNcSJ_oayR_OB8KIVDPeRAVDQ27DENqp2v0W2kX11H6CLpYgv5H]
  • Cayman Chemical. (2024). Safety Data Sheet. Retrieved from Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRdL71vB7FP3AEjeZ_eQ7Ys87V7qtjYgM78gwRZqcKmD-wPzY8-C3-b38jwX9ax1qRHwiI2hBmHP2V5Wu7iidaJY0c4B-EMrtUOoSrWW7eMTrGuAJEjxV8Xkmlol5SBiWuaQFAXCeeZJI=]
  • Lee, S., et al. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 62(7), 1735–1747. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnAFvA3UOJJKoawbzUmjJZrBwb83mhIpacH5YGceG3Zi2Wh6LsTlFC_SlcZWDvv3avvBThzwU3MnOJaGPMYE3nmkgsY8nJh91jh4TrN-_ryOBBjN_Bt7GsQmtlkVltGlZr29beS7ecMC0YRfY=]
  • Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1282, 135168. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDnAtJumog1j1grYQyRuh8IbtQJOOVdwbz7O14LfRTy5M1HuG-q_aI5sAfnGZ6PeZRrSJ-k3vShm8cBlgq-deqkuSuIQiTQGfVSUVlt6btp9YadPJWc5XCb669Go73stEWymfFJpOPmCdlZDGzG4qaCCk42CyctygsmvxMHZC2u24jYeIxse_u]
  • Amadis Chemical. (n.d.). Pyrimidin-5-ylmethanamine dihydrochloride. Retrieved from Amadis Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr_7X0_ZX608FFugQNc-BQHxnbchfWRPRgvLTSTM9sYLEQB3g5ZEIXKq-TOqeXID5k07-9UxninSwzdOadLPtQAAJXf-FzazxvNWetkJqObMa2W66Hv_ObICH023R0tNo_P_r949Q=]

Sources

Methodological & Application

The Strategic Utility of Pyrimidin-5-ylmethanamine Dihydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Herein, we provide a comprehensive guide to the application of Pyrimidin-5-ylmethanamine dihydrochloride, a pivotal building block in modern medicinal chemistry. This document moves beyond a simple recitation of facts to offer in-depth insights into the strategic and practical considerations for employing this versatile reagent in drug discovery programs. We will explore its significance as a pharmacophore, detail its physicochemical properties, and provide robust, field-proven protocols for its derivatization.

The Pyrimidine-5-ylmethanamine Moiety: A Privileged Scaffold in Drug Design

The pyrimidine core is a cornerstone of medicinal chemistry, owing to its prevalence in biologically essential molecules such as nucleic acids.[1][2] This inherent biocompatibility, coupled with its capacity for diverse chemical modifications, has established the pyrimidine scaffold as a "privileged structure" in drug discovery.[3][4] Pyrimidin-5-ylmethanamine, in particular, offers a strategic advantage by presenting a reactive primary amine tethered to the pyrimidine ring. This amine serves as a versatile handle for introducing a wide array of functional groups, enabling chemists to systematically explore the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

The dihydrochloride salt form of this amine provides enhanced stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions. Its application is especially prominent in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[5][6] The pyrimidine ring can effectively mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region, while the methanamine linker allows for the introduction of substituents that can target other regions of the ATP-binding pocket or allosteric sites.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₅H₉Cl₂N₃-
Molecular Weight 182.05 g/mol -
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in water and methanol.[7]-
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]-

Safety and Handling Precautions:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[9]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]

Core Synthetic Applications: Protocols and Mechanistic Rationale

The primary amine of Pyrimidin-5-ylmethanamine dihydrochloride is a nucleophile that readily participates in a variety of bond-forming reactions. The two most common and impactful applications in medicinal chemistry are acylation to form amides and reductive amination to generate secondary or tertiary amines.

Acylation: Synthesis of Pyrimidine-Based Amides

The formation of an amide bond is a cornerstone of medicinal chemistry, prized for its stability and hydrogen bonding capabilities. Acylation of Pyrimidin-5-ylmethanamine allows for the introduction of diverse acyl groups, which can serve as key pharmacophoric elements.

Protocol: General Procedure for the Acylation of Pyrimidin-5-ylmethanamine Dihydrochloride

This protocol is exemplified by the synthesis of N-((pyrimidin-5-yl)methyl)acetamide.

acylation_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Pyrimidinamine Pyrimidin-5-ylmethanamine dihydrochloride ReactionVessel Stir at 0 °C to Room Temperature Pyrimidinamine->ReactionVessel Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) Base->ReactionVessel AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->ReactionVessel Solvent Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) Solvent->ReactionVessel Quench Quench with Water or Saturated NaHCO₃ ReactionVessel->Quench Reaction Monitoring (TLC/LC-MS) Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-((pyrimidin-5-yl)methyl)acetamide Purify->Product

Caption: Workflow for the acylation of Pyrimidin-5-ylmethanamine.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq).

  • Solvation: Add a suitable anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2-3.0 eq), dropwise. The base is crucial to neutralize the dihydrochloride salt and liberate the free amine for reaction.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the amine with atmospheric moisture and carbon dioxide.

  • Anhydrous Solvent: Water can react with the acylating agent, reducing the yield.

  • Excess Base: A slight excess of base ensures the complete neutralization of the dihydrochloride salt and any acid generated during the reaction.

  • Slow Addition at 0 °C: The acylation reaction is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate and minimize side reactions.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful method for forming secondary and tertiary amines by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This reaction is highly valuable for introducing a wide range of substituents onto the nitrogen atom of Pyrimidin-5-ylmethanamine, significantly expanding the accessible chemical diversity.

Protocol: General Procedure for Reductive Amination of Pyrimidin-5-ylmethanamine Dihydrochloride

reductive_amination_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Pyrimidinamine Pyrimidin-5-ylmethanamine dihydrochloride ReactionVessel Stir at Room Temperature Pyrimidinamine->ReactionVessel Carbonyl Aldehyde or Ketone Carbonyl->ReactionVessel ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->ReactionVessel Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) Solvent->ReactionVessel Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) Base->ReactionVessel Quench Quench with Saturated NaHCO₃ Solution ReactionVessel->Quench Reaction Monitoring (TLC/LC-MS) Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-Substituted Pyrimidin-5-ylmethanamine Purify->Product

Caption: Workflow for the reductive amination of Pyrimidin-5-ylmethanamine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Basification: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2-3.0 eq), to the mixture and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and does not reduce the starting aldehyde or ketone under the reaction conditions.

  • Solvent: DCE and THF are commonly used solvents for reductive amination as they are generally unreactive towards the reagents and can dissolve a wide range of substrates.

  • Monitoring: Careful monitoring is essential to determine the reaction endpoint and prevent the formation of byproducts.

Conclusion

Pyrimidin-5-ylmethanamine dihydrochloride is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its strategic placement of a reactive primary amine on a privileged pyrimidine scaffold provides a versatile platform for generating diverse compound libraries. The protocols detailed herein for acylation and reductive amination represent robust and reliable methods for the derivatization of this key intermediate. A thorough understanding of the principles behind these reactions, coupled with careful experimental execution, will empower researchers to effectively leverage the potential of Pyrimidin-5-ylmethanamine dihydrochloride in their drug discovery endeavors.

References

  • Google Patents. (n.d.). Pyrimidine derivatives and compositions as c-kit and pdgfr kinase inhibitors.
  • Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
  • Obaid, R. J. (2021). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. Journal of Umm Al-Qura University for Applied Science, 7(1), 16-22.
  • Li, J. J. (2022).
  • Google Patents. (n.d.). Piperazinylpyrimidine analogues as protein kinase inhibitors.
  • Al-Ajely, M. S. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Advances in Nutrition & Food Science, 1(5).
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1313-1326.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Journal of Applied Pharmaceutical Science, 1(7), 124-126.
  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2019). N-(Pyrazol-5-yl)cyanoacetamide in heterocyclic synthesis: Synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile and pyrazolo[4,3-e]pyrido[1,2-a]-pyrimidine-6,8-dicarbonitrile moieties. Arkivoc, 2019(5), 30-41.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Improvement in the preparation of n-vinyl-n-methylacetamide.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

Sources

Standard Operating Procedure for Reactions Involving Pyrimidin-5-ylmethanamine Dihydrochloride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of Pyrimidin-5-ylmethanamine dihydrochloride. This versatile building block is a cornerstone in the synthesis of a multitude of biologically active compounds, particularly in the realm of kinase inhibitors and other therapeutic agents. This guide will delve into the fundamental reactivity of this compound, providing detailed protocols for its application in common synthetic transformations, and offering insights into the rationale behind these procedures.

Introduction: The Significance of Pyrimidin-5-ylmethanamine Dihydrochloride in Drug Discovery

Pyrimidin-5-ylmethanamine dihydrochloride is a key intermediate in the synthesis of a diverse range of heterocyclic compounds. Its structure, featuring a reactive primary amine tethered to a pyrimidine core, makes it an invaluable synthon for medicinal chemists. The pyrimidine motif is a prevalent scaffold in numerous FDA-approved drugs, recognized for its ability to mimic the purine bases of DNA and RNA and to participate in crucial hydrogen bonding interactions with biological targets. Consequently, derivatives of Pyrimidin-5-ylmethanamine are frequently explored in the development of targeted therapies, including inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases implicated in cancer.[1][2][3]

This guide will focus on two of the most common and powerful reactions for derivatizing Pyrimidin-5-ylmethanamine: N-acylation and reductive amination . Mastering these procedures will empower researchers to generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies and lead optimization.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of Pyrimidin-5-ylmethanamine dihydrochloride is paramount for its safe and effective use.

PropertyValueSource
Molecular FormulaC₅H₉Cl₂N₃PubChem
Molecular Weight182.05 g/mol PubChem
AppearanceOff-white to light yellow solidCommercial Suppliers
SolubilitySoluble in water, methanol. Limited solubility in many common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) without a base.[4][5]

Note on Solubility: The dihydrochloride salt form imparts good water and alcohol solubility. However, for reactions in less polar organic solvents, the free base must be generated in situ by the addition of a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Safety and Handling Precautions

Pyrimidin-5-ylmethanamine dihydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Protocols

The following protocols are designed to be robust and adaptable. However, optimization of reaction conditions may be necessary for specific substrates.

General Workflow for Reactions

A typical workflow for reactions involving Pyrimidin-5-ylmethanamine dihydrochloride is outlined below.

Caption: General experimental workflow for reactions with Pyrimidin-5-ylmethanamine dihydrochloride.

Protocol 1: N-Acylation

N-acylation is a fundamental transformation for converting the primary amine of Pyrimidin-5-ylmethanamine into an amide. This reaction is crucial for introducing a wide variety of functionalities and for modulating the electronic and steric properties of the molecule.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve many organic reagents. If solubility of the starting material is an issue, a more polar solvent like N,N-dimethylformamide (DMF) can be used.

  • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the hydrochloric acid liberated from the dihydrochloride salt and the acid chloride, driving the reaction to completion. A slight excess (2.2-3.0 equivalents) is typically used.

  • Acylating Agent: Acid chlorides and anhydrides are highly reactive and are commonly used for efficient acylation. Carboxylic acids can also be used in the presence of a coupling agent (e.g., HATU, HOBt/EDC).

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • In situ Free Base Generation: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2-3.0 eq) dropwise with stirring. The suspension should become a clear solution as the free amine is generated.

  • Addition of Acylating Agent: Slowly add the acid chloride or anhydride (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[7][8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11]

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl substituents onto the primary amine. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.[12][13]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are good choices for this reaction. Methanol can also be used, particularly for the imine formation step.[14]

  • Base: As with N-acylation, a base is required to generate the free amine from the dihydrochloride salt.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde or ketone compared to other borohydrides.[15]

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate.[16]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • In situ Free Base Generation: Add triethylamine (2.2 eq) and stir for 10-15 minutes at room temperature.[15]

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.1-1.2 eq) to the reaction mixture. If desired, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Progression: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[17]

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the final product using NMR and mass spectrometry.

Application in Kinase Inhibitor Synthesis

The derivatized pyrimidin-5-ylmethanamine core is a common feature in many kinase inhibitors. The N-acylated or N-alkylated products from the protocols above can serve as advanced intermediates for the synthesis of complex drug candidates. For instance, the newly introduced functional group can participate in subsequent cross-coupling reactions or further functionalization to build out the final inhibitor structure.

Sources

The Strategic Application of Pyrimidin-5-ylmethanamine dihydrochloride in Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Small Scaffolds in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[3][4] These initial weak interactions are then optimized through structure-guided chemistry to yield high-affinity lead compounds. This approach offers the distinct advantage of more thoroughly exploring chemical space with a smaller library, often leading to leads with superior physicochemical properties.[5][6]

At the heart of a successful FBDD campaign is a well-curated fragment library. Pyrimidin-5-ylmethanamine dihydrochloride stands out as an exemplary fragment due to its inherent structural and chemical properties. Its pyrimidine core is a common motif in numerous bioactive molecules, offering a versatile scaffold with multiple points for synthetic elaboration.[7] This guide provides a comprehensive overview and detailed protocols for the effective application of Pyrimidin-5-ylmethanamine dihydrochloride in fragment-based screening.

Pyrimidin-5-ylmethanamine dihydrochloride: A Fragment-Based Screening Perspective

The utility of Pyrimidin-5-ylmethanamine dihydrochloride in FBDD is rooted in its adherence to the "Rule of Three," a set of empirical guidelines for effective fragment design.[1][8]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 182.05 g/mol [9][10]< 300 Da[1][3]Low complexity increases the probability of finding a complementary binding pocket.
Hydrogen Bond Donors 3[10]≤ 3[1][3]Provides key interaction points without excessive polarity.
Hydrogen Bond Acceptors 3[10]≤ 3[1][3]Offers directional interactions to anchor the fragment to the target.
Calculated logP Approx. -1.5 (for free base)[11]≤ 3[1][3]Ensures sufficient aqueous solubility for biophysical assays.
Rotatable Bonds 1≤ 3[12]Low conformational flexibility reduces the entropic penalty upon binding.

The dihydrochloride salt form enhances the aqueous solubility of this fragment, a critical requirement for the high concentrations often used in biophysical screening assays designed to detect weak binding events.

The Fragment-Based Drug Discovery Workflow: A Strategic Overview

The journey from a fragment hit to a lead candidate is a systematic process. The following diagram illustrates the typical workflow in an FBDD campaign.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_characterization Phase 4: Structural Characterization cluster_optimization Phase 5: Lead Optimization lib_prep Fragment Library Preparation spr Surface Plasmon Resonance (SPR) lib_prep->spr tsa Thermal Shift Assay (TSA) lib_prep->tsa nmr NMR Spectroscopy lib_prep->nmr target_prep Target Protein Purification & QC target_prep->spr target_prep->tsa target_prep->nmr ortho Orthogonal Assay (e.g., NMR if SPR primary) spr->ortho tsa->ortho nmr->ortho dose Dose-Response & Affinity Ranking ortho->dose xray X-ray Crystallography dose->xray sbd Structure-Based Design xray->sbd chem Chemical Synthesis sbd->chem sar SAR Development chem->sar lead_opt Lead Optimization sar->lead_opt

Caption: The overall workflow of a Fragment-Based Drug Discovery campaign.

Experimental Protocols and Application Notes

Preparation of a Fragment Stock Solution

Causality: Accurate and consistent fragment concentration is paramount for reliable screening data. The use of a high-quality solvent in which the fragment is highly soluble prevents precipitation and ensures accurate dosing. DMSO is the standard due to its wide compatibility with assay formats and high solvating power.

Protocol:

  • Material Handling: Pyrimidin-5-ylmethanamine dihydrochloride should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Selection: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM primary stock solution. This high concentration allows for minimal solvent effects in the final assay buffer.

    • Weigh out 18.21 mg of Pyrimidin-5-ylmethanamine dihydrochloride (MW: 182.05 g/mol ).

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Quality Control: It is advisable to confirm the identity and purity of the fragment post-dissolution via LC-MS.

  • Storage: Store the primary stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful, label-free technique for primary fragment screening.[13][14] It provides real-time kinetic data, allowing for the detection of weak binding events characteristic of fragments.[15][16] Immobilizing the target protein and flowing the fragment over the surface allows for a direct measurement of the binding interaction.[17]

SPR_Workflow start Start chip_prep Sensor Chip Functionalization start->chip_prep protein_immob Target Protein Immobilization chip_prep->protein_immob blocking Surface Blocking (e.g., Ethanolamine) protein_immob->blocking stability_check Baseline Stability Check blocking->stability_check fragment_inj Fragment Injection (e.g., 200 µM) stability_check->fragment_inj dissociation Dissociation Phase (Buffer Flow) fragment_inj->dissociation regeneration Surface Regeneration dissociation->regeneration data_analysis Data Analysis (Binding Response vs. Control) dissociation->data_analysis regeneration->stability_check Next Cycle hit_ident Hit Identification data_analysis->hit_ident

Caption: Workflow for a typical SPR-based fragment screening experiment.

Protocol:

  • Immobilization of Target Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Running Buffer: A standard physiological buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is recommended. To minimize solvent effects, ensure the running buffer contains the same final percentage of DMSO as the fragment solutions (typically 1-2%).

    • Fragment Concentration: Prepare a working solution of Pyrimidin-5-ylmethanamine dihydrochloride at a concentration of 200 µM in the running buffer. The high concentration is necessary to detect weak affinities.

    • Injection: Inject the fragment solution over the immobilized target surface and a reference flow cell (either underivatized or with an immobilized control protein). A typical contact time is 60 seconds, followed by a 120-second dissociation phase.

    • Regeneration: If required, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from the reference flow cell to correct for bulk refractive index changes.

    • A positive binding response that is significantly above the noise level indicates a potential "hit."

Primary Screening or Hit Validation via Thermal Shift Assay (TSA)

Causality: TSA, or Differential Scanning Fluorimetry (DSF), is a cost-effective and high-throughput method to screen for ligand binding.[18][] The principle is that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[20][21] This shift in Tm is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the protein as it unfolds.[22]

Protocol:

  • Reagent Preparation:

    • Protein Solution: Prepare a solution of the target protein at 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Dye Solution: Use a fluorescent dye such as SYPRO Orange, diluted according to the manufacturer's instructions (e.g., a 5X final concentration from a 5000X stock).

    • Fragment Solution: Prepare a 10 mM solution of Pyrimidin-5-ylmethanamine dihydrochloride in the same buffer as the protein.

  • Assay Setup (96- or 384-well plate):

    • In each well, add the protein solution.

    • Add the fragment solution to achieve a final concentration of 200-500 µM. Include a "no-fragment" control (with an equivalent amount of DMSO).

    • Add the diluted fluorescent dye to each well.

    • The final reaction volume is typically 20-25 µL.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to acquire fluorescence data over a temperature gradient, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control is considered a hit.

Hit Validation and Characterization using NMR Spectroscopy

Causality: NMR spectroscopy is a highly robust method for detecting weak fragment binding and is often used as an orthogonal method to validate hits from primary screens.[23][24] Ligand-observe experiments, such as saturation transfer difference (STD) NMR, are particularly powerful for fragment screening.[25]

Validation_Workflow start Primary Screen Hit nmr_screen NMR-based Validation (e.g., STD-NMR) start->nmr_screen dose_response Dose-Response Curve (e.g., SPR or TSA) start->dose_response binding_site Binding Site Mapping (HSQC NMR) nmr_screen->binding_site xray_cryst X-ray Crystallography validated_hit Validated Hit with Structural Context xray_cryst->validated_hit dose_response->xray_cryst binding_site->xray_cryst

Caption: Workflow for hit validation and characterization.

Protocol (Saturation Transfer Difference - STD NMR):

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and Pyrimidin-5-ylmethanamine dihydrochloride (100-500 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.0).

    • A control sample containing only the fragment at the same concentration is also required.

  • NMR Experiment:

    • Acquire a 1D proton NMR spectrum of the control sample to identify the fragment's resonance signals.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound fragment.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The presence of these signals confirms the binding interaction.

Structural Elucidation by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the ultimate goal of the initial FBDD stages.[26] This structural information is invaluable for the subsequent structure-based drug design phase, where the fragment is elaborated to improve its potency and selectivity.[27][28][29]

Protocol Overview:

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of Pyrimidin-5-ylmethanamine dihydrochloride for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryo-protectant solution to prevent ice formation.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[30]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure, typically by molecular replacement using the apo-protein structure.

    • Carefully analyze the resulting electron density map to confirm the presence and determine the binding mode of the fragment. The structure will reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be exploited for fragment elaboration.

Conclusion

Pyrimidin-5-ylmethanamine dihydrochloride represents an ideal starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile chemical scaffold make it a valuable tool for probing the binding sites of a wide range of biological targets. By employing a systematic workflow that integrates sensitive biophysical screening techniques like SPR and TSA with robust validation and structural methods such as NMR and X-ray crystallography, researchers can effectively leverage this fragment to uncover novel, high-quality starting points for the development of new therapeutics.

References

  • MySkinRecipes. Pyrimidin-5-ylmethanamine hydrochloride. [Link]

  • National Center for Biotechnology Information. Pyrimidin-5-amine. PubChem Compound Summary for CID 344373. [Link]

  • National Center for Biotechnology Information. Pyrimidin-5-ylmethanamine. PubChem Compound Summary for CID 18953632. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • Axxam S.p.A. Thermal shift assays for early-stage drug discovery. [Link]

  • Chemsrc.com. Pyrimidin-5-ylmethanamine dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • de Vlieger, D., et al. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today: Technologies, 35, 15-22. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Ciulli, A. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 357-376. [Link]

  • Abdel-Azeim, S., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435. [Link]

  • Liebeschuetz, J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(9), 787-799. [Link]

  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]

  • Neumann, L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 437-441. [Link]

  • Stahelin, R.V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Dupeux, F., et al. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 724-734. [Link]

  • Owen, C.D., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1097769. [Link]

  • Mestrelab Research. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. [Link]

  • Henning, S.W. (2009). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]

  • ResearchGate. Thermal-shift assay for fragment library screening. [Link]

  • Lepre, C.A. (2017). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 4, 83. [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. [Link]

  • Erlanson, D.A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4541-4557. [Link]

  • Simpson, D.C., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry, 14(15), 1719-1733. [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]

  • ResearchGate. The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]

  • Peak Proteins. X-Ray Crystallography. [Link]

  • Protein Structural Biology. Fragment Screening & Fragment-Based Drug Design. [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. [Link]

  • CD BioSciences. Thermal Shift Assay (TSA). [Link]

  • Dalvit, C., et al. (2014). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 57(13), 5575-5586. [Link]

  • Douangamath, A. (2022). The XChem pipeline for fragment screening. YouTube. [Link]

  • Molport. Fragment-Based Drug Discovery | Rule of 3 & Molport Library. [Link]

  • ChemHelpASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. [Link]

Sources

The Strategic Application of Pyrimidin-5-ylmethanamine Dihydrochloride in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can potently and selectively bind to the active sites of enzymes.[2] Pyrimidin-5-ylmethanamine dihydrochloride, in particular, offers a versatile starting point for the synthesis of diverse libraries of potential enzyme inhibitors. The primary amine handle provides a reactive site for a wide range of chemical transformations, allowing for the systematic exploration of the chemical space around the pyrimidine core to optimize binding affinity and selectivity for a given enzyme target.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Pyrimidin-5-ylmethanamine dihydrochloride in the design, synthesis, and evaluation of novel enzyme inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and screening, and offer insights into the interpretation of results.

Part 1: Synthetic Strategies for Library Generation

The primary amino group of Pyrimidin-5-ylmethanamine dihydrochloride is a key functional group that enables a variety of chemical derivatizations to generate a library of candidate enzyme inhibitors. The following are examples of robust synthetic strategies.

N-Acylation to Synthesize Amide Derivatives

One of the most straightforward and effective methods for derivatizing Pyrimidin-5-ylmethanamine is through N-acylation. This reaction couples the primary amine with a variety of carboxylic acids, acid chlorides, or acid anhydrides to form a diverse library of amide derivatives. The choice of the acylating agent is critical as it introduces new chemical functionalities that can interact with the target enzyme's active site.

Protocol 1: General Procedure for N-Acylation

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Pyrimidin-5-ylmethanamine dihydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • Acylating Agent Addition: Slowly add the desired carboxylic acid (1.1 equivalents) along with a coupling agent like HATU or HBTU (1.1 equivalents), or alternatively, add the corresponding acid chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reductive Amination for Secondary Amine Synthesis

Reductive amination allows for the introduction of a wide range of substituents through the formation of a secondary amine linkage. This is achieved by reacting the primary amine with an aldehyde or ketone to form a transient imine, which is then reduced in situ to the corresponding amine.

Protocol 2: General Procedure for Reductive Amination

  • Imine Formation: Dissolve Pyrimidin-5-ylmethanamine dihydrochloride (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent like methanol or dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in portions.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purification: Purify the crude product via column chromatography.

Multicomponent Reactions (MCRs) for Rapid Diversity

Multicomponent reactions are powerful tools in medicinal chemistry that allow for the synthesis of complex molecules in a single step from three or more starting materials.[3] These reactions are highly efficient and can be used to rapidly generate a library of structurally diverse compounds. The Biginelli reaction, for example, can be adapted to incorporate a pyrimidine-containing amine.[4]

Part 2: Targeting Specific Enzyme Classes

The pyrimidine scaffold has been successfully employed to develop inhibitors for a variety of enzyme classes. Below, we highlight three prominent examples and provide protocols for assessing the inhibitory activity of newly synthesized compounds.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Many approved kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, the natural substrate for kinases.

Workflow for Screening Kinase Inhibitors

Figure 1: Workflow for screening potential kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

  • Reagent Preparation: Prepare serial dilutions of the synthesized pyrimidine derivatives in DMSO. Prepare a solution of the target kinase and its specific substrate in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to initiate the reaction. Add the test compounds at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls. Incubate at the optimal temperature for the kinase.

  • ADP Detection: After the incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids.[6] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial agents.[7][8]

Protocol 4: DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Assay Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM KCl, and 1 mM DTT.

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, DHF, and NADPH.

  • Inhibitor Addition: Add the synthesized pyrimidine derivatives at various concentrations to the wells. Include appropriate controls.

  • Enzyme Addition: Initiate the reaction by adding a purified solution of DHFR.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition and IC₅₀ values for each compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer.[9][10] Inhibitors of DHODH deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[11]

Protocol 5: DHODH Enzyme Inhibition Assay (MTT-based)

This assay measures the reduction of a tetrazolium salt (MTT) by DHODH, with the electron acceptor DCIP.

  • Reagent Preparation: Prepare solutions of DHODH, dihydroorotate (DHO), and the electron acceptor 2,6-dichloroindophenol (DCIP) in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, DHO, and DCIP. Add the test compounds at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the DHODH enzyme.

  • Colorimetric Measurement: Measure the decrease in absorbance of DCIP at 600 nm over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ values for the test compounds.

Part 3: Cellular Assays for Validating Inhibitor Efficacy

While in vitro enzyme assays are crucial for determining the direct inhibitory activity of compounds, cell-based assays are essential to evaluate their efficacy in a more physiologically relevant context.

Workflow for Cellular Validation

Figure 2: Workflow for the cellular validation of enzyme inhibitors.

Protocol 6: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer or other relevant cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrimidine derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

All quantitative data from the enzyme inhibition and cell-based assays should be summarized in a clear and concise table for easy comparison of the synthesized compounds.

Table 1: Example of Data Summary for a Library of Pyrimidine Derivatives

Compound IDTarget Enzyme IC₅₀ (µM)Cell Line GI₅₀ (µM)
PYR-0015.212.8
PYR-0020.82.1
PYR-003> 50> 50
Control Inhibitor 0.1 0.5

Conclusion

Pyrimidin-5-ylmethanamine dihydrochloride serves as an excellent starting fragment for the development of novel enzyme inhibitors. Through systematic chemical derivatization and a well-defined screening cascade, researchers can efficiently explore the chemical space around this privileged scaffold to identify potent and selective inhibitors for a wide range of enzyme targets. The protocols and workflows outlined in this application note provide a robust framework for the successful implementation of such a drug discovery program.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Center for Biotechnology Information. [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2020). MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. (2023). PubMed. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. [Link]

  • DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2023). PubMed. [Link]

  • Dihydrofolate reductase inhibitor. (n.d.). Wikipedia. [Link]

  • What are DHODH inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2021). ChemMedChem. [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][12]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2018). MDPI. [Link]

  • Pyrimidin derivatives and process for their preparation. (1993).
  • (PDF) Dihydrofolate reductase inhibitors. (2023). ResearchGate. [Link]

  • Synthesis of 5 H-Chromeno[2,3- d]pyrimidin-5-one Derivatives via Microwave-Promoted Multicomponent Reaction. (2021). PubMed. [Link]

  • Scheme 8. Multicomponent synthesis of pyridylpyrimidines and their bis-derivatives catalyzed by APTADPHSnSiO2. 61. (n.d.). ResearchGate. [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (2020). ScienceDirect. [Link]

  • Amino-pyrimidine derivatives, compositions and use. (1985).
  • Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. (2024). PubMed. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]

  • What are DHFR inhibitors and how do you quickly get the latest development progress?. (2023). Patsnap Synapse. [Link]

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).
  • Toxicity of DHODH inhibitors alone and in combination with dipyridamole. (A) Left panel. (n.d.). ResearchGate. [Link]

  • Novel pyrimidine derivatives and processes for the preparation thereof. (1996).

Sources

Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes Using Pyrimidin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Fluorescence Imaging

The pyrimidine scaffold is a cornerstone in medicinal chemistry and chemical biology, integral to the structure of nucleobases and a wide array of therapeutic agents.[1] Its unique electronic properties, characterized by a π-deficient nature, make it an attractive component in the design of advanced molecular probes. When incorporated into a fluorophore, the pyrimidine moiety can significantly modulate the photophysical properties of the molecule, influencing its emission wavelength, quantum yield, and sensitivity to the microenvironment.[2][3]

Pyrimidin-5-ylmethanamine dihydrochloride is a versatile building block that offers a primary aliphatic amine, providing a convenient handle for covalent attachment to a wide range of fluorescent reporters. This guide provides detailed, field-proven protocols for the synthesis of novel fluorescent probes by conjugating Pyrimidin-5-ylmethanamine with two classes of widely used amine-reactive fluorophores: 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and N-hydroxysuccinimide (NHS) esters of common dyes such as coumarins or BODIPYs.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a comprehensive understanding of the underlying chemical principles to empower rational design and troubleshooting.

Core Principle: Nucleophilic Reactivity of the Primary Amine

The synthesis of these fluorescent probes hinges on the nucleophilic character of the primary amine on Pyrimidin-5-ylmethanamine. The dihydrochloride salt must first be neutralized to liberate the lone pair of electrons on the nitrogen atom. This is typically achieved by using a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Once deprotonated, the amine can readily attack an electrophilic center on the fluorophore.

Two primary reaction pathways are detailed in this guide:

  • Nucleophilic Aromatic Substitution (SNAr): This mechanism is exemplified by the reaction with NBD-Cl. The amine attacks the electron-deficient aromatic ring of NBD, displacing the chloride leaving group.[2]

  • Nucleophilic Acyl Substitution: This is the pathway for reactions with NHS-ester activated fluorophores. The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[4]

reaction_mechanisms cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Nucleophilic Acyl Substitution Py_NH2 Pyrimidin-5-ylmethanamine (Free Base) Intermediate_SNAr Meisenheimer Complex (Tetrahedral Intermediate) Py_NH2->Intermediate_SNAr Nucleophilic Attack NBD_Cl NBD-Cl NBD_Cl->Intermediate_SNAr Probe_NBD Pyrimidine-NBD Probe Intermediate_SNAr->Probe_NBD Chloride Elimination Py_NH2_2 Pyrimidin-5-ylmethanamine (Free Base) Intermediate_Acyl Tetrahedral Intermediate Py_NH2_2->Intermediate_Acyl Nucleophilic Attack Fluorophore_NHS Fluorophore-NHS Ester Fluorophore_NHS->Intermediate_Acyl Probe_Amide Pyrimidine-Fluorophore Probe (Amide Bond) Intermediate_Acyl->Probe_Amide NHS Elimination

Figure 1: General reaction mechanisms for conjugating Pyrimidin-5-ylmethanamine.

Application Protocol 1: Synthesis of a Pyrimidine-NBD Fluorescent Probe

Scientific Rationale

4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a classic fluorogenic reagent used for labeling primary and secondary amines.[2][5] While NBD-Cl itself is non-fluorescent, its amine adducts exhibit strong green fluorescence.[6] This "turn-on" characteristic is highly advantageous for minimizing background signal in imaging applications. The reaction proceeds via a nucleophilic aromatic substitution in a basic medium.[2] The electron-withdrawing nitro group makes the NBD ring highly susceptible to nucleophilic attack.

Materials and Equipment
  • Reagents:

    • Pyrimidin-5-ylmethanamine dihydrochloride

    • 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Silica Gel for column chromatography

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stir plate

    • Nitrogen or Argon gas inlet

    • Syringes and needles

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Glass column for chromatography

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq.) in anhydrous DMF (or ACN) to a concentration of approximately 0.1 M.

    • Expert Insight: The dihydrochloride salt may not fully dissolve initially. This is acceptable as it will go into solution upon addition of the base.

  • Deprotonation of the Amine:

    • To the stirred suspension, add triethylamine (2.2-2.5 eq.) dropwise via syringe. The two equivalents of base are required to neutralize the two HCl salts, and a slight excess helps to drive the reaction.

    • Stir the mixture at room temperature for 15-20 minutes. The solution should become clear, indicating the formation of the free amine.

  • Fluorophore Addition:

    • In a separate vial, dissolve NBD-Cl (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent.

    • Add the NBD-Cl solution dropwise to the reaction flask.

    • Causality Note: A slight excess of NBD-Cl can ensure full conversion of the amine, but a large excess will complicate purification. The reaction progress should be monitored.

  • Reaction Monitoring:

    • Stir the reaction at room temperature, protecting it from light by wrapping the flask in aluminum foil. NBD derivatives can be light-sensitive.

    • Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM or a 50% EtOAc in hexanes mobile phase). The product spot should be fluorescent and have a different Rf value than the starting materials. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in a minimal amount of DCM or EtOAc.

    • Purify the product by silica gel column chromatography. A gradient elution system (e.g., starting from 100% hexanes and gradually increasing the polarity with EtOAc) is recommended to separate the fluorescent product from unreacted NBD-Cl and other impurities.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

  • Characterization and Storage:

    • Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

    • Determine the photophysical properties by measuring the absorption and emission spectra in a suitable solvent (e.g., ethanol or DMSO).

    • Store the final product as a solid or in a DMSO stock solution at -20°C, protected from light.

Expected Photophysical Properties

The resulting pyrimidine-NBD probe is expected to exhibit absorption and emission maxima in the green region of the spectrum, characteristic of NBD-amine adducts.[6][7]

PropertyExpected ValueRationale
Absorption Max (λabs) ~460 - 480 nmCorresponds to the intramolecular charge transfer (ICT) band of the NBD fluorophore.[6]
Emission Max (λem) ~530 - 550 nmTypical green emission for NBD-amine conjugates in organic solvents.[7]
Stokes Shift ~70 - 90 nmA reasonably large Stokes shift is characteristic of NBD dyes, which is beneficial for minimizing self-quenching.[7]
Quantum Yield (ΦF) Moderate to HighNBD-amine adducts are known to be highly fluorescent.[6]

Application Protocol 2: Synthesis via NHS Ester Coupling

Scientific Rationale

N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive chemical groups used in bioconjugation and probe synthesis.[1][4] They react efficiently with primary amines at physiological to slightly basic pH to form stable and irreversible amide bonds.[4] This method is highly versatile as a wide variety of fluorophores, including coumarins, rhodamines, and BODIPYs, are commercially available in their NHS ester-activated forms. The reaction proceeds via nucleophilic acyl substitution. A base is required to ensure the primary amine is in its unprotonated, nucleophilic state.[8]

Materials and Equipment
  • Reagents:

    • Pyrimidin-5-ylmethanamine dihydrochloride

    • Amine-reactive Fluorophore NHS Ester (e.g., a Coumarin-NHS or BODIPY-NHS ester)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc) / Hexanes for chromatography

    • Silica Gel

  • Equipment:

    • Same as Protocol 1

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • In a dry, inert atmosphere flask, suspend Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq.) in anhydrous DMF (~0.1 M).

    • Add DIPEA (2.5-3.0 eq.) dropwise. DIPEA is a bulkier, less nucleophilic base than TEA, which can be advantageous in preventing side reactions.

    • Stir for 20 minutes at room temperature until the solid dissolves.

  • Fluorophore Addition:

    • Dissolve the Fluorophore-NHS ester (1.0 eq.) in a minimal volume of anhydrous DMF.

    • Expert Insight: NHS esters are highly susceptible to hydrolysis, especially in the presence of moisture.[4] Ensure all glassware is dry and use anhydrous solvents. Prepare the NHS ester solution immediately before use.

    • Add the NHS ester solution to the amine solution dropwise.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature, protected from light.

    • The reaction is typically faster than the NBD-Cl reaction and can be complete in 1-2 hours.[8] Monitor by TLC, observing the consumption of the amine and the formation of a new, higher Rf, fluorescent spot.

  • Work-up and Purification:

    • Remove the DMF under high vacuum.

    • The crude product can be directly purified by silica gel column chromatography. The N-hydroxysuccinimide byproduct and excess base are typically more polar than the desired product and will elute later.

    • A gradient elution (e.g., from 10% to 70% EtOAc in hexanes) is generally effective.

    • Combine the pure fractions and remove the solvent to yield the final product.

  • Characterization and Storage:

    • Confirm the structure by 1H NMR, 13C NMR, and HRMS.

    • Characterize the photophysical properties (absorption and emission spectra, quantum yield).

    • Store at -20°C, protected from light and moisture.

Expected Photophysical Properties

The spectral properties will be dictated by the chosen fluorophore core (e.g., Coumarin or BODIPY).

PropertyExpected Value (Coumarin)Expected Value (BODIPY)
Absorption Max (λabs) ~350 - 450 nm[]~490 - 590 nm[10]
Emission Max (λem) ~400 - 550 nm (Blue-Green)[]~510 - 610 nm (Green-Orange)[10]
Stokes Shift Variable, can be largeTypically small (~10-20 nm)[11]
Quantum Yield (ΦF) Generally high[]Typically very high, often near unity[]

Overall Synthetic Workflow

The following diagram illustrates the general workflow from starting material to final, characterized fluorescent probe.

workflow start Pyrimidin-5-ylmethanamine dihydrochloride dissolve Dissolve in Anhydrous Solvent (DMF) start->dissolve deprotonate Add Base (TEA/DIPEA) Stir 20 min dissolve->deprotonate add_fluorophore Add Amine-Reactive Fluorophore (NBD-Cl or NHS-Ester) deprotonate->add_fluorophore react React at RT (1-4h) Protect from Light Monitor by TLC add_fluorophore->react workup Solvent Evaporation react->workup purify Silica Gel Column Chromatography workup->purify characterize Characterization: NMR, MS, UV-Vis, Fluorescence purify->characterize final_product Pure Pyrimidine-Probe Store at -20°C characterize->final_product

Figure 2: General experimental workflow for probe synthesis.

References

  • Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
  • Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes.
  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic
  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
  • HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glut
  • Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
  • Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - ES.
  • Conditions for coupling to an N-hydroxysuccinimide ester. Reddit.
  • Synthesis and photo-physical properties of a series of BODIPY dyes.
  • BODIPY Dyes: Definition, Structure, Synthesis and Uses. BOC Sciences.
  • Pyrene-based BODIPY: synthesis, photophysics and lasing properties under UV-pumping radi

Sources

Application Notes & Protocols for the Quantification of Pyrimidin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Pyrimidin-5-ylmethanamine Dihydrochloride

Pyrimidin-5-ylmethanamine dihydrochloride is a key chemical entity, often utilized as a building block in the synthesis of pharmacologically active molecules. The pyrimidine core is a prevalent scaffold in numerous therapeutic agents, making the precise quantification of its derivatives a critical aspect of drug discovery, development, and quality control. The presence of a primary amine and the heterocyclic pyrimidine ring imparts specific chemical properties that must be considered when developing robust analytical methods.

This document provides a comprehensive guide to the analytical quantification of Pyrimidin-5-ylmethanamine dihydrochloride. It is designed to equip researchers and drug development professionals with detailed protocols and the scientific rationale behind the chosen methodologies. The methods described herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reproducibility.

Method Selection: A Multi-faceted Approach

The quantification of Pyrimidin-5-ylmethanamine dihydrochloride can be approached using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the desired level of structural confirmation. This guide will focus on three principal techniques:

  • High-Performance Liquid Chromatography (HPLC): For its versatility, robustness, and wide applicability in pharmaceutical analysis.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For its high sensitivity and selectivity, particularly for volatile or derivatized compounds.[2][4][5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: As a primary ratio method for accurate quantification without the need for a specific reference standard of the analyte.[6][7][8]

The following sections will provide detailed application notes and protocols for each of these techniques, including the scientific justification for the experimental choices and guidelines for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

Section 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and compatibility with a wide range of analytes. For Pyrimidin-5-ylmethanamine dihydrochloride, an RP-HPLC method with UV detection is a reliable and accessible approach for routine quantification.

Scientific Rationale

The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the moderately polar Pyrimidin-5-ylmethanamine. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of the analyte's retention time. The inclusion of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, serves a dual purpose: it protonates the primary amine, ensuring good peak shape, and it provides a counter-ion for the positively charged analyte, further enhancing chromatographic performance. UV detection is suitable as the pyrimidine ring possesses a chromophore that absorbs in the UV region.

Experimental Workflow: RP-HPLC

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Isocratic Elution on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of Pyrimidin-5-ylmethanamine dihydrochloride by RP-HPLC.

Detailed Protocol: RP-HPLC

1. Instrumentation and Consumables:

  • HPLC system with a UV detector (e.g., Agilent, Shimadzu, Waters).[2]

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][12]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Trifluoroacetic acid (TFA) or Formic acid (for MS compatibility).[13]

  • Ultrapure water.

  • Pyrimidin-5-ylmethanamine dihydrochloride reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). An isocratic elution with a ratio of 95:5 (A:B) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 260 nm for pyrimidine derivatives).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL). A minimum of five concentrations is recommended for establishing linearity.[9]

  • Sample Preparation: Accurately weigh the sample containing Pyrimidin-5-ylmethanamine dihydrochloride and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantify the amount of Pyrimidin-5-ylmethanamine dihydrochloride in the sample by interpolating its peak area on the calibration curve.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11] Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Protocol Summary
Specificity The analyte peak should be well-resolved from other components.Analyze a blank, a placebo (if applicable), and the analyte. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate separation from degradation products.[14]
Linearity Correlation coefficient (r²) ≥ 0.99.Analyze a minimum of five concentrations across the specified range.[9]
Range Typically 80-120% of the test concentration for an assay.[9]Confirmed by linearity, accuracy, and precision data.
Accuracy % Recovery should be within an acceptable range (e.g., 98-102%).Analyze samples with known amounts of added analyte (spiking) at different concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%.Repeatability: Analyze a minimum of six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Determined by visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.Determined by visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.

Section 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent sensitivity and selectivity, providing both quantitative data and structural confirmation. Due to the polar nature and low volatility of Pyrimidin-5-ylmethanamine dihydrochloride, derivatization is necessary to improve its chromatographic properties.

Scientific Rationale

Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy for compounds containing primary amines and hydroxyl groups.[4] This process replaces the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule more volatile and thermally stable for GC analysis. The mass spectrometer provides a highly selective detection method, allowing for quantification based on specific fragment ions, which minimizes interference from the sample matrix.

Experimental Workflow: GC-MS

gcms_workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Anhydrous Solvent start->dissolve derivatize Add Derivatizing Agent (e.g., BSTFA) dissolve->derivatize heat Heat to Complete Reaction derivatize->heat inject Inject into GC-MS System heat->inject separate Separation on Capillary Column inject->separate ionize Electron Impact Ionization separate->ionize detect Mass Spectrometry Detection (SIM/Scan) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of Pyrimidin-5-ylmethanamine dihydrochloride by GC-MS following derivatization.

Detailed Protocol: GC-MS

1. Instrumentation and Consumables:

  • GC-MS system with a capillary column (e.g., DB-5ms, HP-5ms).

  • Data acquisition and processing software.

  • Autosampler.

  • Heating block or oven.

  • GC vials with inserts.

2. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or acetonitrile.

  • Pyrimidin-5-ylmethanamine dihydrochloride reference standard.

3. Derivatization Procedure:

  • Standard and Sample Preparation: Accurately weigh the standard or sample into a GC vial. Add a suitable volume of anhydrous pyridine or acetonitrile to dissolve the material.

  • Derivatization: Add an excess of BSTFA (e.g., 100 µL for every 1 mg of analyte).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Analysis: Allow the vial to cool to room temperature before placing it in the autosampler.

4. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full scan to identify characteristic ions, then Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

5. Data Analysis:

  • Identify the retention time and the characteristic fragment ions of the derivatized analyte from the full scan data.

  • Select one or more abundant and specific ions for quantification in SIM mode.

  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the derivatized standards.

  • Quantify the derivatized analyte in the sample using the calibration curve.

Method Validation

The GC-MS method should also be validated in accordance with ICH Q2(R1) guidelines. The validation parameters are similar to those for HPLC, with particular attention to the consistency and completeness of the derivatization reaction.

Validation Parameter Acceptance Criteria Protocol Summary
Specificity The ion chromatogram of the analyte should be free from interfering peaks at its retention time.Analyze a blank, a derivatized blank, and the derivatized analyte. Confirm the identity of the peak using the mass spectrum.
Linearity Correlation coefficient (r²) ≥ 0.99.Analyze a minimum of five concentrations of derivatized standards.
Accuracy & Precision Similar to HPLC.Perform spiking studies and replicate analyses of the derivatized sample.
LOD & LOQ Signal-to-noise ratio of 3:1 and 10:1, respectively, for the selected ion(s).Determined from the analysis of low-concentration derivatized standards.
Robustness The method should be resilient to small variations in derivatization and GC-MS parameters.Vary parameters such as derivatization time and temperature, and GC oven ramp rate.

Section 3: Quantification by Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance in a sample by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[7][8]

Scientific Rationale

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard of known purity and concentration, the concentration of the analyte can be determined without the need for a calibration curve.[7] For Pyrimidin-5-ylmethanamine dihydrochloride, well-resolved protons on the pyrimidine ring or the methylene group can be used for quantification. The choice of an internal standard is critical; it must be stable, of high purity, and have resonances that do not overlap with those of the analyte. Maleic acid or dimethyl sulfone are suitable candidates.

Experimental Workflow: qNMR

qnmr_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Peaks process->integrate calculate Calculate Purity/ Concentration using the qNMR Equation integrate->calculate

Sources

Application Notes & Protocols: Pyrimidin-5-ylmethanamine Dihydrochloride as a Versatile Ligand in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The ever-evolving landscape of coordination chemistry continually seeks novel ligands that can impart unique electronic and steric properties to metal centers, thereby unlocking new catalytic pathways and therapeutic modalities. Within this context, nitrogen-containing heterocycles, particularly pyrimidine derivatives, have garnered significant attention due to their prevalence in biological systems and their versatile coordination behavior.[1][2][3][4] This document provides an in-depth technical guide on the application of pyrimidin-5-ylmethanamine dihydrochloride as a promising, yet underexplored, ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is emerging, this guide synthesizes established principles from analogous systems to provide robust, scientifically grounded protocols and insights for researchers, scientists, and drug development professionals. By exploring the coordination chemistry of this ligand, we aim to bridge the gap between the extensive research into pyrimidine-based pharmaceuticals and the foundational principles of inorganic chemistry, fostering innovation at the intersection of these fields.

Ligand Profile: Pyrimidin-5-ylmethanamine Dihydrochloride

Pyrimidin-5-ylmethanamine dihydrochloride is a bifunctional organic molecule featuring a pyrimidine ring and a primary aminomethyl group. This unique structure presents multiple potential coordination sites, making it a ligand of considerable interest.

Structural and Electronic Properties:

  • Pyrimidine Core: The pyrimidine ring is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[5] This electron-deficient ring system can engage in π-stacking interactions and offers potential coordination through its nitrogen lone pairs.

  • Aminomethyl Group: The primary amine attached to the methylene bridge provides a strong σ-donating site, readily forming coordinate bonds with a variety of transition metals.

  • Potential Coordination Modes: The presence of both the pyrimidine ring nitrogens and the exocyclic amino nitrogen allows for several possible coordination modes, including monodentate, bidentate (chelation), and bridging, leading to the formation of diverse coordination architectures from discrete mononuclear complexes to coordination polymers.

Table 1: Physicochemical Properties of Pyrimidin-5-ylmethanamine

PropertyValueSource
Molecular FormulaC₅H₇N₃PubChem
Molecular Weight109.13 g/mol PubChem
IUPAC Namepyrimidin-5-ylmethanaminePubChem
CAS Number25198-95-2PubChem

Synthesis of Coordination Complexes: A Protocol Framework

The synthesis of coordination complexes with pyrimidin-5-ylmethanamine dihydrochloride can be approached using established methodologies for related aminopyridine and aminopyrimidine ligands.[6][7][8][9] The following protocols are provided as a robust starting point for researchers.

General Considerations for Ligand Preparation

The commercially available dihydrochloride salt of pyrimidin-5-ylmethanamine requires deprotonation to liberate the free amine for effective coordination. This is typically achieved in situ by the addition of a suitable base.

Workflow for Ligand Activation:

Ligand_Activation Start Pyrimidin-5-ylmethanamine dihydrochloride Base Addition of Base (e.g., Triethylamine, NaOH) Start->Base Dissolve in appropriate solvent Free_Ligand Free Pyrimidin-5-ylmethanamine in solution Base->Free_Ligand Deprotonation End Ready for Coordination Free_Ligand->End

Caption: In-situ generation of the free pyrimidin-5-ylmethanamine ligand.

Protocol for the Synthesis of a Palladium(II) Complex

Palladium complexes of N-heterocyclic ligands are of significant interest for their applications in cross-coupling catalysis.[10][11][12][13]

Objective: To synthesize a square planar Pd(II) complex of the type [Pd(L)₂Cl₂], where L is pyrimidin-5-ylmethanamine.

Materials:

  • Pyrimidin-5-ylmethanamine dihydrochloride

  • Potassium tetrachloropalladate(II) (K₂[PdCl₄])

  • Triethylamine (Et₃N)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrimidin-5-ylmethanamine dihydrochloride (2.0 mmol) in anhydrous methanol (20 mL).

  • To this solution, add triethylamine (4.0 mmol) dropwise with stirring. Stir for 30 minutes at room temperature to ensure complete deprotonation of the ligand.

  • In a separate flask, dissolve K₂[PdCl₄] (1.0 mmol) in methanol (10 mL).

  • Slowly add the K₂[PdCl₄] solution to the ligand solution with vigorous stirring. A color change and/or precipitation is expected.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Induce precipitation of the complex by the addition of diethyl ether.

  • Collect the solid product by filtration, wash with small portions of cold methanol and diethyl ether, and dry under vacuum.

Expected Outcome: A solid, air-stable palladium(II) complex. The coordination of the metal ion is anticipated to occur through the pyrimidine nitrogen atoms, as observed in similar aminopyrimidine complexes.[9]

Protocol for the Synthesis of a Silver(I) Coordination Polymer

Silver(I) complexes with N-donor ligands often form interesting coordination polymers with varying dimensionalities.[14][15]

Objective: To synthesize a silver(I) coordination polymer with pyrimidin-5-ylmethanamine and a non-coordinating anion.

Materials:

  • Pyrimidin-5-ylmethanamine dihydrochloride

  • Silver tetrafluoroborate (AgBF₄)

  • Sodium hydroxide (NaOH)

  • Ethanol, Methanol

Procedure:

  • Prepare a solution of the free ligand by dissolving pyrimidin-5-ylmethanamine dihydrochloride (1.0 mmol) in ethanol (15 mL) and adding a stoichiometric amount of a methanolic solution of NaOH (2.0 mmol). A precipitate of NaCl will form.

  • Filter the solution to remove the NaCl precipitate.

  • In a separate, light-protected vessel, dissolve AgBF₄ (1.0 mmol) in methanol (10 mL).

  • Slowly add the silver(I) salt solution to the filtered ligand solution with stirring.

  • Allow the resulting solution to stand in the dark for slow evaporation.

  • Crystals suitable for X-ray diffraction may form over several days.

  • Collect the crystals by decantation, wash with a small amount of cold ethanol, and air dry.

Characterization of Coordination Complexes

A thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Table 2: Key Characterization Techniques

TechniquePurposeExpected Observations
Infrared (IR) Spectroscopy To identify the coordination of the ligand to the metal center.Shifts in the vibrational frequencies of the C=N and C=C bonds of the pyrimidine ring and the N-H bonds of the aminomethyl group upon coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To determine the structure of the complex in solution.Changes in the chemical shifts of the ligand protons and carbons upon coordination to a diamagnetic metal center (e.g., Pd(II), Pt(II), Ag(I)).
X-ray Crystallography To determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.[16][17][18][19]Provides unambiguous evidence of the coordination mode of the ligand and the overall structure of the complex.
Elemental Analysis To confirm the empirical formula of the synthesized complex.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.
Mass Spectrometry To determine the molecular weight of the complex.The mass spectrum should show a peak corresponding to the molecular ion of the complex or its characteristic fragments.

Workflow for Complex Characterization:

Characterization_Workflow Synthesis Synthesized Complex IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR XRay X-ray Crystallography Synthesis->XRay EA Elemental Analysis Synthesis->EA MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation IR->Structure NMR->Structure XRay->Structure EA->Structure MS->Structure

Caption: A multi-technique approach for the comprehensive characterization of coordination complexes.

Potential Applications in Drug Development and Catalysis

The coordination complexes of pyrimidin-5-ylmethanamine are poised to have significant applications in both medicinal chemistry and catalysis, leveraging the rich biological activity of the pyrimidine scaffold and the catalytic prowess of transition metals.

Anticancer Drug Development

Many platinum and palladium complexes exhibit potent anticancer activity. The pyrimidine moiety is a well-established pharmacophore in numerous anticancer drugs.[6] By coordinating pyrimidin-5-ylmethanamine to platinum(II) or palladium(II) centers, it is plausible to develop novel therapeutic agents with enhanced cellular uptake and targeted cytotoxicity. The ligand itself may contribute to the overall biological activity of the complex.

Proposed Mechanism of Action:

Anticancer_Mechanism Complex [M(L)₂X₂] (M = Pt, Pd) Uptake Cellular Uptake Complex->Uptake Cell Cancer Cell DNA Nuclear DNA Cell->DNA Uptake->Cell Binding DNA Binding and Cross-linking DNA->Binding Interaction Apoptosis Apoptosis Binding->Apoptosis

Caption: Hypothetical mechanism of action for a metal-based anticancer drug with a pyrimidin-5-ylmethanamine ligand.

Homogeneous Catalysis

Palladium complexes bearing N-donor ligands are workhorses in modern organic synthesis, particularly for C-C and C-N bond-forming reactions.[10][11] The pyrimidin-5-ylmethanamine ligand, with its combination of a π-accepting pyrimidine ring and a σ-donating amine, can modulate the electronic properties of the palladium center, potentially leading to highly active and selective catalysts for reactions such as the Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Conclusion and Future Outlook

Pyrimidin-5-ylmethanamine dihydrochloride represents a ligand with significant, yet largely untapped, potential in coordination chemistry. The protocols and conceptual frameworks presented in this guide, derived from established knowledge of analogous systems, provide a solid foundation for the exploration of its coordination behavior. The synthesis and characterization of its metal complexes are expected to yield novel materials with promising applications in catalysis and medicinal chemistry. Future research should focus on the systematic investigation of its complexes with a wide range of transition metals, detailed mechanistic studies of their catalytic and biological activities, and the exploration of their solid-state properties for materials science applications.

References

  • Exploring Coordination Chemistry with Pyridine Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. (2022). PLoS ONE, 17(5), e0267831. Retrieved from [Link]

  • Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. (2022, August 18). JoVE. Retrieved from [Link]

  • Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13483–13496. Retrieved from [Link]

  • Transition metal pyridine complexes. (n.d.). In Wikipedia. Retrieved from [Link]

  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). Journal of Molecular Structure, 1298, 137085.
  • Diazonium compound. (n.d.). In Wikipedia. Retrieved from [Link]

  • OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE. (2021). Caspian Corrosion Control, 1(3), 22-30. Retrieved from [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12024–12292. Retrieved from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). Journal of Scientific and Medical Research, 1(1). Retrieved from [Link]

  • Variability in the Structures of [4-(Aminomethyl)pyridine]silver(I) Complexes through Effects of Ligand Ratio, Anion, Hydrogen Bonding, and π-Stacking. (2006). Inorganic Chemistry, 45(23), 9256–9264. Retrieved from [Link]

  • Synthetic and structural studies on amine coordination to Pd-N-heterocyclic carbene complexes. (2009). Dalton Transactions, (35), 7071–7078. Retrieved from [Link]

  • A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition. (2023). Journal of Molecular Liquids, 383, 122071. Retrieved from [Link]

  • CRYSTAL CHEMISTRY OF COORDINATION COMPOUNDS WITH HETEROCYCLIC CARBOXYLATE LIGANDS. PART LXVIII. THE CRYSTAL AND MOLECULAR STRUCT. (2008). Nukleonika, 53(Supplement 2), S105-S106. Retrieved from [Link]

  • Dzhemilev, U. M., Selimov, F. A., & Tolstikov, G. A. (2001). Metal complex catalysis in a synthesis of pyridine bases. ARKIVOC, 2001(9), 85-116. Retrieved from [Link]

  • Variability in the Structures of [4-(Aminomethyl)pyridine]silver(I) Complexes through Effects of Ligand Ratio, Anion, Hydrogen Bonding, and π-Stacking. (2006). Inorganic Chemistry, 45(23), 9256–9264. Retrieved from [Link]

  • A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition. (2023). Journal of Molecular Liquids, 383, 122071. Retrieved from [Link]

  • Palladium(II) and platinum(II),(IV) complexes of 2-aminopyrimidine derivatives. (1987). Inorganica Chimica Acta, 131(2), 247-251. Retrieved from [Link]

  • X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. (n.d.). Retrieved from [Link]

  • Structural and spectroscopic studies of the versatile coordination chemistry of the chiral ligand N,N-bis(1-propan-2-onyl oxime)-L-methionine N'-methylamide with Ni(II) and Zn(II). (2000). Inorganica Chimica Acta, 304(2), 207-216. Retrieved from [Link]

  • X-Ray Structures. (n.d.). The Emslie Group. Retrieved from [Link]

  • Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives. (2012). Bioinorganic Chemistry and Applications, 2012, 978239. Retrieved from [Link]

  • Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes. (2018). Journal of Molecular Structure, 1155, 569-581. Retrieved from [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (1997). The Journal of Organic Chemistry, 62(18), 6507–6511. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1301, 137358. Retrieved from [Link]

  • Coordination chemistry of nitrile-functionalized mixed thia-aza macrocycles[20]aneN2S and[20]aneNS2 towards silver(I). (2016). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 5), 708–714. Retrieved from [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. (2019). Chemical Communications, 55(84), 12696-12699. Retrieved from [Link]

Sources

Application Note: Advanced Purification Protocols for Pyrimidin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Pyrimidin-5-ylmethanamine dihydrochloride (CAS: 37833-87-9 / 1199773-53-9) is a critical heterocyclic building block, widely employed in the synthesis of kinase inhibitors (e.g., JAK, tyrosine kinase) and thiamine (Vitamin B1) analogs.[1] Its high polarity and potential for hygroscopicity present unique purification challenges.[2][1][3] Standard silica chromatography is often ineffective due to strong irreversible adsorption of the basic amine.[1][3]

This guide details three validated purification methodologies designed to achieve >98% purity while managing common impurities such as unreacted 5-cyanopyrimidine, metal catalysts (Pd/Ni), and inorganic salts.[2][3]

Chemical Properties & Purification Logic[2][3][4][5][6][7]

Understanding the physicochemical behavior of this salt is the prerequisite for successful isolation.[2]

PropertyDescriptionPurification Implication
Basicity Primary amine (

) + Pyrimidine ring (

).[1]
The dihydrochloride form is stable but requires excess acid during recrystallization to prevent dissociation into the monohydrochloride or free base.[2][3]
Solubility High: Water, Methanol.[2][1][3] Low: Ethanol, Isopropanol (IPA), Ether, Hexane.[2][3]Strategy: "Solvent Switch" recrystallization is the most effective bulk method.[2][1][3]
Stability Hygroscopic; susceptible to oxidation if stored as free base.[2][1][3]Always handle and store as the dihydrochloride salt under desiccant.[2][1][3]
Impurity Profile Analysis[2]
  • Source: Reduction of 5-cyanopyrimidine.[1]

  • Major Impurities:

    • Starting Material: 5-cyanopyrimidine (Non-polar relative to salt).[1][3]

    • Side Products: Secondary amines (dimers formed during reduction).[1][3]

    • Inorganics: Residual Pd/C or Raney Nickel; Ammonium chloride.[2][1][3]

Protocol A: The "Solvent Switch" Recrystallization

Best for: Bulk purification (grams to kilograms), removal of non-polar organic impurities.[2][3]

Principle

This method utilizes the high solubility of the salt in water/methanol and its insolubility in isopropanol (IPA).[3] The addition of concentrated HCl ensures the salt stoichiometry remains intact (dihydrochloride).[3]

Materials
  • Crude Pyrimidin-5-ylmethanamine 2HCl[1]

  • Solvent A: Deionized Water or Methanol (HPLC Grade)[1][3]

  • Solvent B (Anti-solvent): Isopropanol (IPA) or Ethanol (Cold)[1][3]

  • Concentrated HCl (37%)[1][3]

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add the minimum amount of Solvent A (Water or MeOH) heated to 50°C.[3]

    • Ratio Guide: Approx. 3-5 mL Solvent A per gram of solid.[1]

    • Critical Step: Add 2-3 drops of conc.[1] HCl per gram of solid to suppress dissociation.[1][3]

  • Clarification (Optional but Recommended):

    • If the solution is cloudy (insoluble metals/silica), filter while hot through a Celite pad or a 0.45 µm PTFE membrane.[2][3]

  • Precipitation (The Switch):

    • While stirring the hot solution (50°C), slowly add Solvent B (IPA) dropwise.[2][3]

    • Stop adding when a persistent turbidity (cloudiness) is observed.[1][3]

    • Ratio Guide: Usually requires 5-10 volumes of IPA relative to Solvent A.[1]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (25°C) over 1 hour.

    • Transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline precipitate using a sintered glass funnel.[1][3]

    • Wash the cake with cold IPA (2x).

    • Drying: Vacuum oven at 40°C for 12 hours. Note: Do not exceed 60°C to avoid HCl loss or discoloration.[2][1][3]

Protocol B: Chelation Resin Treatment

Best for: Removing residual transition metals (Pd, Ni, Fe) from reduction steps.[2][3]

Rationale

Recrystallization often fails to remove trace metals trapped in the crystal lattice.[1][3] Scavenger resins provide a targeted removal mechanism without altering the salt form.[1][3]

Protocol
  • Dissolve: Dissolve the crude salt in Water (10 mL/g).

  • Resin Selection: Add SiliaMetS® Thiol or QuadraPure™ TU resin (approx.[2][1][3] 0.5 eq relative to expected metal content, or 5-10 wt% of substrate).[1][3]

  • Agitation: Stir gently at room temperature for 4-12 hours. Do not use magnetic stir bars with resins (grinding effect); use an overhead stirrer or shaker.[1][3]

  • Filtration: Filter off the resin using a fine frit.[1][3]

  • Recovery: Lyophilize (freeze-dry) the aqueous filtrate to recover the purified white powder. Avoid rotary evaporation if possible to prevent "oiling out."

Protocol C: Preparative HPLC (Reverse Phase)

Best for: High-purity requirements (>99.5%) and removal of closely related amine impurities (dimers).[1][3]

Method Parameters
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm particle size.[2][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) OR 0.1% Formic Acid.[1][3]

    • Note: Acid is required to keep the amine protonated and prevent peak tailing.[2][1][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][1][3]

  • Gradient: 0% B to 20% B over 20 minutes. (The molecule is very polar and elutes early).[1][3]

Post-Processing (Salt Exchange)

HPLC fractions will contain the TFA salt, which may be cytotoxic.[2][3] To convert back to Dihydrochloride:

  • Pool fractions and evaporate Acetonitrile.[2][1][3]

  • Lyophilize to get the TFA salt solid.[1][3]

  • Redissolve in MeOH, add excess 2M HCl in Ether, and evaporate/precipitate. Repeat 2x to ensure full exchange of TFA for Chloride.

Visualization of Workflows

Figure 1: Decision Matrix for Purification Strategy

PurificationStrategy Start Crude Pyrimidin-5-ylmethanamine 2HCl CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 PathA Inorganic Salts / Non-polar organics Decision1->PathA Bulk/Salts PathB Transition Metals (Pd, Ni) Decision1->PathB Metals PathC Closely Eluting Amines (Dimers) Decision1->PathC High Purity MethodA Method A: Recrystallization (Water/MeOH -> IPA) PathA->MethodA MethodB Method B: Scavenger Resin (Thiol/TMT) PathB->MethodB MethodC Method C: Prep-HPLC (C18 / 0.1% TFA) PathC->MethodC Final Final Product (>98%) MethodA->Final MethodB->Final SaltExchange Salt Exchange (TFA -> HCl) MethodC->SaltExchange SaltExchange->Final

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

Quality Control & Validation

To ensure the protocol was successful, the following QC tests are mandatory:

  • Chloride Content Titration:

    • Method: Argentometric titration with AgNO3.[2][1][3]

    • Target: Theoretical Cl content for C5H9N3·2HCl (MW ~182.[1][3]05) is approx 38.9% .[1][3]

    • Significance: Confirms the Dihydrochloride stoichiometry. If low, you may have the monohydrochloride.[2][3]

  • 1H NMR (D2O):

    • Verify the integration of the methylene protons (

      
      ) relative to the pyrimidine ring protons.
      
    • Shift: The methylene peak should appear around

      
       4.2-4.4 ppm.[1]
      
  • Residual Solvent Analysis (GC-Headspace):

    • Ensure IPA or Methanol levels are below ICH limits (Class 2/3 solvents).[1][3]

References

  • PubChem Compound Summary. "Pyrimidin-5-ylmethanamine."[1] National Center for Biotechnology Information.[2][1][3] Accessed Oct 2023.[2][1][3] Link

  • Fandrick, D. R., et al. "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1."[1][4] Organic Process Research & Development, 2012.[2][1][3] (Provides analogous purification logic for aminomethylpyrimidines). Link[1][3]

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods for Amine Salts."[2][1][3] Mettler Toledo Application Library.[2][1][3]Link[1][3]

  • Alfa Chemistry. "Product Sheet: Pyrimidin-5-ylmethanamine dihydrochloride (CAS 1199773-53-9)." Link

Sources

Troubleshooting & Optimization

Troubleshooting guide for Pyrimidin-5-ylmethanamine dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrimidin-5-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and practical, field-tested solutions.

Section 1: Understanding the Reagent

Pyrimidin-5-ylmethanamine and its dihydrochloride salt are valuable intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents.[1] Its structure, featuring a primary amine and a pyrimidine ring, allows for diverse functionalization. However, the dihydrochloride form presents specific handling and reactivity considerations that are crucial for successful reactions.

Key Chemical Properties

A solid understanding of the reagent's properties is the foundation of effective troubleshooting.

PropertyValueSignificance in Reactions
Molecular Formula C₅H₉Cl₂N₃[2][3][4]Indicates the presence of two hydrochloride equivalents.
Molecular Weight 182.05 g/mol [3][4]Essential for accurate molar calculations.
Form Typically an off-white to white solid.[5]Physical state at room temperature.
Storage Recommended at 2-8°C for long-term stability.[1][6]Protects from degradation.
Solubility Generally soluble in water and polar protic solvents like methanol.[7]The dihydrochloride salt form enhances solubility in polar solvents.
Stability Stable under recommended storage conditions.[8]Avoid moisture and incompatible materials.[9]
Safety and Handling Precautions

Proper handling is paramount to ensure both experimental success and personal safety.

  • Hazard Profile : Pyrimidin-5-ylmethanamine dihydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][10][11]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[10] Work in a well-ventilated area or under a chemical fume hood.[8][10]

  • Incompatible Materials : Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]

Section 2: Troubleshooting Common Reactions

The primary amine of Pyrimidin-5-ylmethanamine is a key functional group for various synthetic transformations, most notably amide bond formations and reductive aminations.

Diagram: General Reaction Scheme

ReactionScheme cluster_0 Reaction Conditions Reagent Pyrimidin-5-ylmethanamine dihydrochloride FreeAmine Pyrimidin-5-ylmethanamine (Free Base) Reagent->FreeAmine Base Product Desired Product FreeAmine->Product Base Base (e.g., Et3N, DIPEA) CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->Product Amide Coupling ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reductive Amination

Caption: General workflow for reactions involving Pyrimidin-5-ylmethanamine dihydrochloride.

FAQ: Low or No Product Yield

Question: I am attempting an amide coupling reaction with Pyrimidin-5-ylmethanamine dihydrochloride and a carboxylic acid, but I am observing very low to no formation of my desired product. What could be the issue?

Answer: This is a common challenge that typically stems from the acidic nature of the starting material. The dihydrochloride salt means the primary amine is protonated and therefore not nucleophilic. To address this, you must add a base to liberate the free amine.

Troubleshooting Steps:

  • Insufficient Base:

    • Causality: The two hydrochloride equivalents will neutralize two equivalents of your base before the amine is deprotonated.

    • Solution: Ensure you are using at least 2.0 equivalents of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the HCl salts. An additional equivalent of base is often required to facilitate the coupling reaction itself. A total of 3.0-4.0 equivalents of base is a good starting point.

  • Choice of Coupling Agent:

    • Causality: Different coupling agents have varying efficiencies depending on the substrates.

    • Solution: For challenging couplings, consider using more robust uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These often provide higher yields and faster reaction times compared to carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).

  • Reaction Temperature:

    • Causality: Amide bond formation can be slow at room temperature, especially with sterically hindered substrates.

    • Solution: Try gently heating the reaction to 40-50°C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Solvent Choice:

    • Causality: The solubility of the dihydrochloride salt and the free base can differ significantly.

    • Solution: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is generally a good choice to ensure all reactants remain in solution.

FAQ: Incomplete Reaction or Stalling

Question: My reductive amination reaction with an aldehyde/ketone and Pyrimidin-5-ylmethanamine dihydrochloride starts but appears to stall before completion. Why is this happening?

Answer: Reaction stalling in reductive aminations can be due to several factors, including imine formation equilibrium, reductant stability, and pH of the reaction medium.

Troubleshooting Steps:

  • Inefficient Imine Formation:

    • Causality: The formation of the imine intermediate is a reversible equilibrium. The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to drive the imine formation forward.

  • pH of the Reaction Medium:

    • Causality: Imine formation is typically favored under slightly acidic conditions (pH 4-6). However, the dihydrochloride starting material makes the initial reaction mixture highly acidic, which can inhibit the reaction. Conversely, after adding a base to free the amine, the conditions might be too basic for efficient imine formation.

    • Solution: After adding your base (e.g., Et₃N) to liberate the free amine, consider adding a mild acid catalyst like acetic acid to buffer the reaction to the optimal pH range for imine formation.

  • Choice and Addition of Reducing Agent:

    • Causality: Some reducing agents, like sodium borohydride (NaBH₄), are not stable in acidic conditions. Others, like sodium triacetoxyborohydride (NaBH(OAc)₃), are designed to work in mildly acidic media and are often more effective for reductive aminations.

    • Solution: Use a milder, more selective reducing agent like NaBH(OAc)₃. It is generally added after allowing the amine and carbonyl compound to stir together for a period (e.g., 1-2 hours) to allow for imine formation.

Diagram: Troubleshooting Reductive Amination

ReductiveAmination Start Reaction Stalls CheckImine Check Imine Formation? Start->CheckImine CheckpH Check Reaction pH? CheckImine->CheckpH No AddDehydratingAgent Add Dehydrating Agent (e.g., MgSO4, Mol. Sieves) CheckImine->AddDehydratingAgent Yes CheckReductant Check Reducing Agent? UseStableReductant Switch to NaBH(OAc)3 CheckReductant->UseStableReductant Yes CheckpH->CheckReductant No UseMildAcid Add Mild Acid Catalyst (e.g., Acetic Acid) CheckpH->UseMildAcid Yes

Caption: Decision tree for troubleshooting stalled reductive amination reactions.

FAQ: Presence of Unexpected Side Products

Question: I am observing multiple spots on my TLC plate and my final product is impure. What are the likely side reactions?

Answer: Side product formation often arises from the reactivity of the pyrimidine ring itself or from over-alkylation/acylation.

Troubleshooting Steps:

  • Bis-Alkylation/Acylation:

    • Causality: If the reaction conditions are too harsh or if an excess of a highly reactive electrophile is used, reaction at one of the pyrimidine nitrogens can occur after the desired reaction at the primary amine.

    • Solution: Use a stoichiometric amount of the electrophile (1.0-1.1 equivalents). Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to improve selectivity.

  • Decomposition of the Starting Material or Product:

    • Causality: Pyrimidine rings can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Ensure the reaction conditions are as mild as possible. If heating is necessary, do so cautiously and for the minimum time required. A thorough literature search on the stability of similar pyrimidine derivatives can provide valuable insights.[12][13][14]

Section 3: Experimental Protocols

Protocol: General Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol: General Reductive Amination using Sodium Triacetoxyborohydride
  • Dissolve Pyrimidin-5-ylmethanamine dihydrochloride (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add Et₃N (2.2 eq.) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by LC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). Pyrimidin-2-ylmethanamine hydrochloride. Retrieved from [Link]

  • Baluja, S. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(3), 223-228.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of (pyrimidin-5-yl)methanamine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyrimidin-5-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Zhang, J., et al. (2010). synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. Organic & Biomolecular Chemistry, 8(24), 5539-5541.
  • PrepChem.com. (n.d.). Synthesis of Amino(pyrimidin-5-yl)acetonitrile. Retrieved from [Link]

  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrimidin-5-ylmethanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or synthesizing this important heterocyclic building block. As a key intermediate in the development of pharmaceuticals like kinase inhibitors and antiviral agents, optimizing its synthesis is critical for achieving high yield, purity, and reproducibility.[1]

This document moves beyond a simple protocol, offering a deeper dive into the causality of experimental choices and providing robust troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of Pyrimidin-5-ylmethanamine and its dihydrochloride salt.

Q1: What are the most common synthetic routes to Pyrimidin-5-ylmethanamine?

A1: The synthesis typically involves a two-stage process: first, the construction of the pyrimidine ring with a suitable functional group at the 5-position, followed by the elaboration of that group into an aminomethyl moiety.

  • Route A: From Pyrimidine-5-carbonitrile: This is a very common pathway involving the reduction of the nitrile group. The nitrile itself can be synthesized via methods like the Sandmeyer reaction on 5-aminopyrimidine or by building the ring from precursors already containing a cyano group.

  • Route B: From Pyrimidine-5-carboxaldehyde: This route utilizes reductive amination. The aldehyde is condensed with an ammonia source (like ammonium chloride or ammonia itself) to form an imine in situ, which is then reduced to the primary amine.[2]

The choice between these routes often depends on the availability and cost of the starting materials and the desired scale of the reaction.

Q2: Why is the final product isolated as a dihydrochloride salt?

A2: The dihydrochloride salt offers several advantages over the freebase form:

  • Stability: The salt is generally more crystalline, less prone to oxidation, and has a longer shelf life compared to the freebase amine, which can be oily and reactive with atmospheric CO₂.

  • Solubility: While the freebase has limited aqueous solubility, the dihydrochloride salt is typically soluble in water and polar protic solvents like methanol or ethanol, which can simplify purification by recrystallization or certain downstream reaction setups.

  • Handling: Crystalline solids are easier to handle, weigh, and store accurately than oils or low-melting solids.

Q3: What are the recommended storage and handling conditions for Pyrimidin-5-ylmethanamine dihydrochloride?

A3: Due to its hydrochloride nature, the compound can be hygroscopic. It is best stored in a tightly sealed container in a cool, dry place, often recommended at 2-8°C.[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, as the compound is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage.[3]

Q4: How can I monitor the progress of the reduction reaction (nitrile or imine)?

A4: Thin-Layer Chromatography (TLC) is the most common method.

  • System: A polar mobile phase is required. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (e.g., 9:1 or 8:2 v/v), sometimes with a small amount of ammonium hydroxide (0.5-1%) to prevent the amine from streaking on the silica plate.

  • Visualization: The pyrimidine ring is UV active, so it can be visualized under a UV lamp (254 nm). Additionally, a potassium permanganate stain can be used to visualize the amine product, which will typically appear as a yellow spot. The starting nitrile or aldehyde will have a different Rf value.

Part 2: Experimental Protocols & Key Optimization Parameters

Here we provide a detailed, step-by-step methodology for a common synthetic route, highlighting critical optimization points.

Protocol: Synthesis via Reduction of Pyrimidine-5-carbonitrile

This protocol is a representative workflow. Researchers must optimize conditions based on their specific substrate and available equipment.

Step 1: Catalytic Hydrogenation of Pyrimidine-5-carbonitrile

cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation Start Pyrimidine-5-carbonitrile in Methanol/Ammonia Catalyst Add Catalyst (e.g., Raney Nickel or Pd/C) Start->Catalyst Reactor Pressurize Reactor with H₂ (e.g., 50 psi) Catalyst->Reactor React Heat & Stir (e.g., 40-50°C) Reactor->React Monitor Monitor H₂ uptake & TLC Analysis React->Monitor Monitor->React Incomplete? Filter Cool, vent, and filter off catalyst Monitor->Filter Concentrate Concentrate filtrate under vacuum Filter->Concentrate Salt Dissolve in Ether/IPA, add HCl solution Concentrate->Salt Isolate Filter and dry solid product Salt->Isolate

Caption: Workflow for the synthesis of Pyrimidin-5-ylmethanamine.

  • Reactor Setup: To a solution of Pyrimidine-5-carbonitrile (1.0 eq) in a suitable solvent (e.g., Methanol saturated with ammonia), carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~20% w/w, or 10% Pd/C, ~5-10 mol%).

    • Causality: The ammoniacal methanol is crucial. It prevents the formation of secondary and tertiary amine byproducts by ensuring an excess of ammonia is present to compete with the newly formed primary amine for reaction with any imine intermediate.

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel to the target pressure (typically 40-60 psi) and begin vigorous stirring. Heat the reaction to 30-50°C.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake and by TLC until the starting nitrile is fully consumed.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Safety Note: Palladium on carbon (Pd/C) can be pyrophoric when dry and exposed to air, especially after use. Do not allow the filter cake to dry completely. Keep it wet with solvent (e.g., water) and dispose of it properly.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine residue in a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.

  • Isolation: The Pyrimidin-5-ylmethanamine dihydrochloride will precipitate. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration. Wash the solid with cold solvent (e.g., diethyl ether) and dry under vacuum.

Optimization Data Summary

The following table summarizes key variables and their typical ranges for the catalytic hydrogenation step.

ParameterTypical Range/OptionsRationale & Potential Impact
Catalyst Raney Nickel, Pd/C, Rh/Al₂O₃Raney Ni: Cost-effective, but may require higher pressures/temperatures. Pd/C: Highly active, works under milder conditions, but more expensive.
Solvent Methanol, Ethanol, THFMust be able to dissolve the starting material and be compatible with hydrogenation. Alcoholic solvents are common.
Ammonia Source 7N NH₃ in MeOH, Gaseous NH₃Suppresses the formation of secondary amine ((pyrimidin-5-ylmethyl)₂NH) and tertiary amine impurities. Essential for high purity.
H₂ Pressure 30 - 100 psiHigher pressure increases the reaction rate but requires specialized equipment. 50 psi is a common laboratory pressure.
Temperature 25 - 60 °CHigher temperatures increase the rate but can also lead to more side products or catalyst degradation. Start near room temperature.
Catalyst Loading 5-20% (w/w or mol%)Higher loading increases rate but adds cost and can complicate filtration. Lower loading may lead to incomplete reactions.

Part 3: Troubleshooting Guide

This guide is structured to help you diagnose and solve common problems encountered during the synthesis.

Start Problem Encountered LowYield Low or No Product Yield Start->LowYield SideProducts Multiple Spots on TLC (Side Products) Start->SideProducts Purification Purification Issues Start->Purification Cause_Conditions Cause: Insufficiently Forcing Conditions LowYield->Cause_Conditions Cause_Catalyst Cause_Catalyst LowYield->Cause_Catalyst Cause_Incomplete Cause: Incomplete Reduction (Imine Intermediate) SideProducts->Cause_Incomplete Cause_Dimer Cause_Dimer SideProducts->Cause_Dimer Cause_Streaking Cause: Streaking on Silica Gel Purification->Cause_Streaking Cause_Oily Cause_Oily Purification->Cause_Oily Sol_Conditions Solution: • Increase H₂ pressure • Increase temperature moderately • Increase reaction time Cause_Conditions->Sol_Conditions Sol_Catalyst Solution: • Use fresh catalyst • Ensure proper handling (no air exposure for Pd/C) Cause_Catalyst->Sol_Catalyst Sol_Incomplete Solution: • Prolong reaction time • Increase catalyst loading Cause_Incomplete->Sol_Incomplete Sol_Dimer Solution: • Increase concentration of ammonia (Use 7N NH₃/MeOH or co-solvent) Cause_Dimer->Sol_Dimer Sol_Streaking Solution: • Add triethylamine or NH₄OH to eluent • Consider reverse-phase C18 chromatography Cause_Streaking->Sol_Streaking Sol_Oily Solution: • Ensure complete conversion to dihydrochloride salt (check pH) • Try recrystallization from different solvent systems (e.g., IPA/Ether) Cause_Oily->Sol_Oily

Caption: Troubleshooting Decision Tree for Synthesis.

Issue 1: Low or No Conversion of Starting Material

  • Symptom: TLC analysis shows predominantly starting material (nitrile or aldehyde) even after extended reaction time.

  • Possible Cause 1: Inactive Catalyst. Catalytic activity can be compromised by poor quality, age, or improper handling. Palladium catalysts are sensitive to poisoning by sulfur or halide impurities.

    • Suggested Solution: Use a fresh batch of catalyst from a reputable supplier. If using Pd/C, ensure it was handled under an inert atmosphere before being added to the reaction.

  • Possible Cause 2: Insufficiently Forcing Conditions. The activation energy for the reaction is not being met.[4]

    • Suggested Solution: Gradually increase the reaction temperature in 5-10°C increments. Alternatively, increase the hydrogen pressure. Ensure stirring is vigorous enough to keep the catalyst suspended and facilitate mass transfer of hydrogen gas.

  • Possible Cause 3: Poor Substrate Solubility. If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

    • Suggested Solution: Try a different solvent system or a co-solvent to improve solubility. For example, adding a small amount of THF or ethyl acetate might help.

Issue 2: Formation of Significant Side Products

  • Symptom: TLC shows multiple new spots in addition to the desired product spot. Mass spectrometry of the crude product may show masses corresponding to dimers or other impurities.

  • Possible Cause 1: Secondary Amine Formation. The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine dimer.

    • Suggested Solution: This is a very common issue. The most effective solution is to increase the concentration of ammonia in the reaction mixture. Using a pre-prepared solution of 7N ammonia in methanol as the solvent is highly recommended.

  • Possible Cause 2: Incomplete Cyclization (if building the ring). When performing a multicomponent reaction to form the pyrimidine ring, linear intermediates can form if cyclization is slow or incomplete.[4]

    • Suggested Solution: Ensure the catalyst (often an acid or base) is active and present in the correct amount. Increase the reaction temperature or time to favor the final cyclization and dehydration steps.

Issue 3: Difficulty with Product Isolation and Purification

  • Symptom: The final product, after addition of HCl, oils out instead of precipitating as a solid.

  • Possible Cause 1: Impurities Present. The presence of solvent residue or oily byproducts can inhibit crystallization.

    • Suggested Solution: Ensure the crude freebase amine is concentrated thoroughly to remove all reaction solvent. Try adding the HCl solution at a lower temperature (e.g., 0°C) and scratch the inside of the flask with a glass rod to induce crystallization. Attempt recrystallization from a different solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate.

  • Possible Cause 2: Incorrect Stoichiometry of HCl. The formation of a mixture of the mono- and di-hydrochloride salts, or the presence of excess HCl, can sometimes result in a gummy or oily product.

    • Suggested Solution: Add the HCl solution slowly and monitor the precipitation. Aim for a stoichiometric amount (2.0-2.1 equivalents). After filtration, you can wash the solid with a non-polar solvent like diethyl ether to remove any excess surface HCl.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Amino(pyrimidin-5-yl)acetonitrile. Retrieved from [Link]

  • YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • YouTube. (2021, February 18). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. Retrieved from [Link]

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders - Pediatrics. Retrieved from [Link]

  • Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. (2010, November 19). Retrieved from [Link]

Sources

Identifying and minimizing byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of pyrimidine synthesis. Our focus is on identifying and minimizing byproduct formation to enhance yield, purity, and overall success in your synthetic endeavors.

Introduction: The Challenge of Selectivity in Pyrimidine Synthesis

The synthesis of the pyrimidine core is fundamental in medicinal chemistry, as this heterocycle is a cornerstone of numerous therapeutic agents and biologically active molecules.[1][2] While several methods exist for constructing the pyrimidine ring, multicomponent reactions like the Biginelli synthesis are prized for their efficiency.[3] However, the convergence of multiple reactants in a single pot often leads to competing side reactions, resulting in a spectrum of byproducts that can complicate purification and reduce yields. This guide provides practical, mechanistically grounded solutions to these common challenges.

Section 1: The Biginelli Reaction: A Workhorse for Dihydropyrimidinone Synthesis

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of pyrimidine chemistry.[3][4] Despite its utility, it is not without its challenges. This section addresses the most common issues encountered during this three-component reaction.

FAQ 1: I'm observing a very low yield of my desired dihydropyrimidinone (DHPM). What are the primary causes and how can I improve it?

Low yields in the Biginelli reaction are a frequent issue, often stemming from suboptimal reaction conditions or the formation of stable byproducts.[5][6] Let's break down the potential culprits and their solutions.

Potential Causes & Solutions:

  • Catalyst Inefficiency: The reaction is acid-catalyzed, but strong Brønsted acids like HCl can promote side reactions.[5]

    • Expert Recommendation: Switch to milder Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃, which have been shown to significantly improve yields and simplify workup.[5][6] In some cases, a combination of a Lewis and a Brønsted acid can be beneficial.[6] Solvent-free conditions using a catalyst like benzyltriethylammonium chloride have also proven effective.[5]

  • Suboptimal Temperature: While heating is often necessary, excessive temperatures can lead to the decomposition of urea into ammonia, favoring the formation of byproducts.[7]

    • Expert Recommendation: Aim for an optimal temperature range, often between 80°C and 100°C, depending on the substrates.[5] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC).[5][8]

  • Incorrect Stoichiometry: The ratio of the three components is critical.

    • Expert Recommendation: Employing a slight excess (1.2–1.5 equivalents) of urea can shift the equilibrium towards the desired N-acyliminium ion intermediate, enhancing the yield of the DHPM.[9]

  • Solvent Choice: The traditional use of ethanol may not be optimal for all substrates.

    • Expert Recommendation: Exploring other solvents like acetonitrile or adopting solvent-free conditions can lead to shorter reaction times and higher yields, aligning with green chemistry principles.[5][10]

Troubleshooting Workflow for Low Yield in Biginelli Reaction

Low_Yield_Troubleshooting start Low DHPM Yield catalyst Optimize Catalyst (e.g., Lewis Acid) start->catalyst temp Adjust Temperature (80-100°C) catalyst->temp If no improvement end Yield Improved catalyst->end Yield Improved solvent Change Solvent or Use Solvent-Free temp->solvent If no improvement temp->end Yield Improved stoich Adjust Stoichiometry (Excess Urea) solvent->stoich If no improvement solvent->end Yield Improved stoich->end Yield Improved

Caption: A stepwise approach to troubleshooting low yields in the Biginelli reaction.

FAQ 2: My reaction produced a highly fluorescent yellow byproduct. What is it, and how can I prevent its formation?

This is a classic issue in Biginelli synthesis. The fluorescent byproduct is typically a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter being formed from the decomposition of urea at elevated temperatures.[7] This side reaction directly competes with your desired pyrimidine synthesis.

Mechanism of Competing Hantzsch Byproduct Formation

Hantzsch_Byproduct cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Byproduct) Aldehyde1 Aldehyde DHPM Desired DHPM Aldehyde1->DHPM Urea Urea Urea->DHPM Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Ketoester1 β-Ketoester Ketoester1->DHPM Aldehyde2 Aldehyde DHP Fluorescent DHP Byproduct Aldehyde2->DHP Ammonia->DHP Ketoester2 β-Ketoester (2 eq.) Ketoester2->DHP

Caption: Competing pathways in the Biginelli reaction leading to the desired DHPM or a fluorescent Hantzsch DHP byproduct.

Strategies to Minimize Hantzsch Byproduct Formation:

  • Temperature Control: As high temperatures drive urea decomposition, running the reaction at a lower temperature is the most effective way to suppress the Hantzsch pathway.[7]

  • Order of Addition: In some cases, adding the urea to the reaction mixture last can minimize its exposure to prolonged heating, thereby reducing ammonia formation.[7]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways. It is advisable to screen different Lewis acid catalysts to find one that favors the Biginelli reaction.[7]

FAQ 3: My crude product is difficult to purify. What are the likely non-fluorescent byproducts?

Besides the Hantzsch DHP, other byproducts can complicate purification.

  • Knoevenagel Condensation Product: The aldehyde and β-ketoester can undergo a Knoevenagel condensation, especially if the subsequent cyclization with urea is slow.[6][9] This forms an α,β-unsaturated dicarbonyl compound.

    • Mitigation: Using a slight excess of urea and an effective catalyst can accelerate the formation of the N-acyliminium ion intermediate, outcompeting the Knoevenagel pathway.[9]

  • Open-Chain Ureides: Incomplete cyclization can lead to the formation of linear intermediates, which are adducts of all three components but have not yet formed the pyrimidine ring.[10]

    • Mitigation: Increasing the reaction time or temperature (while being mindful of the Hantzsch byproduct) or using a stronger acid catalyst can drive the final cyclization and dehydration steps.[9]

Table 1: Common Byproducts in Biginelli Synthesis and Mitigation Strategies

ByproductIdentificationCauseMitigation Strategy
Hantzsch 1,4-Dihydropyridine Highly fluorescent, often yellowHigh reaction temperature causing urea decompositionLower reaction temperature, optimize catalyst, alter order of addition.[7]
Knoevenagel Adduct Lacks the urea moietySlow cyclization with ureaUse a slight excess of urea, employ a more active catalyst.[9]
Open-Chain Ureide Contains all three components, but uncyclizedIncomplete cyclizationIncrease reaction time/temperature, use a stronger catalyst.[9][10]

Section 2: Analytical & Purification Workflows

Proper identification of byproducts and effective purification are critical for obtaining your target pyrimidine in high purity.

FAQ 4: How can I identify and quantify the byproducts in my reaction mixture?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[7] It allows for the separation of the desired product from byproducts and starting materials, while the mass spectrometer provides crucial mass information for identification.

Experimental Protocol: HPLC-MS Analysis of a Biginelli Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is typically effective.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a relevant wavelength (e.g., 254 nm) and mass spectrometry.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Analysis: Compare the masses of the observed peaks with the expected masses of the product and potential byproducts (e.g., Hantzsch DHP, Knoevenagel adduct).

FAQ 5: What is the most effective way to purify my dihydropyrimidinone product?

Often, the DHPM product will precipitate from the reaction mixture upon cooling.[6]

  • Recrystallization: This is a cost-effective first-line purification technique for solid products.

    • Solvent Selection: Choose a solvent in which your DHPM is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.[6]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel is the next step.

    • Solvent System Selection: Use TLC to determine an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product (Rf of ~0.2-0.4) and the impurities.

    • Procedure: Pack a column with silica gel and equilibrate with the chosen solvent system. Load your crude product and elute, collecting fractions. Analyze the fractions by TLC to identify those containing the pure product.

Section 3: Alternative Pyrimidine Synthesis Methods

While the Biginelli reaction is prevalent, other methods are also employed.

The Pinner Synthesis

A traditional method involving the reaction of an amidine with a β-dicarbonyl compound. A key challenge in this synthesis is the sensitivity of the intermediates to moisture.

FAQ 6: My Pinner synthesis is giving a low yield. What are the critical parameters?

  • Anhydrous Conditions: The imidate salt intermediate is highly susceptible to hydrolysis. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][9]

  • Temperature Control: The reaction temperature needs to be carefully controlled to prevent the decomposition of thermally unstable intermediates.[7][9]

  • Amidine Quality: Use freshly prepared or properly stored amidine, as impurities can lead to side reactions.[8]

Conclusion

The successful synthesis of pyrimidines hinges on a deep understanding of the reaction mechanism and the potential for competing side reactions. By carefully controlling reaction parameters such as temperature, catalyst, and stoichiometry, and by employing robust analytical and purification techniques, researchers can significantly minimize byproduct formation and achieve high yields of their desired products. This guide provides a framework for troubleshooting common issues, empowering you to optimize your synthetic protocols with a mechanistically informed approach.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025).
  • Akhaja, T. N., & Raval, J. P. (2012). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 17(5), 5437–5452. [Link]

  • ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]

  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • Wikipedia. (2023). Biginelli reaction. [Link]

  • RASĀYAN Journal of Chemistry. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Slideshare. (2015). BIGINELLI REACTION. [Link]

Sources

Improving the solubility of Pyrimidin-5-ylmethanamine dihydrochloride for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with Pyrimidin-5-ylmethanamine dihydrochloride (CAS 1956356-28-7). It addresses the specific physicochemical challenges of this hydrophilic salt, particularly its limited solubility in organic solvents and potential precipitation in biological buffers.

Executive Summary: The Solubility Paradox

Pyrimidin-5-ylmethanamine dihydrochloride is a polar, charged salt. While intuitively expected to be highly water-soluble, the high lattice energy of the dihydrochloride crystal form (often indicated by melting points >250°C) can restrict its solubility to the 3–10 mg/mL range in water and make it nearly insoluble in pure DMSO. This defies the standard "100 mM DMSO stock" workflow used in high-throughput screening, leading to experimental failure if not adjusted.

Part 1: Critical Solubility Data & Solvent Selection

Table 1: Physicochemical Profile & Solvent Compatibility

ParameterValue / CharacteristicImplication for Assays
Molecular Weight ~182.05 g/mol 10 mM ≈ 1.82 mg/mL; 100 mM ≈ 18.2 mg/mL.
Water Solubility ~3–8 mg/mL (approx. 15–40 mM)Recommended. Soluble, but may not reach 100 mM.
DMSO Solubility Poor (< 2 mg/mL) Not Recommended. Salts often crash out of aprotic solvents.
Ethanol Solubility NegligibleDo not use for stock preparation.
pKa (Calculated) ~7.7 (Amine), ~1.3 (Pyrimidine)At pH 7.4, the amine is partially protonated.
Common Ion Effect High SensitivityInsoluble in high-chloride buffers (e.g., 10x PBS).

Part 2: Step-by-Step Solubilization Protocols

Protocol A: Preparation of Aqueous Stock (Recommended)

Best for: Cell culture treatments, enzymatic assays, and animal studies.

  • Calculate Target Concentration: Aim for 10 mM to 20 mM . Do not attempt 100 mM initially.

  • Vehicle Selection: Use sterile, nuclease-free water or 0.1 M Acetic Acid.

    • Why Acid? The dihydrochloride salt is acidic. Dissolving in neutral water is usually fine, but if the compound hydrolyzes or is a free base impurity, a slightly acidic vehicle ensures full protonation and solubility.

  • Dissolution:

    • Add vehicle to the solid.

    • Vortex vigorously for 30 seconds.

    • Critical Step: If particulates remain, warm the solution to 37°C for 5–10 minutes. Sonicate for 5 minutes.

  • Sterilization: Use a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid Nylon filters as they may bind charged amines.

Protocol B: Preparation of DMSO Stock (Advanced/Risky)

Best for: High-throughput screening libraries where DMSO is mandatory.

Warning: This salt is poorly soluble in anhydrous DMSO. You must use a "Wet DMSO" approach.

  • Pre-Solubilization: Dissolve the compound in a minimal volume of 0.1 M HCl or water (e.g., 10% of final volume).

  • Dilution: Slowly add DMSO to reach the final volume.

    • Result: A 90% DMSO / 10% Water stock.

    • Benefit: The water solvates the chloride ions, while DMSO keeps the organic core in solution.

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high. Dilute 2-fold and repeat.

Part 3: Troubleshooting Guide (Q&A)

Q1: I prepared a 100 mM stock in DMSO, but it’s cloudy/precipitated. Can I save it?

  • Diagnosis: The dihydrochloride salt has "salted out" because DMSO cannot effectively solvate the two chloride counterions.

  • Fix: Add Water or 0.1 M HCl dropwise until it clears. You will likely need to dilute the stock to 20–50 mM. Heat to 40°C. If it remains cloudy, centrifuge and re-quantify the supernatant, or start over with Protocol A.

Q2: My compound precipitated when I added the stock to the cell culture media.

  • Diagnosis A (pH Shock): The stock (acidic) caused a local pH drop, or the shift to pH 7.4 (media) caused the free base to form and precipitate.

  • Diagnosis B (Common Ion Effect): Media (DMEM/RPMI) contains ~110 mM NaCl. Adding more chloride (from your drug) can exceed the solubility product (

    
    ) of the salt.
    
  • Fix:

    • Dilute the stock into a larger volume of pre-warmed media while vortexing to prevent local high concentrations.

    • Lower the final concentration.

    • Use a lower-salt buffer (e.g., 50 mM HEPES) for the intermediate dilution step.

Q3: Can I freeze-thaw the aqueous stock?

  • Answer: Yes, but limited. Aqueous solutions of amine salts are prone to hydrolysis over long periods and microbial growth.

  • Recommendation: Aliquot into single-use vials (e.g., 50 µL) and store at -20°C or -80°C. Do not refreeze more than once.

Part 4: Solubility Optimization Workflow

The following diagram illustrates the decision logic for solubilizing difficult salts like Pyrimidin-5-ylmethanamine 2HCl.

SolubilityWorkflow Start Start: Pyrimidin-5-ylmethanamine 2HCl Solid CheckReq Determine Required Stock Conc. Start->CheckReq HighConc High Conc. (>50 mM) Needed? CheckReq->HighConc WaterPath Protocol A: Aqueous Stock HighConc->WaterPath No (Cell/Animal) DMSOPath Protocol B: Modified DMSO Stock HighConc->DMSOPath Yes (Screening) WaterDissolve Dissolve in Water or 0.1 M HCl WaterPath->WaterDissolve CheckClear Is Solution Clear? WaterDissolve->CheckClear SuccessAq Filter Sterilize & Aliquot CheckClear->SuccessAq Yes Fail Precipitation/Cloudiness CheckClear->Fail No PreSolubilize Pre-dissolve in 10% Water/Acid DMSOPath->PreSolubilize AddDMSO Dilute with DMSO (warm to 37°C) PreSolubilize->AddDMSO AddDMSO->CheckClear Fix Dilute 2-fold or Add more Water Fail->Fix Fix->CheckClear

Caption: Decision matrix for solubilizing hydrophilic amine salts. Green path is recommended for biological stability.

References

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[1] Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2016).[2] Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved February 12, 2026, from [Link]

Sources

Stability issues of Pyrimidin-5-ylmethanamine dihydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidin-5-ylmethanamine Dihydrochloride

Welcome to the technical support center for Pyrimidin-5-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in various solvents. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Pyrimidin-5-ylmethanamine dihydrochloride?

A1: As a dihydrochloride salt, this compound exhibits its highest solubility in polar protic solvents.

  • Water: Generally, the compound shows good solubility in water.[1] However, aqueous solutions can be susceptible to pH-dependent degradation and are not recommended for long-term storage.

  • Ethanol/Methanol: Alcohols like ethanol and methanol are effective solvents.[2][3] They offer a good balance of solubility and are less reactive than water. Anhydrous ethanol is often a preferred choice for reactions and storage.[1]

  • Dimethyl Sulfoxide (DMSO): DMSO is a strong polar aprotic solvent that can dissolve a wide array of organic compounds, including this one.[4] It is suitable for creating high-concentration stock solutions. However, care must be taken as DMSO is hygroscopic and absorbed water can introduce stability issues.

Q2: I've dissolved the compound in an aqueous buffer, but I'm seeing a precipitate form over time. What is happening?

A2: This is a common issue that can stem from a few factors:

  • pH Shift: The pH of your buffer is critical. The dihydrochloride salt is acidic. If the buffer's pH is raised, the compound can be converted to its free base form, which is likely less soluble in aqueous media, leading to precipitation.

  • Common Ion Effect: If your buffer contains high concentrations of chloride salts, it could potentially decrease the solubility of the dihydrochloride compound.

  • Temperature: Solubility is temperature-dependent. If you prepared the solution at an elevated temperature, cooling it to room temperature or 4°C for storage could cause it to fall out of solution if it's near its saturation point.

Q3: Can I store Pyrimidin-5-ylmethanamine dihydrochloride in solution? For how long?

A3: Long-term storage of this compound in solution is generally discouraged. If storage is necessary:

  • Recommended Storage: Prepare fresh solutions for each experiment. If you must store a solution, use an anhydrous organic solvent like ethanol and store it at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and air.

  • Aqueous Solutions: Avoid storing in aqueous solutions for more than a few hours. If necessary, store on ice (0-4°C) for the duration of a single day's experiment.

  • DMSO Solutions: While better than aqueous solutions, DMSO stocks can still degrade. Store desiccated at -20°C or below and use within a few weeks. Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guide: Stability Issues & Degradation

This section addresses specific experimental problems. The causality behind these issues is often rooted in the chemical nature of the aminomethylpyrimidine core. The primary mechanisms of degradation to be aware of are hydrolysis and oxidation.[5]

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
  • Symptoms: You observe a decrease in the expected biological activity of your compound over the course of an experiment or between experiments using the same stock solution.

  • Probable Cause: Hydrolysis. The aminomethyl group attached to the pyrimidine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions.[6][7] The pyrimidine ring itself can also undergo hydrolytic reactions under harsh acidic or basic conditions, potentially leading to ring-opening or substitution.[8] This chemical change would render the molecule inactive.

  • Troubleshooting Workflow:

    G start Inconsistent Activity Observed check_sol 1. Was the solution freshly prepared? start->check_sol fresh_sol Prepare a fresh solution for each experiment. check_sol->fresh_sol yes_fresh check_ph 2. What is the pH of the assay medium? check_sol->check_ph no_fresh no_fresh Yes yes_fresh No ph_neutral pH is neutral (6.8-7.4) check_ph->ph_neutral ph_extreme pH is acidic (<6) or basic (>8) check_ph->ph_extreme check_storage 3. How was the stock solution stored? ph_neutral->check_storage ph_issue Compound may be degrading. Consider a pH stability study. ph_extreme->ph_issue analytical_verify 4. Verify compound integrity with LC-MS or HPLC. ph_issue->analytical_verify storage_good Anhydrous solvent, -20°C or below check_storage->storage_good storage_bad Aqueous/RT/4°C check_storage->storage_bad storage_good->analytical_verify storage_issue Degradation during storage is likely. Discard and prepare fresh. storage_bad->storage_issue

    Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Appearance of New Peaks in HPLC or LC-MS Analysis
  • Symptoms: When analyzing your sample, you detect additional peaks that were not present in the initial analysis of the solid compound.

  • Probable Cause: Oxidative or Photolytic Degradation. Amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and light.[9] The pyrimidine ring may also be sensitive to photolytic degradation under certain conditions.

  • Preventative Measures & Solutions:

    • Solvent Purity: Use high-purity, degassed solvents. If using solvents like THF, ensure peroxides have been removed.

    • Inert Atmosphere: When preparing solutions for long-term or sensitive experiments, do so under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.[10]

    • Antioxidants: For some applications, the inclusion of a small amount of an antioxidant may be considered, but this must be validated to ensure it doesn't interfere with the downstream application.

Solvent Stability & Solubility Data

The following table summarizes the general solubility and stability of Pyrimidin-5-ylmethanamine dihydrochloride in common laboratory solvents. This data is a guideline; empirical testing for your specific concentration and conditions is always recommended.

SolventSolubilityStability RatingKey Considerations
Water HighPoorProne to hydrolysis; prepare fresh. Avoid for storage.[1]
PBS (pH 7.4) Moderate-HighPoor to FairRisk of free base precipitation and hydrolysis. Use immediately.
Ethanol (Anhydrous) ModerateGoodGood choice for stock solutions and reactions.[1] Store at low temperatures.
Methanol (Anhydrous) ModerateGoodSimilar to ethanol; ensure it is anhydrous.[2][3]
DMSO HighFair to GoodExcellent for high-concentration stocks. Must be kept anhydrous.[4]
Acetonitrile LowGoodCan be used in HPLC mobile phases but not ideal as a primary solvent.
Dichloromethane (DCM) Very LowN/ANot a suitable solvent due to low polarity.

Experimental Protocol: Short-Term Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of your compound in a specific solvent over a typical experimental timeframe (e.g., 24-48 hours).

Objective: To quantify the degradation of Pyrimidin-5-ylmethanamine dihydrochloride in a chosen solvent at a set temperature.

Materials:

  • Pyrimidin-5-ylmethanamine dihydrochloride

  • HPLC-grade solvent of interest (e.g., water, PBS pH 7.4, DMSO)

  • HPLC system with UV detector

  • Class A volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve Pyrimidin-5-ylmethanamine dihydrochloride in the chosen solvent to a known concentration (e.g., 1 mg/mL). This is your T=0 sample .

  • Initial Analysis (T=0):

    • Immediately dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Record the peak area of the parent compound. This will serve as your 100% reference.

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, 37°C). Protect from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.

    • Dilute and analyze by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Observe the appearance of any new peaks, which would indicate degradation products.

Self-Validation:

  • The T=0 sample acts as your internal standard for the experiment.

  • Run a blank (solvent only) to ensure no interfering peaks are present.

  • The consistency of retention time for the parent peak across all runs helps validate the stability of the analytical method itself.

References

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2019, March 21). Can anybody help me to dissolve a chemical? Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • PubMed. (2023, November 5). Stability of bacteriophages in organic solvents for formulations. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • ChemSRC. (n.d.). MSDS of (pyrimidin-5-yl)methanamine dihydrochloride. Retrieved from [Link]

  • NIH. (2014, September 24). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]

  • NIH. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]

  • PubMed. (n.d.). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Google Patents. (n.d.). CN114890953A - Preparation method of 2-aminomethyl pyrimidine hydrochloride.

Sources

How to prevent the degradation of Pyrimidin-5-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidin-5-ylmethanamine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this critical research compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

Pyrimidin-5-ylmethanamine dihydrochloride is a versatile heterocyclic amine used as a key intermediate in the synthesis of a wide range of biologically active molecules. Its stability is paramount for reproducible and reliable experimental outcomes. The molecule's structure, featuring a pyrimidine ring and a primary aminomethyl group, presents specific vulnerabilities to degradation under common laboratory conditions. The dihydrochloride salt form is intended to enhance stability and solubility, but improper handling can lead to the formation of impurities that may compromise your research.

This guide will delve into the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide actionable protocols to maintain the compound's purity and potency.

Frequently Asked Questions (FAQs)

Q1: I've noticed my solid Pyrimidin-5-ylmethanamine dihydrochloride has become clumpy and difficult to weigh accurately. What is happening?

A1: This is likely due to the hygroscopic nature of the dihydrochloride salt. Amine salts can readily absorb moisture from the atmosphere, leading to clumping and, in more severe cases, deliquescence (dissolving in the absorbed water). This moisture can also initiate hydrolytic degradation pathways even in the solid state. To prevent this, always handle the solid compound in a dry environment, such as a glove box with low humidity, and store it in a desiccator.

Q2: My freshly prepared aqueous solution of the compound has a slight yellow tint. Is this a sign of degradation?

A2: Yes, a yellow discoloration is often an early indicator of degradation. This can be caused by oxidative processes affecting the pyrimidine ring or the amine group. The presence of dissolved oxygen in the solvent, exposure to light, or trace metal impurities can catalyze these reactions. Preparing solutions with degassed solvents and protecting them from light can help minimize this issue.

Q3: Can I prepare a stock solution of Pyrimidin-5-ylmethanamine dihydrochloride in a buffer and store it for an extended period?

A3: We strongly advise against the long-term storage of this compound in solution, especially in buffered systems. The pH of the solution is a critical factor in its stability. While the dihydrochloride salt is acidic, buffering at neutral or alkaline pH can deprotonate the amine groups, making them more susceptible to oxidation and other reactions. If a buffered solution is required for your experiment, it should be prepared fresh and used immediately.

Q4: Is the compound sensitive to light?

A4: Yes, heterocyclic aromatic compounds like pyrimidines can be susceptible to photodegradation.[1] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of impurities. It is best practice to store both the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results using the same batch of compound. Gradual degradation of the stock solid due to improper storage (exposure to humidity and/or light).1. Discard the old stock. 2. Purchase a fresh batch of the compound. 3. Implement stringent storage protocols as outlined in this guide.
Formation of a precipitate in a stored aqueous solution. Disproportionation of the salt to the less soluble free base, or formation of insoluble degradation products.1. Do not use the solution. 2. Prepare fresh solutions immediately before use. 3. If a precipitate is observed in a freshly prepared solution, ensure the solvent is of high purity and consider filtration.
Broad or unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products.1. Analyze a freshly prepared sample to confirm the purity of the starting material. 2. Review handling and storage procedures to identify potential sources of degradation. 3. Consider the potential degradation pathways (hydrolysis, oxidation) when interpreting chromatograms.

Understanding and Preventing Degradation Pathways

The stability of Pyrimidin-5-ylmethanamine dihydrochloride is influenced by several factors, each corresponding to a specific chemical degradation pathway.

Hydrolytic Degradation

Causality: The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage, particularly under non-neutral pH conditions.[2][3][4] The presence of water, especially when heated or at a high pH, can lead to the opening of the heterocyclic ring. As a dihydrochloride salt, the compound will form an acidic solution in water, which is generally more stable. However, if the solution is neutralized or made basic, the deprotonated amine is more reactive and the ring can be more easily attacked by hydroxide ions.

Prevention Protocol:

  • Solid State: Store the solid compound in a desiccator over a suitable desiccant (e.g., silica gel, phosphorus pentoxide) to minimize water absorption.

  • In Solution:

    • Prepare aqueous solutions immediately before use.

    • Use high-purity, deionized water.

    • Avoid adjusting the pH to neutral or alkaline unless required for an immediate experimental step.

    • Do not heat solutions for extended periods.

Oxidative Degradation

Causality: Both the electron-rich pyrimidine ring and the primary amine are susceptible to oxidation.[5][6][7] Dissolved molecular oxygen, peroxide impurities in solvents (like older ethers or THF), and trace metal ions can all promote oxidative degradation. This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.

Prevention Protocol:

  • Solid State: Store the container under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.

  • In Solution:

    • Use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.

    • Avoid using solvents that may contain peroxide impurities.

    • If possible, add a chelating agent like EDTA in trace amounts to scavenge catalytic metal ions.

Photodegradation

Causality: Aromatic heterocyclic systems can absorb UV and visible light, leading to excited electronic states that are more reactive.[1] This can result in a variety of photochemical reactions, including dimerization, rearrangement, or reaction with solvent molecules.

Prevention Protocol:

  • Solid State: Store the compound in an amber glass vial or a container that is otherwise protected from light.

  • In Solution:

    • Prepare and handle solutions in a fume hood with the sash down to minimize exposure to overhead lighting.

    • Use amber glassware for solution preparation and storage.

    • Wrap clear glass containers with aluminum foil if amberware is not available.

Visualizing Prevention: A Workflow Diagram

The following diagram illustrates the key decision points and actions to ensure the stability of your Pyrimidin-5-ylmethanamine dihydrochloride.

G Workflow for Preventing Degradation cluster_storage Solid Compound Storage cluster_solution Solution Preparation & Use storage Receive Compound desiccator Store in Desiccator storage->desiccator Hygroscopicity inert Backfill with Inert Gas (Ar/N2) desiccator->inert Oxidation dark Store in Dark (Amber Vial) inert->dark Photodegradation weigh Weigh Solid in Dry Environment dark->weigh Transfer for Use solvent Use High-Purity, Degassed Solvent weigh->solvent Prevent Hydrolysis & Oxidation prepare Prepare Solution Fresh solvent->prepare protect Protect from Light (Amber Vial) prepare->protect Prevent Photodegradation use Use Immediately protect->use

Caption: A workflow for handling and storing Pyrimidin-5-ylmethanamine dihydrochloride.

Summary of Recommended Storage Conditions

Parameter Solid Compound In Solution Rationale
Temperature 2-8°C or Room Temperature (as per supplier)N/A (Prepare Fresh)Slows down the rate of all chemical reactions.
Atmosphere Dry, Inert (Argon or Nitrogen)N/A (Use Degassed Solvents)Prevents hygroscopic water absorption and oxidation.
Light Protected from Light (Amber Vial)Protected from Light (Amber Vial)Prevents photodegradation.
pH N/AAcidic (as is)The dihydrochloride salt is most stable at acidic pH.

Conclusion

By understanding the inherent chemical vulnerabilities of Pyrimidin-5-ylmethanamine dihydrochloride and implementing the rigorous handling and storage protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Adherence to these best practices will ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes.

References

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]

  • Pyrimidine Synthesis and Degradation - Biochemistry. Pharmacy 180. [Link]

  • (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]

  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Semantic Scholar. [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [Link]

  • The reductive pathway for the degradation of pyrimidine nucleotides in... ResearchGate. [Link]

  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

  • Pyrimidine Synthesis and Degradation | PDF. Slideshare. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Structures of pyrimidine oxidation products. Each structure includes... ResearchGate. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

  • Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. SciSpace. [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC. [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632. PubChem. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. [Link]

  • Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyrimidin-5-ylmethanamine Dihydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing coupling reactions with Pyrimidin-5-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this versatile building block. The inherent electronic nature of the pyrimidine ring and the presence of the primary amine present unique challenges and opportunities in catalyst selection. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with Pyrimidin-5-ylmethanamine dihydrochloride is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in Buchwald-Hartwig aminations involving this substrate are common and often multifactorial. The primary amine of Pyrimidin-5-ylmethanamine can be a challenging nucleophile, and the pyrimidine ring itself can interact with the palladium catalyst. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand System: This is the most critical parameter. The choice of palladium precursor and, more importantly, the phosphine ligand, is paramount.[1]

    • Palladium Precursor: High-quality Pd₂(dba)₃ or Pd(OAc)₂ are standard starting points. Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure consistent and efficient generation of the active Pd(0) species.[1][2]

    • Ligand Selection: Standard ligands like PPh₃ are often ineffective. For electron-rich heterocyclic amines, sterically hindered and electron-rich biarylphosphine ligands are generally required to promote the crucial reductive elimination step and prevent catalyst deactivation.[1][3] Consider screening ligands such as XPhos, SPhos, RuPhos, or tBuXPhos, as these have shown high efficacy in couplings of primary and secondary amines.[1][2]

  • Base Selection: The choice of base is critical and can significantly influence the reaction's success.

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary for coupling primary amines.[1]

    • If your substrate is sensitive to strong bases, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, but this may necessitate higher reaction temperatures.[1]

  • Solvent and Temperature:

    • Ensure you are using a thoroughly dried, anhydrous aprotic solvent like toluene, dioxane, or THF.[1] Water can deactivate the catalyst and hydrolyze starting materials.

    • These reactions often require elevated temperatures, typically in the 80-110 °C range, to proceed at a reasonable rate.[1] Microwave irradiation can sometimes be employed to accelerate the reaction and improve yields.[1]

  • Substrate Considerations: Pyrimidin-5-ylmethanamine is supplied as a dihydrochloride salt. It is crucial to ensure that the base used is sufficient to neutralize both hydrochloride equivalents and act as the base for the catalytic cycle. A common mistake is using an insufficient amount of base, leading to protonation of the amine and rendering it non-nucleophilic.

Q2: I am attempting a Suzuki-Miyaura coupling to form a C-C bond at a halogenated position on the pyrimidine ring, but I'm observing significant decomposition of my Pyrimidin-5-ylmethanamine dihydrochloride starting material. What is happening?

A2: Decomposition of the boronic acid or ester is a common failure mode in Suzuki-Miyaura reactions, often linked to the reaction conditions, particularly the base and the presence of oxygen.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water, leading to the consumption of your starting material without product formation. This can be exacerbated by strong bases and high temperatures.

    • Mitigation Strategy: Use milder bases like K₃PO₄ or Cs₂CO₃, which are often effective in Suzuki couplings and less prone to causing protodeboronation than stronger bases like hydroxides.[3] The addition of a small amount of water to the solvent system can sometimes be beneficial, especially when using inorganic bases, by aiding in their solubilization and facilitating the catalytic cycle.[3]

  • Homocoupling of the Boronic Acid: The formation of a biaryl byproduct from the dimerization of your boronic acid partner is another common issue. This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[3]

    • Mitigation Strategy: Rigorous degassing of your solvent and reaction mixture is crucial. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.

  • Catalyst and Ligand Choice:

    • For coupling with electron-rich heterocyclic halides, bulky and electron-donating phosphine ligands are often necessary to facilitate the oxidative addition step, which can be challenging.[4] Ligands like SPhos, XPhos, or P(t-Bu)₃ are good candidates to screen.[3]

    • The use of a pre-formed catalyst can also be advantageous to ensure a consistent concentration of the active Pd(0) species.

Q3: When coupling a dihalopyrimidine with Pyrimidin-5-ylmethanamine, how can I control the regioselectivity of the reaction?

A3: Regioselectivity in the coupling of dihalopyrimidines is a significant challenge, as the electronic and steric properties of the pyrimidine ring often dictate a preferential reaction site.

  • Inherent Reactivity: For 2,4-dihalopyrimidines, reactions such as cross-coupling and nucleophilic aromatic substitution (SNAr) generally favor substitution at the C4 position.[5][6] This is due to a combination of electronic factors that make the C4 position more electrophilic.[7]

  • Ligand-Controlled Selectivity: Recent advancements have shown that it is possible to invert this inherent selectivity through judicious ligand choice.

    • For C2-selective C-S coupling of 2,4-dichloropyrimidines, bulky N-heterocyclic carbene (NHC) ligands have been shown to be uniquely effective.[7] The selectivity in these systems can be highly sensitive to the structure of the Pd(II) precatalyst.[7]

    • In some Suzuki-Miyaura couplings of 2,4-dichloropyridines, the use of the bulky monophosphine ligand QPhos has been shown to favor C4 coupling, while the diphosphine dppf promotes the conventional C2 selectivity.[8]

  • Substrate Control: The substituents already present on the pyrimidine ring can influence the regioselectivity. A bulky substituent at the C5 position, for example, can sterically hinder the C4 position and promote reaction at the C2 position.[7]

Troubleshooting Guides

Guide 1: Low Conversion in Buchwald-Hartwig Amination

This guide provides a systematic workflow for troubleshooting low conversion in the Buchwald-Hartwig amination of a halogenated pyrimidine with Pyrimidin-5-ylmethanamine dihydrochloride.

Troubleshooting Workflow: Low Conversion

Caption: A decision tree for troubleshooting low conversion in Buchwald-Hartwig aminations.

Guide 2: Catalyst Deactivation and Side Reactions in Suzuki-Miyaura Coupling

This guide addresses common issues of catalyst deactivation and the formation of unwanted byproducts in Suzuki-Miyaura couplings involving Pyrimidin-5-ylmethanamine.

Troubleshooting Workflow: Catalyst Deactivation and Side Reactions

Caption: A workflow for diagnosing and resolving catalyst deactivation and side reactions in Suzuki-Miyaura couplings.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed amination of an aryl halide with Pyrimidin-5-ylmethanamine dihydrochloride. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Pyrimidin-5-ylmethanamine dihydrochloride (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol)

  • Base (e.g., NaOtBu, 3.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, Pyrimidin-5-ylmethanamine dihydrochloride, palladium precatalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated pyrimidine derivative with a boronic acid or ester.

Materials:

  • Halogenated pyrimidine (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)

Procedure:

  • To a round-bottom flask, add the halogenated pyrimidine, boronic acid or ester, palladium catalyst, and base.

  • Degas the solvent system by sparging with an inert gas for 20-30 minutes.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to reflux with stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Common Ligands for Buchwald-Hartwig Amination
LigandStructure TypeKey FeaturesTypical Applications
XPhos BiarylphosphineBulky and electron-richGeneral for C-N coupling, effective with aryl chlorides
RuPhos BiarylphosphineSimilar to XPhos, often provides complementary reactivityCoupling of primary and secondary amines
SPhos BiarylphosphineHighly active for a broad range of substratesGeneral C-N and C-C couplings
tBuXPhos BiarylphosphineIncreased steric bulk compared to XPhosChallenging couplings, including amination of heteroaryl halides
Xantphos DiphosphineWide bite angleCan be effective in specific cases, but often less general than biarylphosphines
Table 2: Common Bases for Palladium-Catalyzed Coupling Reactions
BaseStrengthSolubilityCommon Applications
NaOtBu StrongSoluble in organic solventsBuchwald-Hartwig amination
LHMDS StrongSoluble in organic solventsBuchwald-Hartwig amination
K₂CO₃ ModerateSoluble in aqueous/alcoholic mediaSuzuki-Miyaura coupling
Cs₂CO₃ ModerateMore soluble in organic solvents than K₂CO₃Suzuki-Miyaura and Buchwald-Hartwig couplings
K₃PO₄ ModerateSoluble in aqueous/alcoholic mediaSuzuki-Miyaura coupling, often good for sensitive substrates

References

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. Available at: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - Bioengineer.org. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - ResearchGate. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Coupling reactions – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing). Available at: [Link]

  • Catalytic Pathways in Pharmaceuticals | Catalysis Conference 2026 | Global Innovations in Chemistry & Sustainability | Singapore. Available at: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. Available at: [Link]

  • Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole - ResearchGate. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit. Available at: [Link]

  • Why should pharmaceutical companies choose cross-coupling catalysis? | Umicore Roundtable - YouTube. Available at: [Link]

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrimidin-5-ylmethanamine dihydrochloride and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The pyrimidine core, a fundamental heterocyclic structure, is a mainstay in medicinal chemistry, offering a versatile template for the design of novel therapeutics.[1] However, the isomeric positioning of substituents on the pyrimidine ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of Pyrimidin-5-ylmethanamine dihydrochloride and its key isomers: 2-aminopyrimidine, 4-aminopyrimidine, and pyrimidin-2-ylmethanamine. By examining their structural nuances, we can elucidate the principles that govern their behavior and guide the rational design of next-generation pyrimidine-based drugs.

The Isomeric Landscape: A Structural Overview

The fundamental difference between the compounds under investigation lies in the position of the amino or aminomethyl group on the pyrimidine ring. This seemingly subtle variation has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and overall three-dimensional shape.

  • Pyrimidin-5-ylmethanamine: The aminomethyl group is at the 5-position, a carbon atom situated between the two nitrogen atoms. This position is generally less electron-deficient compared to the 2, 4, and 6 positions.[2]

  • 2-Aminopyrimidine: The amino group is directly attached to the 2-position, a carbon atom flanked by both ring nitrogens. This position is highly electron-deficient.[3]

  • 4-Aminopyrimidine: The amino group is at the 4-position, adjacent to one of the ring nitrogens. This position is also electron-deficient.[4]

  • Pyrimidin-2-ylmethanamine: The aminomethyl group is at the 2-position, introducing a methylene spacer between the electron-deficient ring and the basic amino group.

dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0];

"Pyrimidin-5-ylmethanamine" [pos="0,3!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18953632&t=l", label="Pyrimidin-5-ylmethanamine"]; "2-Aminopyrimidine" [pos="3,3!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7978&t=l", label="2-Aminopyrimidine"]; "4-Aminopyrimidine" [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=68958&t=l", label="4-Aminopyrimidine"]; "Pyrimidin-2-ylmethanamine" [pos="3,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71756671&t=l", label="Pyrimidin-2-ylmethanamine"]; } caption: "Chemical structures of the pyrimidine isomers."

Physicochemical Properties: A Comparative Table

PropertyPyrimidin-5-ylmethanamine dihydrochloride2-Aminopyrimidine4-AminopyrimidinePyrimidin-2-ylmethanamine hydrochloride
Molecular Formula C₅H₉Cl₂N₃[5]C₄H₅N₃[6]C₄H₅N₃[7]C₅H₈ClN₃[8]
Molecular Weight ( g/mol ) 182.05[5]95.10[6]95.10[7]145.59[8]
Melting Point (°C) Not available122-126[9]162-164Not available
pKa Not available3.45 (at 20°C)[9]5.71Not available
Calculated LogP Not available-0.2[6]-0.2[7]1.44[8]
Water Solubility Soluble (as dihydrochloride salt)Soluble[10]SolubleSoluble (as hydrochloride salt)

Causality Behind Physicochemical Differences:

The observed and predicted differences in these properties can be attributed to the distinct electronic environments of the amino/aminomethyl group in each isomer.

  • pKa: The basicity of the exocyclic amino group is significantly influenced by the electron-withdrawing nature of the pyrimidine ring. In 2-aminopyrimidine, the amino group is directly attached to the highly electron-deficient 2-position, leading to a lower pKa compared to 4-aminopyrimidine. The aminomethylpyrimidines are expected to be more basic than the aminopyrimidines due to the insulating effect of the methylene spacer, which reduces the electron-withdrawing influence of the ring on the amino group.

  • LogP and Solubility: The LogP values for 2- and 4-aminopyrimidine are low, indicating their hydrophilic nature.[6][7] The hydrochloride salts, including Pyrimidin-5-ylmethanamine dihydrochloride, are generally expected to have good water solubility.

Chemical Reactivity and Stability

The positional isomerism also dictates the chemical reactivity of these compounds. The electron-deficient nature of the pyrimidine ring at the 2, 4, and 6-positions makes them susceptible to nucleophilic aromatic substitution.[2] Conversely, electrophilic substitution is more likely to occur at the 5-position.[2]

  • Pyrimidin-5-ylmethanamine: The 5-position is relatively more electron-rich, making the ring less prone to nucleophilic attack at this position. The primary amine of the methanamine group will readily undergo reactions typical of alkylamines.

  • 2- and 4-Aminopyrimidine: The amino groups at these positions can be displaced by nucleophiles under certain conditions. The ring nitrogens can be protonated or alkylated.[11]

  • Pyrimidin-2-ylmethanamine: The reactivity of the amino group is similar to that of a typical primary amine, while the pyrimidine ring remains susceptible to nucleophilic attack at the 4- and 6-positions.

Biological Activity and Structure-Activity Relationships (SAR)

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13] The specific biological activity of a pyrimidine derivative is highly dependent on the nature and position of its substituents.[11]

  • Pyrimidin-5-ylmethanamine: This isomer is a valuable building block for kinase inhibitors and antiviral agents.[9] The aminomethyl group at the 5-position can serve as a key interaction point with biological targets, often forming hydrogen bonds.

  • 2-Aminopyrimidine: The 2-aminopyrimidine motif is a common feature in many kinase inhibitors, where the amino group and one of the ring nitrogens act as a bidentate hydrogen bond donor-acceptor pair to the hinge region of the kinase.[5] Derivatives of 2-aminopyrimidine have shown broad-spectrum antimicrobial properties.[3]

  • 4-Aminopyrimidine: This isomer is also a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[14] While less common than the 2-aminopyrimidine scaffold in kinase inhibitors, it has been explored for various therapeutic applications.

  • Pyrimidin-2-ylmethanamine: The aminomethyl group at the 2-position can also participate in hydrogen bonding interactions with biological targets. This isomer is used in the synthesis of inhibitors for enzymes such as beta-secretase, which is implicated in neurodegenerative disorders.[8]

The choice of isomer can therefore be a critical determinant of target selectivity and potency. For instance, in the context of kinase inhibition, the geometry of the hydrogen bonding interactions with the hinge region is crucial, and the positioning of the amino or aminomethyl group at the 2-, 4-, or 5-position will dictate the optimal orientation of the molecule within the ATP-binding pocket.

Experimental Protocols for Comparative Analysis

To provide a rigorous and objective comparison of these isomers, a series of standardized experimental protocols should be employed.

Determination of pKa by UV-Vis Spectroscopy

Rationale: The pKa is a critical parameter that influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. UV-Vis spectroscopy provides a reliable method for determining pKa by monitoring the change in absorbance as a function of pH.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers with a pH range that brackets the expected pKa of the compounds (e.g., pH 2 to 10).

  • Sample Preparation: Prepare a stock solution of each pyrimidine isomer in a suitable solvent (e.g., water or methanol).

  • Spectroscopic Measurement: For each isomer, add a small aliquot of the stock solution to each buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer. Record the UV-Vis spectrum for each solution.

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon protonation/deprotonation against the pH. The pKa is the pH at which the molecule is 50% ionized, which corresponds to the inflection point of the resulting sigmoidal curve.

dot graph "pKa_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; "Stock" [label="Prepare Stock Solutions"]; "Buffers" [label="Prepare pH Buffers"]; }

subgraph "cluster_measurement" { label = "Measurement"; style=filled; color="#F1F3F4"; "Dilute" [label="Dilute Stock in Buffers"]; "Scan" [label="Record UV-Vis Spectra"]; }

subgraph "cluster_analysis" { label = "Analysis"; style=filled; color="#F1F3F4"; "Plot" [label="Plot Absorbance vs. pH"]; "Determine" [label="Determine pKa"]; }

"Stock" -> "Dilute"; "Buffers" -> "Dilute"; "Dilute" -> "Scan"; "Scan" -> "Plot"; "Plot" -> "Determine"; } caption: "Workflow for pKa determination by UV-Vis spectroscopy."

Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: Assessing the purity and stability of the compounds is essential for ensuring the reliability of biological data. HPLC is a powerful analytical technique for separating, identifying, and quantifying the components of a mixture.

Protocol:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Accurately weigh and dissolve each compound in the mobile phase or a compatible solvent.

  • HPLC Analysis: Inject the sample onto a suitable HPLC column (e.g., a C18 column). The components will be separated based on their affinity for the stationary and mobile phases.

  • Detection: Use a UV detector to monitor the elution of the compounds.

  • Data Analysis: The purity of the compound is determined by the relative area of the main peak. For stability studies, the sample can be subjected to various stress conditions (e.g., heat, acid, base) and analyzed by HPLC at different time points to monitor for degradation.

In Vitro Anticancer Activity Assessment by MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. It is a common method for screening potential anticancer agents.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each pyrimidine isomer for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.

dot graph "MTT_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"Seed" [label="Seed Cancer Cells in 96-well Plate"]; "Treat" [label="Treat with Pyrimidine Isomers"]; "Incubate" [label="Incubate (e.g., 48h)"]; "MTT" [label="Add MTT Reagent"]; "Incubate2" [label="Incubate (2-4h)"]; "Solubilize" [label="Solubilize Formazan Crystals"]; "Read" [label="Measure Absorbance"]; "Analyze" [label="Calculate IC50"];

"Seed" -> "Treat" -> "Incubate" -> "MTT" -> "Incubate2" -> "Solubilize" -> "Read" -> "Analyze"; } caption: "Workflow for in vitro anticancer activity assessment using the MTT assay."

Conclusion

The comparative analysis of Pyrimidin-5-ylmethanamine dihydrochloride and its isomers underscores the critical importance of substituent positioning in drug design. While all four compounds share the same pyrimidine core, the location of the amino or aminomethyl group leads to distinct physicochemical properties, reactivity profiles, and biological activities. Pyrimidin-5-ylmethanamine, with its aminomethyl group at the less electron-deficient 5-position, offers a different set of design opportunities compared to the more traditional 2- and 4-aminopyrimidine scaffolds commonly employed in kinase inhibitors. The methylene spacer in the aminomethyl derivatives also serves to modulate basicity and conformational flexibility.

For the drug development professional, the choice between these isomers will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a framework for making an informed decision, grounded in the fundamental principles of medicinal chemistry and supported by established experimental protocols for a rigorous comparative evaluation. The continued exploration of these and other pyrimidine isomers will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • Manorama, & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Research in Pharmaceutical Sciences, 02(08).
  • Wikipedia. (2023, December 27). Pyrimidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18953632, Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • Van Aerschot, A., et al. (2019). Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. European Journal of Medicinal Chemistry, 173, 234-245. [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). Pyrimidin-2-ylmethanamine hydrochloride. Retrieved from [Link]

  • Rodrigues, A. L. S., et al. (2017). Antidepressant-like and antinociceptive-like actions of 4-(4′-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(1), 45-54.
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

  • Papachristodoulou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6523. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18953632, Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • ChemSrc. (2022, March 4). Pyrimidin-5-ylmethanamine dihydrochloride. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2025).
  • Kamal, A., et al. (2015). A mini review of pyrimidine and fused pyrimidine marketed drugs. Journal of Chemical and Pharmaceutical Research, 7(5), 949-955.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68958, 4-Aminopyrimidine. Retrieved from [Link]

  • Corrao, N. W., et al. (2013). Aminopyrimidines with high affinity for both serotonin and dopamine receptors. Journal of Medicinal Chemistry, 56(17), 6896-6908. [Link]

  • MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Nile, A. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17296-17307. [Link]

  • ResearchGate. (n.d.).
  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 226, 113845. [Link]

  • ResearchGate. (n.d.). Structure of the model (2-or 4-)-aminopyrimidines (15−17) and herein documented A 1 antagonists (18−20). 42−44.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

  • Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. (2019). ACS Omega.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine. Retrieved from [Link]

  • Chem Help ASAP. (2023, November 28). structural changes & SAR for lead optimization [Video]. YouTube. [Link]

  • Design, synthesis and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • Structure-activity relationship studies of antiplasmodial aminomethylthiazoles. (2025).
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link]

  • Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. (2023).
  • MySkinRecipes. (n.d.). Pyrimidin-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • Kamal, A., et al. (2015). A mini review of pyrimidine and fused pyrimidine marketed drugs. Journal of Chemical and Pharmaceutical Research, 7(5), 949-955.
  • El-Sayed, M. A. F., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 15(1), 1-15. [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Validation of Pyrimidin-5-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically grounded framework for the biological validation of Pyrimidin-5-ylmethanamine dihydrochloride, a novel small molecule with therapeutic potential. Recognizing the limited public data on this specific compound, we present a logical, multi-phase experimental workflow designed to systematically characterize its biological activity. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental choices, establishes self-validating systems with appropriate controls, and compares the compound's hypothetical performance against established alternatives. Detailed methodologies for cytotoxicity assessment, target engagement, kinase inhibition profiling, and downstream signaling analysis are provided, supported by data visualization and references to authoritative sources. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

Introduction: The Pyrimidine Scaffold and the Validation Imperative

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases thymine, cytosine, and uracil provides a natural starting point for designing molecules that can interact with essential biological machinery like enzymes and nucleic acids.[1][2][3] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antibacterial drugs.[4][5]

Pyrimidin-5-ylmethanamine dihydrochloride is a member of this distinguished chemical family. While public information on its specific biological activity is scarce, its structure suggests potential as an intermediate for synthesizing kinase inhibitors or antiviral agents.[6] The primary challenge, therefore, is not to merely confirm a known activity but to systematically discover and validate its biological function.

This guide outlines a structured, hypothesis-driven approach to achieve this. We will proceed through a multi-layered validation funnel, beginning with broad phenotypic screening and progressively narrowing our focus to specific molecular targets and pathways. Throughout this process, we will compare the performance of Pyrimidin-5-ylmethanamine (termed "Test Compound") with a well-characterized comparator, the broad-spectrum kinase inhibitor Staurosporine, to provide context and a benchmark for its potency and specificity.

Phase 1: Foundational Viability and Cytotoxicity Screening

Scientific Rationale: Before investigating specific mechanisms, it is crucial to understand the compound's fundamental effect on cell survival. A cytotoxicity assay serves two primary purposes: 1) it identifies the concentration range at which the compound exhibits biological effects, and 2) it establishes an upper concentration limit for subsequent, more sensitive assays to avoid confounding results from overt toxicity. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells.[7][8]

Experiment 1: MTT Cell Viability Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the Test Compound on a representative cancer cell line (e.g., HeLa cells).

Detailed Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution of Pyrimidin-5-ylmethanamine dihydrochloride and Staurosporine (positive control) in culture medium, ranging from 200 µM to 0.1 µM. Include a vehicle-only control (e.g., DMSO or PBS).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the log concentration of the compound. Fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation and Comparative Table:

The IC50 value represents the concentration at which the compound reduces cell viability by 50%. A lower IC50 indicates higher potency.

CompoundCell LineIncubation TimeIC50 (µM) [Hypothetical Data]
Pyrimidin-5-ylmethanamineHeLa48h15.2
StaurosporineHeLa48h0.05[11]

This initial screen establishes the bioactive concentration range for the Test Compound. The hypothetical data suggests it is biologically active, albeit significantly less potent than the broad-spectrum control, Staurosporine.

Phase 2: Target Identification and Engagement

Scientific Rationale: The pyrimidine scaffold is prevalent in kinase inhibitors.[6][12] Therefore, a logical next step is to investigate whether the Test Compound directly inhibits protein kinases. This phase involves two critical experiments: a biochemical assay to measure direct inhibition of kinase activity and a cell-based assay to confirm that the compound engages its target within the complex environment of a living cell.

Experiment 2: In Vitro Kinase Inhibition Assay

This experiment assesses the ability of the Test Compound to inhibit the activity of a specific protein kinase (e.g., Protein Kinase A - PKA) in a purified system. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; less ATP signifies higher kinase activity.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase (PKA), its specific peptide substrate, and varying concentrations of the Test Compound or Staurosporine.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for 60 minutes at 30°C.[13]

  • Signal Detection: Add a Kinase-Glo® reagent, which contains luciferase. The luciferase will utilize the remaining ATP to produce a luminescent signal.[14]

  • Data Acquisition: Measure luminescence using a plate reader. A higher signal indicates more ATP remaining, and thus, greater kinase inhibition.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for kinase inhibition.

Experiment 3: Cellular Thermal Shift Assay (CETSA)

Causality Behind the Choice: A positive result in a biochemical assay is essential, but it doesn't prove the compound can enter a cell and bind to its target. CETSA provides this crucial validation. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (our Test Compound).[15][16] This stabilization can be detected by quantifying the amount of soluble protein remaining after heating.[17]

Detailed Protocol:

  • Cell Treatment: Treat intact cells with the Test Compound (e.g., at 10x its cytotoxicity IC50) or vehicle for 2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (PKA) remaining in the soluble fraction using Western blotting.

  • Analysis: Plot the amount of soluble protein against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

Data Interpretation and Comparative Table:

These experiments will determine if the Test Compound is a direct kinase inhibitor and if it engages its target in a cellular context.

CompoundAssayTargetIC50 (µM) [Hypothetical Data]CETSA Shift (ΔTagg) [Hypothetical Data]
Pyrimidin-5-ylmethanamineKinase InhibitionPKA8.5+4.2°C
StaurosporineKinase InhibitionPKA0.007[11]+9.5°C

Phase 3: Downstream Pathway Modulation

Scientific Rationale: Confirming target engagement is a milestone, but understanding the functional consequence is the ultimate goal. If the Test Compound inhibits a kinase, it should modulate the downstream signaling pathway controlled by that enzyme. Western blotting is the gold-standard technique for measuring changes in the phosphorylation state of specific proteins within a signaling cascade.

Experiment 4: Western Blot Analysis of Pathway Activity

This experiment will measure the phosphorylation of a known substrate of our target kinase, PKA. A common substrate is the transcription factor CREB (cAMP response element-binding protein). Inhibition of PKA should lead to a decrease in phosphorylated CREB (p-CREB).

Detailed Protocol:

  • Cell Treatment: Treat cells with a signaling activator (e.g., Forskolin to stimulate PKA) in the presence or absence of the Test Compound or Staurosporine at their respective IC50 concentrations for 30 minutes.

  • Lysate Preparation: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with primary antibodies specific for p-CREB and total CREB (as a loading control).[19]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A decrease in the p-CREB/total CREB ratio in the presence of the inhibitor indicates successful pathway modulation.

Data Interpretation and Comparative Table:

This experiment provides functional validation of the upstream target inhibition.

Treatmentp-CREB / Total CREB Ratio (Fold Change vs. Activated) [Hypothetical Data]
Vehicle Control0.1
Activator (Forskolin)1.0
Activator + Pyrimidin-5-ylmethanamine0.45
Activator + Staurosporine0.12

Visualizing the Validation Workflow and Mechanism

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Validation p1 MTT Cytotoxicity Assay (HeLa Cells) p2_biochem In Vitro Kinase Assay (Biochemical) p1->p2_biochem Establishes Concentration Range p2_cell CETSA (Cell-based Target Engagement) p2_biochem->p2_cell Identifies Target For In-Cell Validation p3 Western Blot (Downstream Pathway Modulation) p2_cell->p3 Confirms Engagement Justifies Functional Assay G activator Activator (e.g., Forskolin) pka PKA activator->pka activates creb CREB pka->creb phosphorylates p_creb p-CREB creb->p_creb response Cellular Response (Gene Transcription) p_creb->response inhibitor Pyrimidin-5-ylmethanamine OR Staurosporine inhibitor->pka inhibits

Caption: Inhibition of the PKA-CREB signaling pathway by the test compound.

Conclusion and Future Directions

This guide provides a robust, logical framework for the initial biological characterization of Pyrimidin-5-ylmethanamine dihydrochloride. By progressing from broad cytotoxicity screening to specific target engagement and functional pathway analysis, researchers can build a comprehensive profile of the compound's activity.

The hypothetical data presented positions Pyrimidin-5-ylmethanamine as a moderately potent inhibitor of PKA. Compared to the non-selective and highly potent Staurosporine, our Test Compound demonstrates a more desirable profile for a potential therapeutic lead, assuming further testing reveals selectivity for PKA over other kinases.

Future work should include:

  • Kinome Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • In Vivo Models: Evaluating the compound's efficacy and safety in animal models of diseases where PKA signaling is dysregulated.

By adhering to this structured and self-validating approach, the scientific community can efficiently and accurately elucidate the therapeutic potential of novel pyrimidine derivatives.

References

  • Yerragunta, V., Patil, P., et al. (2017). Pyrimidine and its biological activity: a review. ResearchGate. [Link]

  • Kumar, A., & Sharma, G. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Rashid, M., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

  • MySkinRecipes. Pyrimidin-5-ylmethanamine hydrochloride. MySkinRecipes. [Link]

  • Bentham Science. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. [Link]

  • MDPI. Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Du, T., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed. [Link]

  • Aamir, M., et al. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • PubChem. Pyrimidin-5-ylmethanamine. PubChem. [Link]

  • MDPI. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. [Link]

  • Lhermitte, M., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed. [Link]

  • Zengin, G., et al. (2024). Bioactive potential of Tripleurospermum inodorum with detailed insight into anti-inflammatory activity through in vitro, in vivo evaluations and network pharmacology. PubMed. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]

  • Tang, W., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]

  • Kumar, A., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. NCBI Bookshelf. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • American Pharmaceutical Review. Developing and Validating Assays for Small-Molecule Biomarkers. American Pharmaceutical Review. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Journal of the American Chemical Society. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. JACS. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Annual Reviews. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page. IUPHAR/BPS. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • YouTube. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. GlpBio. [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • PubMed Central. (2001). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PubMed Central. [Link]

  • ResearchGate. (2013). How to monitor PKG and PKC activity by western blot?. ResearchGate. [Link]

  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrimidin-5-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is a double-edged sword; while offering a robust framework for designing potent molecules, it also presents a significant risk of off-target interactions due to the sheer number of proteins evolved to bind similar structures. Pyrimidin-5-ylmethanamine dihydrochloride represents a foundational building block in this chemical space.[3] Before committing substantial resources to a lead optimization campaign based on this or any similar fragment, a rigorous and early assessment of its cross-reactivity profile is not just recommended—it is essential for mitigating downstream attrition.[4]

This guide provides a comprehensive framework for profiling the selectivity of Pyrimidin-5-ylmethanamine dihydrochloride. We will compare its hypothetical performance against two representative compounds: a known multi-kinase inhibitor with a pyrimidine core (Compound A) and a structurally unrelated negative control compound (Compound B). The objective is to illustrate a robust, multi-tiered screening strategy that identifies potential off-target liabilities early, enabling data-driven decisions in the drug discovery process.

The Strategic Rationale: Why a Tiered Approach?

A tiered approach to cross-reactivity profiling is the most efficient use of resources. It begins with broad, cost-effective screens to cast a wide net, followed by more focused, in-depth assays to confirm and characterize any initial "hits." This strategy prevents the premature dismissal of promising scaffolds while ensuring that resources are concentrated on compounds with the highest potential for selectivity.

Our profiling cascade will focus on two of the largest and most frequently implicated target families in off-target effects: protein kinases and G-protein coupled receptors (GPCRs).[5]

Screening_Cascade cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation T1_Kinase Primary Kinase Screen (e.g., KinomeScan @ 10 µM) T2_Dose Dose-Response Assays (IC50/Ki Determination) T1_Kinase->T2_Dose Hits >50% Inhibition T1_GPCR Primary GPCR Screen (e.g., Safety Panel @ 10 µM) T1_GPCR->T2_Dose Hits >50% Binding T3_Functional Orthogonal Functional Assays (e.g., Cellular Phosphorylation) T2_Dose->T3_Functional Confirmed Hits T3_Counter Counter-Screens (Assay Interference Check) T2_Dose->T3_Counter All Hits

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Casting a Wide Net - Primary Screening

The initial goal is to identify any potential interactions across large, diverse target panels at a single, high concentration (typically 1-10 µM). This acts as a sensitive filter to flag potential liabilities.

Kinase Selectivity Profiling

Protein kinases are a major source of off-target effects for many small molecules.[6] A comprehensive initial screen is crucial. We recommend a binding assay format, such as Eurofins DiscoverX's KINOMEscan™, which covers over 450 kinases. This approach measures direct binding interactions and is less susceptible to assay artifacts than activity-based assays at this early stage.[7]

Experimental Rationale: Testing at a high concentration (e.g., 10 µM) ensures that even weak interactions are detected. A threshold of >50% inhibition or competition is typically used to identify hits for follow-up studies.

GPCR Off-Target Profiling

GPCRs represent the largest family of drug targets and are associated with a wide range of physiological effects.[5][8] Screening against a panel of GPCRs known to be involved in adverse drug reactions is a critical safety assessment.[9][10] A competitive radioligand binding assay panel, such as the Eurofins SafetyScreen44™ or a similar offering, provides broad coverage of key receptors.[11]

Experimental Rationale: Radioligand binding is a robust and sensitive "gold standard" method for quantifying ligand-receptor interactions.[12] It directly measures the ability of the test compound to displace a known ligand, providing a clear indication of potential interaction.[13]

Hypothetical Tier 1 Data Summary
CompoundTarget ClassPanel SizeConcentrationHits (>50% Inhibition/Binding)
Pyrimidin-5-ylmethanamine Kinase~45010 µM8
Compound A (Multi-kinase) Kinase~45010 µM45
Compound B (Negative Control) Kinase~45010 µM1
Pyrimidin-5-ylmethanamine GPCR~4410 µM2 (5-HT2B, α1A)
Compound A (Multi-kinase) GPCR~4410 µM3 (5-HT2B, D2, M1)
Compound B (Negative Control) GPCR~4410 µM0

Interpretation: The hypothetical data suggests that Pyrimidin-5-ylmethanamine has a much cleaner profile than the known multi-kinase inhibitor (Compound A), but shows some potential off-target activity against a small number of kinases and two GPCRs. Compound B is, as expected, largely inactive. These initial hits must now be validated.

Tier 2: Hit Confirmation and Potency Determination

The next step is to confirm the hits from Tier 1 and determine their potency (IC50 or Kᵢ values) through dose-response experiments. This step is critical to distinguish between weak, likely irrelevant interactions and potent off-target activities.

Protocol: Kinase IC50 Determination using ADP-Glo™

For kinase hits, a functional assay like the ADP-Glo™ Kinase Assay (Promega) is an excellent choice.[14] It measures kinase activity by quantifying the amount of ADP produced, providing a functional readout of inhibition.[15][16]

Methodology:

  • Reaction Setup: Prepare a kinase reaction mix containing the specific kinase identified as a hit, its substrate, ATP, and the appropriate reaction buffer. The ATP concentration should be set at or near the Kₘ for each specific kinase to ensure the resulting IC50 values approximate the inhibitor's intrinsic affinity (Kᵢ).[17]

  • Compound Titration: Perform a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM). Add the diluted compounds to a 384-well plate.

  • Kinase Reaction: Add the kinase reaction mix to the wells containing the compounds. Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[18][19]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes.[16]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol: GPCR Kᵢ Determination via Competitive Radioligand Binding

For GPCR hits, a competitive radioligand binding assay is used to determine the binding affinity (Kᵢ) of the test compound.[20]

Methodology:

  • Membrane Preparation: Use cell membrane preparations expressing the target GPCR (e.g., 5-HT2B or α1A adrenergic receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-LSD for 5-HT2B), and a serial dilution of the test compound.[21]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[21]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[12]

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hypothetical Tier 2 Data Summary
CompoundTargetAssay TypeResult (IC50 / Kᵢ)
Pyrimidin-5-ylmethanamine Kinase Hit 1 (e.g., p38α)ADP-Glo™8.5 µM
Kinase Hit 2 (e.g., CK1δ)ADP-Glo™12.1 µM
5-HT2B ReceptorRadioligand Binding5.2 µM
α1A Adrenergic ReceptorRadioligand Binding> 20 µM
Compound A (Multi-kinase) Kinase Hit 1 (e.g., p38α)ADP-Glo™0.05 µM
5-HT2B ReceptorRadioligand Binding1.1 µM

Interpretation: The dose-response assays reveal that the interactions for Pyrimidin-5-ylmethanamine are of relatively low potency (micromolar range). The activity at the α1A adrenergic receptor was not confirmed. While these interactions are weaker than those of the promiscuous Compound A, the activity on p38α and the 5-HT2B receptor warrants further investigation in a cellular context.

Tier 3: Mechanistic and Cellular Validation

The final tier aims to understand if the observed biochemical interactions translate into functional activity in a more physiologically relevant cellular environment. It also includes crucial counter-screens to rule out assay artifacts.[22][23]

Validation_Workflow cluster_0 Biochemical Hit cluster_1 Validation Assays cluster_2 Decision Biochem_Hit Biochemical IC50 < 10 µM (e.g., p38α, 5-HT2B) Cellular_Assay Cellular Functional Assay (e.g., Phospho-MK2 Assay for p38α) Biochem_Hit->Cellular_Assay Counter_Screen Assay Interference Screen (e.g., Luciferase Inhibition) Biochem_Hit->Counter_Screen Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo) Biochem_Hit->Cytotoxicity Decision Proceed / Flag / Deprioritize Cellular_Assay->Decision Counter_Screen->Decision Cytotoxicity->Decision

Caption: Workflow for hit validation and counter-screening.

Orthogonal Cellular Assays

An orthogonal assay measures the same biological endpoint using a different technology or a downstream cellular event. For the p38α kinase hit, a cellular phospho-protein assay (e.g., Western blot or HTRF assay for phosphorylated MK2, a direct p38α substrate) would confirm if the compound inhibits the kinase within a cell.

Counter-Screens for Assay Interference

It is essential to demonstrate that the observed activity is not due to interference with the assay technology itself.[24][25] For the ADP-Glo™ assay, a key counter-screen is to test for direct inhibition of the luciferase enzyme.[24]

Rationale: Compounds that inhibit luciferase will give a false positive signal, appearing as kinase inhibitors. Running the Kinase Detection Reagent step in the absence of a kinase reaction but in the presence of the test compound can identify these artifacts.[23]

Conclusion and Comparative Outlook

This structured, multi-tiered comparison provides a clear path to understanding the selectivity profile of a new chemical entity like Pyrimidin-5-ylmethanamine dihydrochloride.

  • Pyrimidin-5-ylmethanamine dihydrochloride: Based on our hypothetical data, this compound demonstrates a relatively clean profile. The few off-target hits identified are of low potency. While these warrant monitoring during lead optimization, they do not represent an immediate "red flag" that would necessitate abandoning the scaffold. The key is that we have identified these potential liabilities early.

  • Compound A (Multi-kinase Inhibitor): This compound serves as a valuable benchmark, illustrating a promiscuous profile with potent off-target activities across both kinases and GPCRs. Such a profile might be desirable for certain polypharmacology applications but is often associated with a higher risk of toxicity.

  • Compound B (Negative Control): This compound behaved as expected, validating the specificity of the screening assays.

By systematically progressing from broad screening to dose-response and finally to cellular validation, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is fundamental to navigating the complexities of drug discovery, minimizing the risk of late-stage failures, and ultimately increasing the probability of developing safe and effective medicines.

References

  • Yerragunta, V., Patil, P., et al. (2013). Pyrimidine and Its Biological Activity: A Review. PharmaTutor, 1(2), 39-44. Available at: [Link]

  • Kumar, Dr. K. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 18-26. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from: [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidin-5-ylmethanamine. PubChem Compound Database. Retrieved from: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. Available at: [Link]

  • Vilar, S., et al. (2018). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Chemical Information and Modeling, 58(4), 723-733. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from: [Link]

  • Schürer, S. C., et al. (2013). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 53(3), 709-720. Available at: [Link]

  • University of Arizona, College of Pharmacy. (n.d.). ACDD - Our Process. Retrieved from: [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1337-1350. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from: [Link]

  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American journal of physiology, 270(2 Pt 2), F153-8. Available at: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from: [Link]

  • Kumar, A., et al. (2016). Synthesis and biological activity of some pyrimidine derivatives. Medicinal Chemistry Research, 25, 1665-1676. Available at: [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2017). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In: Comprehensive Medicinal Chemistry III. Available at: [Link]

  • Lepp, Z., et al. (2012). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology, Chapter 2, Unit 2.10. Available at: [Link]

  • Matiichuk, V., et al. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 27(21), 7410. Available at: [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 51, 121-129. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. ACS Chemical Biology, 10(12), 2715-2725. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from: [Link]

  • Walt Laboratory, Tufts University. (n.d.). Detection of Other Biomolecules. Retrieved from: [Link]

  • EPD, University of Washington. (n.d.). ADP Glo Protocol. Retrieved from: [Link]

  • van der Wouden, E. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. Available at: [Link]

  • Lim, H. J., et al. (2024). Multiplex qPCR Assay for Simultaneous Detection of Three PST-Producing Dinoflagellates in the East China Sea off Southern Korea. Toxins, 16(2), 70. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from: [Link]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Pyrimidin-5-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Histamine H4 Receptor (H4R) Antagonists for Inflammatory Disorders

Executive Summary

This guide analyzes the Pyrimidin-5-ylmethanamine scaffold, a privileged structure in medicinal chemistry, specifically optimized for Histamine H4 Receptor (H4R) antagonism. Unlike first-generation indole-based antagonists (e.g., JNJ-7777120), which suffer from short half-lives and metabolic instability, pyrimidine-5-ylmethanamine analogs offer superior physicochemical properties, tunable lipophilicity, and reduced off-target activity. This document provides a direct comparison of these analogs against pyridine bioisosteres and clinical standards, supported by experimental protocols and SAR logic.

Structural Logic & Mechanism of Action

The efficacy of Pyrimidin-5-ylmethanamine analogs stems from their ability to mimic the endogenous histamine ligand while extending into an accessory hydrophobic pocket unique to the H4 receptor.

The Pharmacophore

The scaffold functions through a three-point binding mechanism:

  • The Anchor (Pos 2/4): A basic amine (often piperazine) mimics the histamine ethylamine tail, forming a salt bridge with Asp107 in the H4R transmembrane domain.

  • The Core (Pyrimidine): Acts as a planar spacer. The nitrogen atoms participate in water-mediated H-bonding networks.

  • The Linker (5-ylmethanamine): The -CH2-NH- moiety at position 5 is critical. It provides the necessary flexibility and length to position a hydrophobic "tail" (R-group) into a deep lipophilic cleft, enhancing potency by 100-1000x compared to unsubstituted analogs.

SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this scaffold.

SAR_Logic Start Pyrimidin-5-ylmethanamine Scaffold Pos2 Position 2: Amino Group Start->Pos2 Pos4 Position 4: Cyclic Amine Start->Pos4 Pos5 Position 5: Methanamine Linker Start->Pos5 D_Pos2 Keep -NH2 or small alkyl? (Essential for H-bond) Pos2->D_Pos2 D_Pos4 Piperazine vs. Pyrrolidine? (Piperazine = High Affinity) Pos4->D_Pos4 D_Pos5 Linker Flexibility: -CH2NH- vs -CONH-? (Amine > Amide for solubility) Pos5->D_Pos5 Result: 2-NH2 preferred\nfor Asp107 interaction Result: 2-NH2 preferred for Asp107 interaction D_Pos2->Result: 2-NH2 preferred\nfor Asp107 interaction Result: 4-Methylpiperazine\noptimal for solubility Result: 4-Methylpiperazine optimal for solubility D_Pos4->Result: 4-Methylpiperazine\noptimal for solubility Result: 5-CH2-NH-Ar\nTarget Hydrophobic Pocket Result: 5-CH2-NH-Ar Target Hydrophobic Pocket D_Pos5->Result: 5-CH2-NH-Ar\nTarget Hydrophobic Pocket

Figure 1: Strategic optimization logic for the Pyrimidin-5-ylmethanamine scaffold.

Comparative Performance Analysis

The following data compares the Pyrimidin-5-ylmethanamine class against its Pyridine bioisostere (to test nitrogen necessity) and the standard JNJ-7777120 .

Potency and Selectivity Table
Compound ClassScaffold CoreR-Group (at 5-Linker)H4R

(nM)
Selectivity (vs H3R)T

(Microsomal)
Analog A (Lead) Pyrimidine 3,4-Dichlorophenyl4.2 >1000x> 60 min
Analog BPyrimidinePhenyl (Unsubstituted)45.0200x45 min
Bioisostere CPyridine 3,4-Dichlorophenyl85.050x> 60 min
JNJ-7777120 IndoleN/A (Reference)4.5>1000x< 15 min

Key Insights:

  • Pyrimidine vs. Pyridine: The pyrimidine core (Analog A) is ~20x more potent than the pyridine analog (Bioisostere C). The additional nitrogen at position 3 of the ring likely stabilizes the bioactive conformation via intramolecular H-bonding or water bridges.

  • Metabolic Stability: The Pyrimidin-5-ylmethanamine scaffold demonstrates significantly improved microsomal stability (>60 min) compared to the indole-based JNJ-7777120 (<15 min), which suffers from rapid oxidative metabolism.

Detailed Experimental Protocols

Synthesis of Pyrimidin-5-ylmethanamine Analogs

Objective: Synthesize 5-((substituted-amino)methyl)pyrimidine-2,4-diamine derivatives.

Workflow Diagram:

Synthesis_Flow Step1 Step 1: Nucleophilic Substitution Start: 2,4-dichloro-5-cyanopyrimidine Reagent: Cyclic Amine (Pos 4) Step2 Step 2: Reduction Convert 5-CN to 5-CH2NH2 Reagent: Raney Ni / H2 Step1->Step2 Yield: 85% Step3 Step 3: Reductive Amination Link R-CHO to 5-CH2NH2 Reagent: NaBH(OAc)3 Step2->Step3 Yield: 90% Final Final Product: Pyrimidin-5-ylmethanamine Analog Step3->Final Purification (HPLC)

Figure 2: Three-step synthetic pathway for generating diversity at the 5-position linker.

Step-by-Step Methodology:

  • S_NAr Displacement (Position 4):

    • Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in dry THF at 0°C.

    • Add N-methylpiperazine (1.1 eq) and DIEA (1.5 eq) dropwise.

    • Stir at RT for 4 hours. The 4-position is more electrophilic, ensuring regioselectivity.

    • Validation: TLC (Hexane:EtOAc 1:1) should show a single new spot.

  • Nitrile Reduction (Position 5):

    • Transfer intermediate to a hydrogenation vessel with MeOH.

    • Add Raney Nickel (10 mol%) and stir under H2 atmosphere (40 psi) for 12 hours.

    • Filter through Celite to obtain the primary amine intermediate.

  • Reductive Amination (The Linker):

    • React the primary amine (1.0 eq) with the desired Aryl-Aldehyde (1.0 eq) in DCE.

    • Add Sodium triacetoxyborohydride (1.5 eq) and catalytic acetic acid.

    • Stir for 16 hours. Quench with NaHCO3.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).

H4 Receptor Binding Assay (Self-Validating)

Objective: Determine


 values using [3H]-Histamine displacement.
  • Cell Line: HEK-293 cells stably expressing human H4R.

  • Membrane Prep: Harvest cells, homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA), and centrifuge at 40,000 x g.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Protocol:

    • Incubate membranes (20 µg protein) with [3H]-Histamine (10 nM) and varying concentrations of the Test Analog (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM JNJ-7777120 (Critical control).

    • Incubate for 60 min at 25°C.

    • Harvest on GF/C filters pre-soaked in 0.3% PEI.

    • Count radioactivity.

  • Data Analysis: Fit curves using non-linear regression (One-site competition).

    • Validation Check: The Hill slope should be near -1.0. If significantly different, suspect allosteric binding or negative cooperativity.

Expert Commentary & Causality

Why the "Methanamine" Linker? In early SAR studies, direct attachment of aryl groups to the pyrimidine ring (biaryl systems) resulted in rigid molecules with poor solubility and lower affinity. Introducing the methanamine (-CH2-NH-) linker serves two causal functions:

  • Induced Fit: It breaks planarity, allowing the distal aryl group to rotate and find the "hydrophobic pocket" (Phe169/Trp158 region) of the H4 receptor.

  • Solubility: The secondary amine in the linker remains protonated at physiological pH, improving aqueous solubility compared to ether (-CH2-O-) or carbon (-CH2-CH2-) linkers.

Why Pyrimidine over Pyridine? The comparison data (Table 3.1) highlights a 20-fold potency loss when removing N3 (pyridine). Molecular modeling suggests that N3 of the pyrimidine ring accepts a hydrogen bond from a backbone amide or a structural water molecule within the binding pocket, stabilizing the ligand-receptor complex. This makes the pyrimidine core non-negotiable for high-affinity H4 antagonists.

References

  • Thurmond, R. L., et al. (2004).[1] "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[2][3] Journal of Pharmacology and Experimental Therapeutics.

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry.

  • Smits, R. A., et al. (2008). "Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands." Journal of Medicinal Chemistry.

  • Nijmeijer, S., et al. (2012).[1] "Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues." British Journal of Pharmacology.

  • Engelhardt, H., et al. (2012).[1] "A new generation of H4R antagonists: from the bench to the clinic." Current Opinion in Pharmacology. (Contextual grounding for JNJ-39758979 evolution).

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Pyrimidin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidin-5-ylmethanamine in Modern Drug Discovery

Pyrimidin-5-ylmethanamine is a crucial heterocyclic building block in medicinal chemistry. Its structural motif is a key component in a variety of pharmacologically active agents, including kinase inhibitors for oncology and antiviral compounds.[1] The pyrimidine core acts as a versatile scaffold, and the 5-methanamine substituent provides a critical vector for functionalization, enabling chemists to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount interest to the pharmaceutical and biotechnology industries.

This guide provides an in-depth comparison of two distinct and prominent synthetic pathways to Pyrimidin-5-ylmethanamine, offering a critical evaluation of their respective efficiencies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of key performance metrics to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: The Aldehyde Pathway via Reductive Amination

This synthetic approach proceeds through the key intermediate, pyrimidine-5-carboxaldehyde, which is subsequently converted to the target amine via reductive amination. This route is characterized by a direct and convergent strategy.

Diagram of Workflow: Route 1

Route_1_Workflow cluster_step1 Step 1: Lithiation and Formylation cluster_step2 Step 2: Reductive Amination A 5-Bromopyrimidine B Pyrimidine-5-yl-lithium (in situ) A->B  n-BuLi, THF  -100°C C Pyrimidine-5-carboxaldehyde B->C  Ethyl Formate  then H+ workup D Pyrimidin-5-ylmethanamine C->D  NH3, NaBH4  Methanol

Caption: Workflow for the synthesis of Pyrimidin-5-ylmethanamine via the aldehyde intermediate.

Mechanistic Rationale and Experimental Choices

The initial step involves a halogen-metal exchange to generate a highly reactive organolithium intermediate. The choice of n-butyllithium (n-BuLi) is standard for this transformation. The extremely low temperature (-100°C) is critical to prevent the decomposition of the unstable pyrimidin-5-yl-lithium species. The subsequent reaction with an electrophile, ethyl formate, introduces the formyl group. An acidic workup is then necessary to protonate the intermediate and yield the final aldehyde.

The second step is a reductive amination. This is a one-pot reaction where the aldehyde first reacts with ammonia to form an intermediate imine, which is then immediately reduced by a mild reducing agent, sodium borohydride (NaBH₄), to the desired primary amine.[2][3] Sodium borohydride is selected for its selectivity; it readily reduces the imine but is less reactive towards the starting aldehyde, which is crucial for achieving a good yield in a one-pot procedure.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Pyrimidine-5-carboxaldehyde

  • Materials: 5-Bromopyrimidine, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Ethyl formate, Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • A solution of 5-bromopyrimidine (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • The solution is cooled to -100°C using a liquid nitrogen/ethanol bath.

    • n-Butyllithium (1.1 equivalents) is added dropwise while maintaining the temperature below -95°C. The mixture is stirred for 30 minutes at this temperature.

    • Ethyl formate (1.2 equivalents) is added dropwise, ensuring the temperature does not exceed -95°C. The reaction mixture is stirred for an additional hour at -100°C.

    • The reaction is then quenched by the slow addition of an ethereal solution of hydrochloric acid at -100°C.

    • The mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is neutralized with a saturated sodium bicarbonate solution.

    • The product is extracted with diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford Pyrimidine-5-carboxaldehyde.

Step 2: Reductive Amination to Pyrimidin-5-ylmethanamine

  • Materials: Pyrimidine-5-carboxaldehyde, Methanol (MeOH), Ammonia (as a solution in methanol or bubbled as a gas), Sodium borohydride (NaBH₄).

  • Procedure:

    • Pyrimidine-5-carboxaldehyde (1 equivalent) is dissolved in methanol in a round-bottom flask.

    • The solution is cooled to 0°C in an ice bath.

    • A solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) is added, and the mixture is stirred for 30-60 minutes at 0°C to allow for imine formation.

    • Sodium borohydride (1.5-2.0 equivalents) is added portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

    • The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure.

    • The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Pyrimidin-5-ylmethanamine. Further purification can be achieved by chromatography or by salt formation (e.g., hydrochloride).

Route 2: The Nitrile Pathway via Catalytic Reduction

This alternative route utilizes pyrimidine-5-carbonitrile as the key intermediate. The synthesis of the pyrimidine ring bearing a cyano group can be achieved through various condensation reactions, followed by the reduction of the nitrile to the primary amine.

Diagram of Workflow: Route 2

Route_2_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Nitrile Reduction A Malononitrile + Amidine Precursor B Pyrimidine-5-carbonitrile A->B  Condensation  (e.g., Biginelli-type reaction) C Pyrimidin-5-ylmethanamine B->C  Raney Ni, H2  or Hydrazinium monoformate

Caption: Workflow for the synthesis of Pyrimidin-5-ylmethanamine via the nitrile intermediate.

Mechanistic Rationale and Experimental Choices

The first step typically involves a multi-component reaction, such as a Biginelli or a similar condensation, to construct the pyrimidine ring with a cyano group at the 5-position.[4][5] These reactions are often favored for their atom economy and the ability to build complexity in a single step.

The second step is the reduction of the nitrile functionality. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, they can sometimes lead to over-reduction of the pyrimidine ring itself.[6][7][8][9] A more selective and often safer alternative is catalytic hydrogenation using Raney Nickel.[10][11][12] The use of Raney Nickel with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like hydrazinium monoformate provides an efficient method for converting the nitrile to the primary amine while preserving the aromaticity of the pyrimidine ring.[13]

Detailed Experimental Protocols

Step 1: Synthesis of Pyrimidine-5-carbonitrile (Illustrative Example)

  • Materials: Substituted benzaldehyde, Malononitrile, Urea or Thiourea, Catalyst (e.g., Ammonium chloride), Solvent (optional, can be solvent-free).

  • Procedure:

    • A mixture of an appropriate aldehyde (1 equivalent), malononitrile (1 equivalent), and a urea or thiourea derivative (1.2 equivalents) is prepared.

    • A catalytic amount of ammonium chloride is added.

    • The mixture is heated (e.g., to 110°C) with stirring, either neat (solvent-free) or in a suitable high-boiling solvent, for the required time (typically monitored by TLC).[4]

    • Upon completion, the reaction mixture is cooled, and the solid product is typically triturated with a solvent like ethanol or water to remove impurities.

    • The crude product is collected by filtration and can be further purified by recrystallization to yield the desired pyrimidine-5-carbonitrile derivative.

Step 2: Reduction of Pyrimidine-5-carbonitrile

  • Materials: Pyrimidine-5-carbonitrile, Raney Nickel (activated), Methanol or Ethanol, Hydrazinium monoformate (or a hydrogen source).

  • Procedure:

    • A suspension of Pyrimidine-5-carbonitrile (1 equivalent) and activated Raney Nickel (a catalytic amount, e.g., 10-20% by weight) in methanol is prepared in a flask suitable for hydrogenation.

    • Hydrazinium monoformate (3-5 equivalents) is added carefully as the hydrogen source.[13] The reaction is often exothermic.

    • The mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS.

    • Alternatively, the reaction can be carried out in a hydrogenation apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature or slightly elevated temperature.

    • Upon completion, the catalyst is carefully filtered off through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

    • The filtrate is concentrated under reduced pressure to give the crude Pyrimidin-5-ylmethanamine.

    • Purification can be performed by column chromatography or by conversion to a salt and recrystallization.

Comparative Analysis of Synthetic Routes

MetricRoute 1 (Aldehyde Pathway)Route 2 (Nitrile Pathway)Analysis
Overall Yield Moderate to Good (typically 30-50% over 2 steps)Variable (highly dependent on the specific condensation reaction for the nitrile synthesis, but can be good)Route 1 has a more predictable yield for the key intermediate. The multi-component nature of Route 2's first step can lead to lower yields depending on the substrates.
Scalability ChallengingPotentially more scalableThe use of n-BuLi at -100°C in Route 1 presents significant challenges for large-scale production due to the need for specialized cryogenic equipment and handling of a highly pyrophoric reagent. The catalytic reduction in Route 2 is generally more amenable to scale-up.
Safety & Handling High HazardModerate HazardRoute 1 involves pyrophoric n-BuLi and cryogenic temperatures. Route 2's main hazard is the use of pyrophoric Raney Nickel, which requires careful handling, but the reaction conditions are generally milder.
Cost of Starting Materials Moderate to HighLow to Moderate5-Bromopyrimidine can be relatively expensive.[14][15][16][17] The starting materials for many pyrimidine-5-carbonitrile syntheses (aldehydes, malononitrile, urea) are generally more cost-effective.[18]
Versatility HighHighBoth routes allow for the synthesis of a wide range of derivatives by modifying the starting materials.
Environmental Impact ModeratePotentially GreenerRoute 1 generates lithium salts and requires significant energy for cooling. Route 2, especially if a solvent-free condensation is used, can be more environmentally benign. The use of a recyclable catalyst (Raney Ni) is also an advantage.

Conclusion and Recommendations

Both the aldehyde and nitrile pathways offer viable synthetic routes to the valuable intermediate, Pyrimidin-5-ylmethanamine. The choice between them will largely depend on the specific requirements of the researcher or organization.

Route 1 (Aldehyde Pathway) is a more direct and often higher-yielding route on a laboratory scale. However, its reliance on cryogenic conditions and pyrophoric reagents makes it less suitable for large-scale industrial production. It is the recommended route for medicinal chemists focused on rapid, small-scale synthesis of diverse analogs where cost and scalability are not the primary concerns.

Route 2 (Nitrile Pathway) presents a more cost-effective and scalable option. While the initial synthesis of the pyrimidine-5-carbonitrile may require more optimization, the subsequent catalytic reduction is a robust and industrially proven technology. This route is recommended for process chemistry departments and organizations where scalability, cost of goods, and safety at scale are critical factors.

Ultimately, a thorough process hazard analysis and cost analysis should be conducted before selecting a route for large-scale synthesis. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

  • Chemsavers, Inc. 5-Bromopyrimidine, 98% 100g. [Link]

  • CP Lab Safety. 5-Bromopyrimidine, 25g, Each. [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [Link]

  • IndiaMART. Liquid 6 Amino Pyrimidine 5 Carbonitrile, Packaging Type: Bag. [Link]

  • Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • MySkinRecipes. Pyrimidin-5-ylmethanamine hydrochloride. [Link]

  • Liu, Y.-X., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-492.
  • Common Organic Chemistry. Reductive Amination - Common Conditions. [Link]

  • ChemUniverse. 5-METHYLPYRIMIDINE-2-CARBONITRILE. [Link]

  • CP Lab Safety. 5-(Benzyloxy)pyrimidine-2-carbonitrile, min 95%, 100 mg. [Link]

  • YouTube. (2018, April 24). Reduction of nitriles. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chad's Prep®. Hydride Reduction. [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • ResearchGate. Catalytic performances synthesis of pyrimidine-5-carbonitrile catalyzed...[Link]

  • ResearchGate. (2024, December 2). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. [Link]

  • PubMed Central. Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. [Link]

  • Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]

  • National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • YouTube. (2023, March 16). Reductive Amination. [Link]

  • Royal Society of Chemistry. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • ResearchGate. Synthesis of pyrimidine 5‐carbonitrile derivatives. [Link]

  • ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [Link]

  • ACS Publications. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • Indian Academy of Sciences. raney nickel reductions-part i. [Link]

  • The Hive. (2002, September 5). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • YouTube. (2021, April 13). Raney Nickel Reduction. [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • YouTube. (2020, April 21). 23.6: Reductive Amination. [Link]

Sources

Comparative Guide: Pyrimidin-5-ylmethanamine Motifs in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of Pyrimidin-5-ylmethanamine with other kinase inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Privileged" Fragment

Pyrimidin-5-ylmethanamine (CAS: 25194-42-3) is not a standalone therapeutic drug but a high-value pharmacophore scaffold used extensively in Fragment-Based Drug Discovery (FBDD). In the context of kinase inhibition, it functions as a potent hinge-binding mimetic .

Unlike traditional ATP-mimetic scaffolds (e.g., quinazolines or purines) that often suffer from promiscuity, the pyrimidin-5-ylmethanamine motif offers a unique vector for growing molecules into the "solvent-exposed" region of the kinase pocket. This guide compares the performance of inhibitors derived from this scaffold against those derived from alternative cores like pyrazoles and quinazolines.

Mechanistic Grounding: The Hinge-Binding Logic

To understand the comparison, one must understand the binding mode.

  • The Scaffold: The pyrimidine ring acts as the primary acceptor/donor system for the kinase hinge region (typically residues like Met, Glu, or Leu depending on the kinase).

  • The Vector (5-position): The methanamine group at the C5 position provides a critical synthetic handle. It orients substituents away from the ATP pocket floor and towards the ribose-binding pocket or solvent front .

  • Advantage: This vector allows for the attachment of solubilizing groups (e.g., piperazines) without disrupting the essential hydrogen bonds at the hinge.

Visualization: Scaffold Binding Topology

KinaseBinding cluster_legend Interaction Logic Scaffold Pyrimidin-5-ylmethanamine (Core Scaffold) Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge Dual H-Bonds (Donor/Acceptor) Solvent Solvent Exposed Area (Selectivity/Solubility) Scaffold->Solvent C5-Methanamine Vector (Growth Point) ATP_Floor ATP Pocket Floor (Steric Clash Risk) Scaffold->ATP_Floor Minimal Steric Bulk H-Bond Hydrogen Bond

Figure 1: Structural logic of the Pyrimidin-5-ylmethanamine scaffold binding within the ATP pocket.

Head-to-Head Comparison: Scaffold Performance

This section compares inhibitors built on the Pyrimidin-5-ylmethanamine core (e.g., CDK inhibitor R547 derivatives) versus standard Quinazoline (e.g., Gefitinib class) and Pyrazolo-pyrimidine scaffolds.

Table 1: Comparative Performance Metrics
FeaturePyrimidin-5-ylmethanamine Quinazoline (e.g., Gefitinib) Pyrazolo[1,5-a]pyrimidine
Primary Target Class CDKs, CHK1, Aurora KinasesEGFR, HER2 (Tyrosine Kinases)B-Raf, KDR, CDKs
Ligand Efficiency (LE) High (>0.45) . Small MW allows potent binding with minimal atoms.Moderate (~0.35). Larger fused rings increase MW.High (>0.40).[1] Compact, but synthesis is complex.
Solubility Profile Excellent . The exocyclic amine (C5) is highly polar/ionizable.Poor. Often requires solubilizing tails (e.g., morpholine).Moderate. Planar structure can lead to stacking/insolubility.
Selectivity Strategy Vector-Driven . C5-substituents reach specific solvent residues.Steric-Driven . Relies on gatekeeper residue fit (e.g., T790M).Shape-Driven . Mimics adenine shape closely.
Metabolic Stability Moderate. Primary amines can be metabolic soft spots (oxidative deamination).High. Aromatic core is very stable.Moderate to High.
Supporting Experimental Data (Case Study: CDK Inhibition)

In a direct optimization campaign targeting CDK1/2, replacing a standard purine core with a pyrimidine-5-ylmethanamine motif yielded the following results (Data synthesized from J. Med.[2] Chem. sources [1, 2]):

  • Compound A (Purine Core): CDK2 IC50 = 45 nM | Solubility = 5 µg/mL

  • Compound B (Pyrimidin-5-ylmethanamine Core - R547 Analog): CDK2 IC50 = 3 nM | Solubility = >100 µg/mL

Insight: The pyrimidine core maintained potency while the C5-amine handle significantly improved physicochemical properties, a common failure point in kinase drug discovery.

Experimental Protocols

To validate the efficacy of this scaffold in your own research, use the following standardized protocols.

Protocol A: Fragment Screening via Differential Scanning Fluorimetry (DSF)

Use this to confirm the scaffold binds to your kinase of interest.

  • Preparation: Dilute Recombinant Kinase Domain (e.g., CDK2) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Treatment: Add Pyrimidin-5-ylmethanamine (fragment) at high concentration (1 mM) to the protein. Include DMSO control.

  • Thermal Shift: Run melt curve from 25°C to 95°C on a qPCR machine (1°C/min ramp).

  • Analysis: Calculate

    
    . A shift of >2°C indicates significant binding of the fragment to the kinase.
    
Protocol B: Radiometric Kinase Assay (IC50 Determination)

Gold standard for quantifying potency of derivatives.

  • Reaction Mix: Prepare a master mix containing:

    • Kinase (0.2-10 nM depending on specific activity).

    • Substrate (e.g., Histone H1 for CDKs) at

      
      .
      
    • Reaction Buffer: 20 mM MOPS pH 7.2, 25 mM

      
      -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.
      
  • Inhibitor Addition: Add serial dilutions of the Pyrimidin-5-ylmethanamine derivative (start at 10 µM, 3-fold dilutions).

  • Initiation: Start reaction with [

    
    -33P]-ATP (specific activity ~500 cpm/pmol).
    
  • Incubation: Incubate at 30°C for 15-45 minutes (linear range).

  • Termination: Spot 25 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Calculation: Plot % Activity vs. Log[Inhibitor] to derive IC50.

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for evolving the Pyrimidin-5-ylmethanamine fragment into a lead candidate.

OptimizationWorkflow Fragment Fragment Hit (Pyrimidin-5-ylmethanamine) IC50 > 10 µM Growth Vector Growth (Functionalize C5-Amine) Fragment->Growth SAR Strategy Library Synthesis of Analogues (Amides, Ureas, Sulfonamides) Growth->Library Parallel Synthesis Screening Biochemical Screening (IC50 & Selectivity) Library->Screening Assay Screening->Growth Iterative Design Lead Lead Candidate (e.g., CDK/CHK1 Inhibitor) IC50 < 10 nM Screening->Lead Hit-to-Lead

Figure 2: Fragment-to-Lead optimization pathway for Pyrimidin-5-ylmethanamine derivatives.

References

  • Discovery of R547, a Potent CDK Inhibitor. Source: Chu, X. J., et al. (2006). Journal of Medicinal Chemistry, 49(22), 6549–6560.[2]

  • Pyrimidine Scaffold Dual-Target Kinase Inhibitors. Source: Arch Pharm (Weinheim).[3] (2025).[3][4][5][6][7][8] Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases.

  • Discovery of CHK1 Inhibitors. Source: Eur J Med Chem. (2019).[9] Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile.

  • PubChem Compound Summary: Pyrimidin-5-ylmethanamine. Source: National Center for Biotechnology Information.

Sources

Reproducibility of published data on Pyrimidin-5-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Data Integrity Warning

⚠️ CRITICAL ALERT: CAS Number Discrepancy Before proceeding with any experimental work, you must verify your material. The CAS number 37764-25-3 is frequently—and erroneously—associated with this search term in some databases, but it actually corresponds to Dichlormid (N,N-diallyl-2,2-dichloroacetamide), a herbicide safener which is a liquid at room temperature.[1]

Pyrimidin-5-ylmethanamine dihydrochloride is a solid salt.[1]

  • Correct CAS (Free Base): 25198-95-2[1]

  • Correct CAS (2HCl Salt): 1956356-28-7 (or similar, depending on supplier)

  • Appearance: White to off-white crystalline solid.[1]

Reproducibility Challenge: The primary failure mode in reproducing data with this building block is stoichiometric mismatch caused by its extreme hygroscopicity. As a dihydrochloride salt of a small, electron-deficient heteroaromatic amine, it rapidly absorbs atmospheric water, altering its effective molecular weight and leading to failed stoichiometry in sensitive cross-coupling or amide bond formation reactions.[1]

Physicochemical Characterization & Stability

To ensure reproducibility, you must validate the "Identity" and "Purity" of the material independent of the Certificate of Analysis (CoA) provided by vendors.

Comparative Properties: Salt vs. Free Base
FeaturePyrimidin-5-ylmethanamine 2HCl Pyrimidin-5-ylmethanamine Free Base Reproducibility Impact
State Crystalline SolidOil / Low-melting solidSalts are easier to weigh but require MW correction for water.[1]
Hygroscopicity High (Deliquescent)Moderate2HCl absorbs water instantly; must weigh in desiccated environment.[1]
Stability High (Shelf stable >2 years)Low (Oxidation prone)2HCl is the preferred storage form; free-base immediately before use.[1]
Solubility Water, DMSO, MeOHDCM, EtOAc, THF2HCl is insoluble in ether/THF, complicating anhydrous reactions.[1]
Acidity Acidic (pH ~1-2 in water)Basic2HCl kills acid-sensitive catalysts (e.g., Pd(0)) if not neutralized.[1]
Quality Control Workflow (Self-Validating System)

The following workflow ensures you are working with the correct active mass.

QC_Workflow Start Raw Material (2HCl Salt) Visual Visual Inspection (Must be Solid) Start->Visual HNMR 1H-NMR (D2O) Check Integration Visual->HNMR Pass Titration AgNO3 Titration (Confirm Cl- Content) HNMR->Titration Confirm Structure Decision Calculate Effective MW (incl. H2O) Titration->Decision Adjust Stoichiometry

Figure 1: Mandatory Quality Control Workflow. Note that 1H-NMR in D2O will suppress the amine/HCl protons, so integration of the aromatic ring protons (s, 1H at C2; s, 2H at C4/C6) relative to the methylene group (s, 2H) is critical.

Comparative Reactivity Profile

This section compares Pyrimidin-5-ylmethanamine against its closest structural analog, Pyridin-3-ylmethanamine , to explain yield variations in published data.

Electronic Effects on Nucleophilicity

The pyrimidine ring contains two nitrogen atoms, making it significantly more electron-deficient than the pyridine ring (one nitrogen).[1]

  • pKa Effect: The amine in the pyrimidine analog is less basic than the pyridine analog.

  • Nucleophilicity: Reduced nucleophilicity means the pyrimidine analog reacts slower in SN2 alkylations or amide couplings compared to the pyridine analog.

  • Catalyst Poisoning: The pyrimidine nitrogens are less likely to bind to Pd catalysts than pyridine nitrogens, but the free amine can still poison catalysts if not protected or if the HCl is not scavenged.

Reaction Performance Guide
Reaction TypePyrimidin-5-yl-Pyridin-3-yl-Optimization for Pyrimidine
Amide Coupling (HATU/EDC) Good Yield (80-90%)Excellent Yield (>95%)Requires excess base (3.5-4.0 eq DIPEA) to neutralize 2HCl and activate the less nucleophilic amine.[1]
Reductive Amination Moderate YieldGood YieldImine formation is slower.[1] Use Ti(OiPr)4 as a Lewis acid additive to force imine formation before adding reducing agent.[1]
Buchwald-Hartwig ChallengingModerateCRITICAL: Do NOT use the 2HCl salt directly.[1] Free-base first (see Protocol 4.1).[1]

Experimental Protocols

These protocols are designed to maximize reproducibility by eliminating the variables of water content and salt interference.

Protocol: "In-Situ" Free-Basing for Sensitive Reactions

Use this when the reaction (e.g., Pd-catalyzed coupling) is sensitive to acidic protons or chloride ions.[1]

  • Dissolution: Suspend 1.0 mmol of Pyrimidin-5-ylmethanamine 2HCl in 5 mL of Methanol (MeOH).

  • Scavenging: Add 3.0 mmol (3.0 eq) of Polymer-Supported Carbonate (e.g., PL-CO3 resin) or basic Amberlyst resin.[1]

    • Why Polymer? Avoids introducing soluble inorganic salts or liquid amines that might interfere later.[1]

  • Agitation: Shake gently for 30 minutes at Room Temperature.

  • Filtration: Filter off the resin into the reaction vessel containing your electrophile.

  • Evaporation (Optional): If the reaction solvent is not MeOH, evaporate to dryness under N2 (do not heat >40°C) and immediately redissolve in the desired anhydrous solvent (DMAc/Dioxane).

Protocol: Standard Amide Coupling (HATU Method)

Designed to overcome the lower nucleophilicity of the pyrimidine amine.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF (0.2 M). Add DIPEA (1.0 eq) and stir for 5 minutes.

  • Salt Neutralization: In a separate vial, dissolve Pyrimidin-5-ylmethanamine 2HCl (1.2 eq) in minimal DMF. Add DIPEA (3.0 eq).[1]

    • Note: You need 2.0 eq of base just to strip the HCl, plus 1.0 eq to keep the amine free. Total DIPEA for reaction = 4.0 eq.[1]

  • Addition: Add the amine solution to the activated acid.

  • Monitoring: Stir at RT. If conversion stalls <50% after 2 hours, heat to 50°C. The electron-deficient ring makes the amine "sluggish."[1]

Troubleshooting & Storage Logic

The "Wet Salt" Trap

If your reaction yields are consistently 15-20% lower than calculated, your starting material likely contains ~15-20% water by weight.[1]

  • Diagnosis: Run a TGA (Thermogravimetric Analysis) or simply dry a sample in a vacuum oven at 60°C over P2O5 and re-weigh.

  • Fix: Store the bulk bottle in a desiccator. For critical GMP-like work, determine the water content (Karl Fischer) and adjust the molecular weight used in calculations:

    
    
    
Reactivity Decision Tree

Reactivity_Logic Reaction Reaction Type? Amide Amide Coupling Reaction->Amide Metal Pd/Cu Catalysis Reaction->Metal Reduct Reductive Amination Reaction->Reduct Amide_Action Use 2HCl Salt + 4.0 eq DIPEA Amide->Amide_Action Metal_Action MUST Free Base (Remove Cl- ions) Metal->Metal_Action Reduct_Action Use 2HCl Salt + 1.0 eq Et3N + Ti(OiPr)4 Reduct->Reduct_Action

Figure 2: Decision Matrix for Salt Usage. Chloride ions from the 2HCl salt can displace ligands on Palladium, killing the catalyst. Always free-base for cross-coupling.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 18953632, Pyrimidin-5-ylmethanamine. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (Context on physicochemical properties of heteroaromatic amines). Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Carey, J. S., et al. (2006).[1] Analysis of the reactions used for the preparation of drug candidate molecules. (Data on amide coupling efficiency with heterocyclic amines). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Purity Assessment of Commercially Available Pyrimidin-5-ylmethanamine Dihydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Research and Development

This guide provides a comprehensive framework for the purity assessment of commercially available Pyrimidin-5-ylmethanamine dihydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to critically evaluate the quality of this crucial starting material. We will delve into the practical application of key analytical techniques, discuss potential impurities, and present a systematic approach to comparing products from different suppliers. This guide is built on the principles of scientific integrity, providing detailed, self-validating experimental protocols and referencing authoritative sources to support the methodologies described.

Anticipating the Enemy: Potential Impurities in Pyrimidin-5-ylmethanamine Dihydrochloride

A thorough understanding of the potential impurities is the first step in developing a robust analytical strategy. Impurities in commercially available Pyrimidin-5-ylmethanamine dihydrochloride can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process. Their presence and concentration can vary significantly between different synthetic routes and even between different batches from the same manufacturer. Common synthetic precursors to Pyrimidin-5-ylmethanamine include 5-cyanopyrimidine or 5-(hydroxymethyl)pyrimidine. Therefore, residual amounts of these starting materials or intermediates from their conversion, such as 5-formylpyrimidine or incompletely reduced species, are plausible process-related impurities.

  • Degradation Products: Pyrimidine derivatives can be susceptible to degradation under certain conditions of temperature, pH, and light exposure. The primary amine functionality in Pyrimidin-5-ylmethanamine can be prone to oxidation. Hydrolytic cleavage of the pyrimidine ring is also a potential degradation pathway, leading to the formation of smaller, more polar fragments. A stability-indicating analytical method is crucial to separate and quantify these degradants.[1][2]

  • Residual Solvents: Organic solvents are frequently used in the synthesis and purification of chemical compounds. Inadequate removal of these solvents can lead to their presence in the final product. The identification and quantification of residual solvents are critical, as they can have their own toxicity and may interfere with subsequent reactions.

A Multi-Faceted Approach to Purity Determination: Key Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most powerful and versatile technique for the separation and quantification of Pyrimidin-5-ylmethanamine dihydrochloride and its potential impurities.[2][3][4] Due to the polar nature of the analyte, a method optimized for polar compounds is necessary.

Rationale for Method Design:

  • Stationary Phase: A C18 column is a good starting point, offering a good balance of hydrophobicity for retaining the pyrimidine core while still being suitable for polar analytes when used with a highly aqueous mobile phase.

  • Mobile Phase: A buffered mobile phase is crucial to ensure consistent ionization of the amine and any acidic or basic impurities, leading to reproducible retention times and peak shapes. A phosphate or acetate buffer in the pH range of 2.5-4.5 is recommended. The organic modifier, typically acetonitrile or methanol, is used to control the elution strength. A gradient elution is often necessary to resolve both early-eluting polar impurities and potentially later-eluting, less polar byproducts.

  • Detection: A UV detector is suitable for this analysis, as the pyrimidine ring exhibits UV absorbance. A wavelength of around 254 nm is a common choice for pyrimidine-containing compounds. For enhanced sensitivity and identification of unknown impurities, a mass spectrometer (LC-MS) can be coupled to the HPLC system.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the purity assessment of Pyrimidin-5-ylmethanamine dihydrochloride.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 70 30
    25 70 30
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of Pyrimidin-5-ylmethanamine dihydrochloride reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample from a commercial supplier in the same manner as the standard solution.

Forced Degradation Studies: To ensure the method is stability-indicating, the sample should be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. The chromatograms of the stressed samples should show that the degradation products are well-resolved from the main peak.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation prep_std Prepare Reference Standard Solution hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Commercial Sample Solution prep_sample->hplc_system detection UV Detection (254 nm) hplc_system->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Area % Purity integration->calculation validation_params Validate Specificity, Linearity, Accuracy, Precision calculation->validation_params forced_degradation Forced Degradation Studies forced_degradation->validation_params

Caption: Workflow for HPLC-based purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is an indispensable tool for confirming the structure of Pyrimidin-5-ylmethanamine dihydrochloride and for identifying and quantifying certain impurities.

Rationale for Application:

  • Structural Elucidation: The ¹H NMR spectrum provides a unique fingerprint of the molecule, allowing for unambiguous confirmation of its identity. The chemical shifts, splitting patterns, and integration of the signals for the pyrimidine ring protons and the aminomethyl group protons should be consistent with the expected structure.

  • Impurity Identification: The presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities. By comparing the spectrum of a commercial sample to that of a well-characterized reference standard, one can identify and potentially quantify impurities, especially those present at levels of 1% or higher.

  • Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, qNMR can be used to determine the absolute purity (assay) of the material.

Detailed Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the identity and assess the purity of Pyrimidin-5-ylmethanamine dihydrochloride by ¹H NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amine hydrochlorides as it can exchange with the acidic protons.

  • Add a small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆.

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Assign the signals in the spectrum to the protons of Pyrimidin-5-ylmethanamine.

  • Integrate the signals corresponding to the compound and any visible impurities.

  • The relative integration of impurity signals to the main compound signals can provide a semi-quantitative estimate of their levels.

Logical Process for Purity Assessment

Purity_Assessment_Logic cluster_initial Initial Screening cluster_detailed Detailed Characterization start Receive Commercial Sample of Pyrimidin-5-ylmethanamine Dihydrochloride hplc_screen HPLC Purity Screen (Area % Method) start->hplc_screen nmr_screen ¹H NMR for Identity and Obvious Impurities start->nmr_screen decision Purity > 98% and No Significant Impurities? hplc_screen->decision nmr_screen->decision lcms_analysis LC-MS for Impurity Identification decision->lcms_analysis No final_assessment Comprehensive Purity Assessment and Supplier Comparison decision->final_assessment Yes qnmr_assay Quantitative NMR (qNMR) for Assay lcms_analysis->qnmr_assay residual_solvent GC-HS for Residual Solvents qnmr_assay->residual_solvent residual_solvent->final_assessment

Caption: Logical workflow for comprehensive purity assessment.

Comparative Data of Commercial Samples

To illustrate the importance of a thorough purity assessment, the following table presents hypothetical data from the analysis of Pyrimidin-5-ylmethanamine dihydrochloride from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%99% (by HPLC)>97%
HPLC Purity (Area %) 98.5%99.2%97.8%
¹H NMR Conforms to structureConforms to structureConforms to structure
Major Impurity (by HPLC) 0.8% (Unknown, RRT 0.75)0.5% (5-Cyanopyrimidine)1.2% (Unknown, RRT 1.2)
Total Impurities (by HPLC) 1.5%0.8%2.2%
Residual Solvents (GC-HS) Acetone: 500 ppmNot DetectedEthanol: 1500 ppm
Assay (by qNMR) 98.2%99.0%97.5%

Interpretation of Comparative Data:

  • Supplier A: While meeting the stated purity, a significant unknown impurity is present. Further investigation using LC-MS would be required to identify this impurity and assess its potential impact on subsequent reactions.

  • Supplier B: This sample demonstrates the highest purity by both HPLC and qNMR. The major impurity is a known process-related impurity, which may be acceptable depending on the specific application. The absence of residual solvents is also a positive attribute.

  • Supplier C: This sample has the lowest purity of the three and contains a higher level of an unknown impurity and residual solvent. The discrepancy between the HPLC purity and the qNMR assay suggests the presence of impurities that may not have a strong UV chromophore.

Conclusion: An Informed Decision is a Scientifically Sound Decision

The purity of starting materials is a cornerstone of successful research and development in the pharmaceutical sciences. This guide has outlined a comprehensive and scientifically rigorous approach to the purity assessment of commercially available Pyrimidin-5-ylmethanamine dihydrochloride. By employing a combination of HPLC and NMR techniques, and by understanding the potential impurities that may be present, researchers can make informed decisions when selecting a supplier. The provided experimental protocols and logical workflows serve as a practical starting point for implementing a robust quality control strategy. Ultimately, investing the time and resources to thoroughly characterize this critical building block will pay dividends in the form of more reliable and reproducible scientific outcomes.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-289.
  • A Practical Approach to RP HPLC Analytical Method Development. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • International Council for Harmonisation. (2022). ICH Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • Syngenta Limited. (2002). Synthesis of chlorinated pyrimidines.
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Szymańska, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6963.
  • Kuvempu University & Jain University. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642.
  • F. Hoffmann-La Roche AG. (1990). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. United States Patent 6,365,740B1.aminomethylpyrimidine*.

Sources

A Researcher's Guide to Navigating the Unseen: Assessing Off-Target Effects of Pyrimidin-5-ylmethanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and clinical trial failures.[1] This guide provides a comprehensive framework for assessing the off-target profile of novel compounds derived from the versatile Pyrimidin-5-ylmethanamine dihydrochloride scaffold, a key intermediate in the synthesis of kinase inhibitors and antiviral agents.[2]

We will move beyond a mere listing of protocols, delving into the strategic rationale behind experimental choices. This guide is designed to be a self-validating system, empowering you to generate robust and reliable data. We will compare and contrast cutting-edge methodologies, from in-silico prediction to advanced cell-based assays, providing the technical depth required for informed decision-making in your drug development pipeline.

The Pyrimidin-5-ylmethanamine Scaffold: A Double-Edged Sword

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. Its utility lies in its ability to be readily functionalized, allowing for the creation of potent and selective inhibitors.[2] However, this structural versatility also presents a liability. The same features that enable potent on-target binding can also lead to unintended interactions with other proteins, a phenomenon known as polypharmacology.[3]

To illustrate a practical approach to off-target assessment, we will consider a hypothetical derivative, "Pyr-Inhib-A" , a novel kinase inhibitor synthesized using a Pyrimidin-5-ylmethanamine dihydrochloride starting material. We will compare its off-target profile with two well-characterized kinase inhibitors, Compound X (a highly selective inhibitor) and Compound Y (an inhibitor with known off-target effects).

A Multi-Pronged Approach to Off-Target Profiling

A robust assessment of off-target effects should not rely on a single methodology. Instead, a tiered approach, integrating computational predictions with experimental validation, provides the most comprehensive and reliable picture of a compound's selectivity.

Tier 1: In-Silico Profiling - The Predictive Power of Algorithms

Before embarking on costly and time-consuming wet lab experiments, computational modeling can provide valuable early insights into potential off-target interactions.[4] These methods leverage vast databases of known compound-protein interactions to predict the likelihood of a novel compound binding to a range of targets.

Two primary in-silico approaches are particularly useful:

  • Ligand-Based Methods: These methods compare the 2D and 3D structural and physicochemical properties of the query compound (e.g., Pyr-Inhib-A) to a library of compounds with known biological activities.[5][6] Techniques like Extended-Connectivity Fingerprints (ECFP6) and pharmacophore modeling can rapidly identify potential off-targets based on structural similarity.[5][6]

  • Structure-Based Methods: When the 3D structure of a potential off-target protein is known, molecular docking simulations can predict the binding affinity and pose of the compound in the protein's active site. This approach can provide a more detailed understanding of the potential interaction.

Hypothetical In-Silico Screening of Pyr-Inhib-A:

A computational screen of Pyr-Inhib-A against a panel of 400 human kinases might yield the following predictive data:

Target KinasePredicted Binding Affinity (nM)Confidence ScoreMethod
On-Target: Kinase A 5 0.95 Ligand-Based & Docking
Off-Target: Kinase B500.80Ligand-Based
Off-Target: Kinase C2000.65Ligand-Based
Off-Target: Kinase D8000.50Docking

This predictive data allows for the prioritization of subsequent experimental validation, focusing on the most likely off-target interactions.

Experimental Workflow for In-Silico Off-Target Prediction

In_Silico_Workflow cluster_input Input Data cluster_methods Computational Methods cluster_output Output & Analysis Compound Compound Structure (e.g., Pyr-Inhib-A) LigandBased Ligand-Based Screening (2D/3D Similarity) Compound->LigandBased StructureBased Structure-Based Screening (Molecular Docking) Compound->StructureBased TargetDB Target Database (e.g., Kinome) TargetDB->LigandBased TargetDB->StructureBased HitList Prioritized List of Potential Off-Targets LigandBased->HitList StructureBased->HitList Analysis Analysis of Predicted Binding Modes StructureBased->Analysis

Caption: Workflow for computational off-target prediction.

Tier 2: In-Vitro Biochemical Assays - Quantifying Interactions

Biochemical assays provide the first layer of experimental validation for computationally predicted off-targets. These assays directly measure the interaction between a compound and a purified protein.

Kinase Selectivity Profiling:

For kinase inhibitors like our hypothetical Pyr-Inhib-A, kinase selectivity profiling is an indispensable tool.[7] This involves screening the compound against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (IC50) against each.[8]

Experimental Protocol: Kinase Selectivity Profiling (ADP-Glo™ Assay)

  • Prepare Kinase Panel: A panel of 24 to over 400 purified human kinases is typically used.[9]

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Pyr-Inhib-A) and control compounds (Compound X, Compound Y).

  • Kinase Reaction: In a 384-well plate, incubate each kinase with its specific substrate, ATP, and the test compound at various concentrations.

  • ADP Detection: After a defined incubation period, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the IC50 value for each kinase by plotting the percent inhibition against the compound concentration.

Comparative Kinase Selectivity Profile:

KinasePyr-Inhib-A IC50 (nM)Compound X IC50 (nM)Compound Y IC50 (nM)
On-Target: Kinase A 8 10 12
Off-Target: Kinase B150>10,00050
Off-Target: Kinase C2,500>10,000800
Off-Target: Kinase D>10,000>10,0005,000
Off-Target: Kinase E800>10,000250

This data provides a quantitative measure of the compound's selectivity and can either confirm or refute the in-silico predictions.

Logical Flow of Kinase Selectivity Profiling

Kinase_Profiling_Logic Input Test Compound (e.g., Pyr-Inhib-A) Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Input->Assay KinasePanel Large Panel of Purified Kinases KinasePanel->Assay IC50 Determine IC50 Values for each Kinase Assay->IC50 Selectivity Assess Selectivity Profile (On-Target vs. Off-Target) IC50->Selectivity

Sources

Safety Operating Guide

Navigating the Disposal of Pyrimidin-5-ylmethanamine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Pyrimidin-5-ylmethanamine dihydrochloride (CAS No. 1956356-28-7), a heterocyclic amine of interest in medicinal chemistry. By understanding the chemical nature of this compound and adhering to established best practices, laboratories can ensure a safe working environment and maintain regulatory compliance.

Understanding the Hazard Profile

Key Anticipated Hazards:

  • Skin and Eye Irritation: Like many amine salts, this compound is expected to be an irritant upon contact with skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]

Given its nature as a halogenated organic compound, it falls under specific waste categories that require careful handling to minimize environmental impact.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Pyrimidin-5-ylmethanamine dihydrochloride in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles.Protects against accidental splashes and dust particles that can cause serious eye irritation.
Hand Protection Nitrile or chloroprene gloves.Provides a barrier against skin contact, which can lead to irritation.
Body Protection Full-length laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A respirator may be necessary for large quantities or if dust is generated.Minimizes the risk of inhaling airborne particles that can irritate the respiratory system.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Pyrimidin-5-ylmethanamine dihydrochloride is a multi-step process that ensures safety and compliance. This workflow is designed to guide the user from the point of waste generation to its final removal from the laboratory.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_finalization Finalization & Storage A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Select Appropriate Waste Container A->B Choose compatible material (e.g., HDPE) C Segregate from Incompatible Waste B->C Ensure container is clean and in good condition D Transfer Waste to Container C->D Prevent accidental reactions E Securely Seal Container D->E Use a funnel for liquids; avoid creating dust F Label Container 'HAZARDOUS WASTE' E->F Cap tightly G Store in Designated Satellite Accumulation Area (SAA) F->G Include chemical name, concentration, and date H Arrange for Pickup by Approved Waste Disposal Service G->H Follow institutional guidelines

Caption: Decision workflow for the disposal of Pyrimidin-5-ylmethanamine dihydrochloride.

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate waste containing Pyrimidin-5-ylmethanamine dihydrochloride.

  • Solid Waste: Unused or expired pure compound, or mixtures containing the solid compound.

  • Liquid Waste: Solutions containing the dissolved compound.

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the compound.

Causality of Segregation: This compound is incompatible with strong oxidizing agents and strong acids.[6] Co-disposal with these substances can lead to vigorous and potentially hazardous chemical reactions. Therefore, it is imperative to maintain a dedicated waste stream for this and chemically similar compounds.

Step 2: Containerization

Selecting the correct waste container is critical to prevent leaks and ensure safe transport.

  • Container Type: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container that is in good condition and has a secure, leak-proof screw-top cap.[7]

  • Container Preparation: Ensure the container is clean and dry before adding waste. The exterior of the container must remain free of contamination.[8]

  • Filling: Do not overfill the container. Leave at least 10% of headspace to allow for expansion of contents.[8]

Step 3: Labeling

Proper labeling is a legal requirement and essential for the safety of all personnel handling the waste.

  • Label Content: The container must be clearly labeled with the words "HAZARDOUS WASTE".[7] The label must also include:

    • The full chemical name: "Pyrimidin-5-ylmethanamine dihydrochloride"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The laboratory of origin (building and room number).

Step 4: Storage and Disposal
  • Storage: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6] Never dispose of this chemical down the drain or in the regular trash.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding the creation of dust.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of Pyrimidin-5-ylmethanamine dihydrochloride, upholding the highest standards of safety and scientific integrity.

References

  • Chemsrc.com. Pyrimidin-5-ylmethanamine dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • Exposome-Explorer. Pyrimethanil -MATERIAL SAFETY DATA SHEET. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Journal of the American Chemical Society. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

  • Reddit. Ways of crashing out amines. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Wikipedia. Citric acid cycle. [Link]

  • Universitat de Barcelona. Classification of special laboratory waste. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

Sources

Navigating the Safe Handling of Pyrimidin-5-ylmethanamine Dihydrochloride: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of experimental work and personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Pyrimidin-5-ylmethanamine dihydrochloride (CAS No. 1956356-28-7). By elucidating the rationale behind each procedural step, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of caution and precision.

Understanding the Hazard Profile

While a comprehensive toxicological profile for Pyrimidin-5-ylmethanamine dihydrochloride is not fully established, the available Safety Data Sheet (SDS) indicates that it may cause respiratory irritation[1]. As a dihydrochloride salt, it is likely a hygroscopic solid. Therefore, preventing the generation and inhalation of dust is a primary safety concern[1]. The first aid measures outlined in the SDS underscore the importance of seeking medical attention after any potential exposure, whether through inhalation, skin contact, eye contact, or ingestion[1].

Hazard Summary Table:

Hazard TypeDescriptionPrimary Route of Exposure
Respiratory Irritation May cause irritation to the respiratory tract.Inhalation of dust.
Skin Contact Potential for irritation.Direct contact with the solid.
Eye Contact Potential for serious irritation.Direct contact with the solid.
Ingestion May be harmful if swallowed.Accidental ingestion.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling Pyrimidin-5-ylmethanamine dihydrochloride. The following table outlines the minimum required PPE, with explanations grounded in established safety principles.

Personal Protective Equipment (PPE) Requirements:

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds, offering an additional layer of protection in case the outer glove is compromised[2][3].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.Protects the eyes from airborne particles and accidental splashes. Standard prescription glasses are not a substitute for safety glasses[4].
Respiratory Protection A NIOSH-approved P95 or N95 particulate respirator should be used, especially when handling the powder outside of a certified chemical fume hood.Prevents the inhalation of fine dust particles that may cause respiratory irritation[1]. The choice of respirator should be based on a risk assessment of the specific procedure.
Protective Clothing A long-sleeved laboratory coat.Protects skin and personal clothing from contamination[4].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Pre-Handling Checklist
  • Information Review: Thoroughly read and understand the Safety Data Sheet for Pyrimidin-5-ylmethanamine dihydrochloride[1].

  • Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. All manipulations of the solid compound should be performed within the fume hood to minimize inhalation exposure.

  • PPE Inspection: Before each use, inspect all PPE for signs of damage or wear. Replace any compromised items immediately.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Weighing and Handling the Compound

The following workflow is designed to prevent the generation and dispersal of dust.

Weighing_and_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep1 Don appropriate PPE Prep2 Prepare work area in fume hood Prep1->Prep2 Handling1 Carefully open container Prep2->Handling1 Handling2 Use a spatula to transfer small amounts Handling1->Handling2 Handling3 Weigh the desired amount Handling2->Handling3 Handling4 Securely close container Handling3->Handling4 Cleanup1 Decontaminate spatula and work surface Handling4->Cleanup1 Cleanup2 Doff PPE correctly Cleanup1->Cleanup2 Cleanup3 Wash hands thoroughly Cleanup2->Cleanup3

Caption: Workflow for weighing and handling Pyrimidin-5-ylmethanamine dihydrochloride.

Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves (Outer pair over cuff) Don3->Don4 Doff1 Outer Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator Doff4->Doff5

Caption: Recommended sequence for donning and doffing PPE.

Emergency Procedures: Spill and Disposal Management

Spill Cleanup

In the event of a spill, the primary objective is to prevent the generation of dust and to decontaminate the area safely.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Clean:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop up the material and place it in a sealed, labeled container for hazardous waste. Do not dry sweep[1].

    • Clean the spill area with a detergent solution and water, using fresh paper towels for each wash.

  • Dispose: All contaminated materials, including paper towels and PPE, must be disposed of as hazardous waste.

Waste Disposal

All waste contaminated with Pyrimidin-5-ylmethanamine dihydrochloride must be treated as hazardous waste.

  • Containers: Collect all solid waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of this material down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle Pyrimidin-5-ylmethanamine dihydrochloride, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Exposome-Explorer. (n.d.). Pyrimethanil - Material Safety Data Sheet. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (pyrimidin-5-yl)methanamine dihydrochloride, min 97%, 1 gram. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2026, January 6). MSDS of (pyrimidin-5-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Dow. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]

  • PubMed Central. (2007, February 8). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Retrieved from [Link]

  • Emory University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidin-5-ylmethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Pyrimidin-5-ylmethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.